molecular formula C10H8O2 B1293808 1H-Indene-3-carboxylic acid CAS No. 14209-41-7

1H-Indene-3-carboxylic acid

Cat. No.: B1293808
CAS No.: 14209-41-7
M. Wt: 160.17 g/mol
InChI Key: NZSCUDBGUBVDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSCUDBGUBVDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161940
Record name 1H-Indene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14209-41-7
Record name Indene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14209-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014209417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indene-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Synthetic Scaffold

1H-Indene-3-carboxylic acid is a bicyclic aromatic carboxylic acid that has garnered significant interest within the scientific community. Its rigid indene framework, combined with the reactive carboxylic acid moiety, establishes it as a valuable and versatile building block in organic synthesis and medicinal chemistry. The indene core is a privileged structure, meaning it is frequently found in bioactive molecules and natural products, making its derivatives prime candidates for drug discovery programs.[1] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. It is important to distinguish this compound, CAS No. 14209-41-7 , from its isomer, 1H-Indene-1-carboxylic acid (CAS No. 5020-21-3), as their distinct structures impart different chemical behaviors.[2][3]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. This compound is typically a yellow powder under standard conditions and requires storage in a dry, room-temperature environment to maintain its integrity.[2][4][5]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[3][6]
Molecular Weight 160.17 g/mol [5][6]
CAS Number 14209-41-7[3][4]
IUPAC Name This compound
Melting Point 158-159 °C[4]
Boiling Point 297.6 ± 9.0 °C (Predicted)[4]
Density 1.312 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.24 ± 0.20 (Predicted)[4]
Appearance Yellow Powder[2]
Storage Sealed in dry, Room Temperature[4][5]

The predicted pKa of approximately 4.24 is consistent with a carboxylic acid group attached to a conjugated system, making it a moderately strong organic acid.[4][7]

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral signatures based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group. Due to extensive hydrogen bonding, which often leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a very broad and strong band spanning from 2500 to 3300 cm⁻¹.[8][9] This broad absorption frequently overlaps with the sharper C-H stretching peaks of the aromatic and aliphatic portions of the indene ring.[9] The carbonyl (C=O) stretching frequency is also a key diagnostic peak, appearing as an intense band. Because the carbonyl is conjugated with the indene π-system, its absorption frequency is lowered and is expected between 1690-1710 cm⁻¹.[8][9]

Key Expected IR Absorptions:

  • O-H Stretch: 3300-2500 cm⁻¹ (very broad, strong)

  • C-H Stretch (Aromatic & Alkene): ~3100-3000 cm⁻¹ (medium)

  • C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹ (medium)

  • C=O Stretch (Conjugated Acid): 1710-1690 cm⁻¹ (strong, sharp)

  • C=C Stretch (Aromatic/Alkene): ~1600 cm⁻¹ and ~1450 cm⁻¹ (medium)

  • C-O Stretch: 1320-1210 cm⁻¹ (strong)

  • O-H Bend: 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (medium, broad)[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The most downfield and characteristic signal is that of the acidic carboxyl proton (-COOH), which typically appears as a broad singlet between 10-12 ppm.[10] Its chemical shift is sensitive to concentration and solvent due to varying degrees of hydrogen bonding. The protons on the indene ring will appear in the aromatic region (7.0-8.0 ppm) and the alkene/aliphatic region, with specific splitting patterns determined by their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum is characterized by the carboxyl carbon signal, which is expected in the downfield region of 165-175 ppm, consistent with a conjugated carboxylic acid.[8] The remaining carbon signals will correspond to the sp² carbons of the aromatic ring and the double bond, as well as the sp³ methylene carbon of the five-membered ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 160.17. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

Synthesis and Purification

While various methods exist for substituted indenes, a common strategy for the core structure involves cyclization reactions. A representative synthesis of a related indene carboxylic acid derivative involves a Perkin reaction, highlighting the use of condensation chemistry to construct the indene system.[11] For the parent this compound, synthesis can be achieved from commercially available precursors, often involving the manipulation of functional groups on a pre-formed indane or indanone skeleton.

A plausible synthetic route could involve the dehydrohalogenation of a halogenated precursor, such as 2-bromo-2,3-dihydro-1H-indene-3-carboxylic acid. This approach leverages the relative ease of introducing a leaving group that can then be eliminated to form the desired double bond.

G cluster_0 Synthetic Pathway precursor 3-Oxo-2,3-dihydro-1H- indene-1-carboxylic acid halogenated 2-Bromo-3-oxo-2,3-dihydro-1H- indene-1-carboxylic acid precursor->halogenated Halogenation (e.g., NBS) eliminated 1H-Inden-1-one-3-carboxylic acid halogenated->eliminated Elimination (Weak Base, e.g., DBU) G cluster_COOH Carboxyl Group Reactivity cluster_Ring Indene Ring Reactivity IndeneAcid This compound Ester Ester Derivative IndeneAcid->Ester R-OH, H⁺ Amide Amide Derivative IndeneAcid->Amide R-NH₂, Coupling Agent Alcohol Primary Alcohol IndeneAcid->Alcohol LiAlH₄ IndaneAcid Indane-3-carboxylic Acid (Saturated Ring) IndeneAcid->IndaneAcid H₂, Pd/C SubstitutedIndene Ring-Substituted Derivative IndeneAcid->SubstitutedIndene Electrophile (E⁺)

References

A Senior Application Scientist's In-Depth Guide to the Spectral Analysis of 1H-Indene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene-3-carboxylic acid (CAS No. 5020-21-3) is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials.[1][2][3] Its rigid, bicyclic framework and appended carboxylic acid moiety make it a versatile scaffold for molecular design. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is where spectroscopic techniques provide an indispensable toolkit.

This technical guide offers a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a causal understanding of the experimental choices and a robust framework for interpreting the spectral features, thereby ensuring scientific integrity and empowering researchers in their endeavors.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is crucial for interpreting its spectral data. This compound possesses a unique combination of structural elements: an aromatic benzene ring fused to a five-membered ring containing a double bond, and a carboxylic acid group attached to this double bond. This arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic signature.

Molecular Formula: C₁₀H₈O₂[4]

Molecular Weight: 160.17 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the eight protons in the molecule. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups and aromatic rings causing a downfield shift (to higher ppm values).

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~12.0Singlet (broad)-1H
H2~7.8Singlet-1H
H4, H7~7.5 - 7.7Multiplet2H
H5, H6~7.3 - 7.5Multiplet2H
H1 (CH₂)~3.5Singlet2H

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and is expected to appear as a broad singlet far downfield, typically around 12 ppm.[3][6] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Olefinic Proton (H2): The proton on the double bond (C2) is in an electron-deficient environment due to the adjacent carboxylic acid group and the aromatic ring. This leads to a significant downfield shift, predicted to be around 7.8 ppm. It is expected to be a singlet as there are no adjacent protons to couple with.

  • Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Their precise chemical shifts and multiplicities will depend on the electronic effects of the fused ring system. They are expected to appear as a complex multiplet due to spin-spin coupling with each other.

  • Methylene Protons (H1): The two protons of the CH₂ group at the 1-position are allylic to the double bond and benzylic to the aromatic ring. This environment will cause a downfield shift to approximately 3.5 ppm. These two protons are chemically equivalent and are not expected to show coupling, thus appearing as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170 - 185
C3~145
C3a, C7a~140 - 145
C4, C5, C6, C7~120 - 130
C2~135
C1 (CH₂)~30

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms, with a predicted chemical shift in the range of 170-185 ppm.[7]

  • Olefinic and Aromatic Carbons: The carbons of the double bond (C2, C3) and the aromatic ring (C3a, C4, C5, C6, C7, C7a) are expected to resonate in the downfield region of 120-150 ppm.[8] The quaternary carbons (C3, C3a, C7a) will likely have lower intensities compared to the protonated carbons.

  • Aliphatic Carbon (C1): The sp³-hybridized methylene carbon (C1) will appear at the most upfield position, with a predicted chemical shift around 30 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 2500O-H stretch (carboxylic acid)Strong, very broad
3100 - 3000C-H stretch (aromatic & vinyl)Medium
2950 - 2850C-H stretch (aliphatic)Medium
~1700C=O stretch (carboxylic acid)Strong, sharp
~1600C=C stretch (aromatic & vinyl)Medium
1320 - 1210C-O stretch (carboxylic acid)Strong
950 - 910O-H bend (out-of-plane)Broad

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, spanning from 3300 to 2500 cm⁻¹.[5][10][11] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide range of O-H bond vibrational energies.

  • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[12][13] Conjugation with the double bond of the indene ring may shift this peak to a slightly lower wavenumber compared to a saturated carboxylic acid.

  • C-H Stretches: The spectrum will also display C-H stretching vibrations. Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (aromatic and vinyl), while those below 3000 cm⁻¹ are from the sp³-hybridized methylene group.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations (C-O stretch, O-H bend) that are unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 160, corresponding to the molecular weight of the compound. Aromatic systems tend to give a relatively stable molecular ion.[7]

  • Key Fragmentation Pathways:

    • Loss of -OH (m/z 143): Cleavage of the C-OH bond is a common fragmentation pathway for carboxylic acids, leading to a peak at [M-17]⁺.

    • Loss of -COOH (m/z 115): The loss of the entire carboxylic acid group as a radical is another characteristic fragmentation, resulting in a prominent peak at [M-45]⁺. This would form a stable indenyl cation.[14]

    • Decarboxylation followed by loss of H (m/z 115): Loss of CO₂ (44 Da) followed by the loss of a hydrogen atom can also lead to the m/z 115 fragment.

Visualizing Mass Spectrometry Fragmentation:

G M This compound (m/z 160) M_minus_OH [M-OH]⁺ (m/z 143) M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ (m/z 115) M->M_minus_COOH -COOH

Caption: Key fragmentation pathways of this compound in MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectral data, adherence to validated experimental protocols is essential.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is less likely to exchange.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

    • Ensure good contact between the sample and the crystal.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

    • Detect the ions to generate the mass spectrum.

Experimental Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation NMR_prep Dissolve in Deuterated Solvent NMR NMR Spectrometer NMR_prep->NMR IR_prep Place on ATR Crystal IR IR Spectrometer IR_prep->IR MS_prep Load onto Probe MS Mass Spectrometer MS_prep->MS NMR_data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_data IR_data IR Spectrum (Functional Groups) IR->IR_data MS_data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_data Structure Structure Elucidation of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A streamlined workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers can confirm the identity and purity of this important synthetic intermediate, enabling its confident use in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize these powerful analytical techniques.

References

An In-depth Technical Guide to the Characterization of 1H-Indene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a thorough understanding of a molecule's fundamental properties is the bedrock of successful research and development. This guide is crafted to provide an in-depth technical overview of 1H-Indene-3-carboxylic acid, a versatile scaffold in medicinal chemistry. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and providing a framework for its synthesis, characterization, and potential applications. The protocols and data presented herein are designed to be a self-validating system, empowering you to confidently utilize this compound in your work.

Introduction to this compound: A Versatile Building Block

This compound is a bicyclic aromatic carboxylic acid that has garnered interest in the field of medicinal chemistry due to its structural features. The indene core is a privileged structure found in a variety of bioactive molecules. The presence of a carboxylic acid moiety provides a handle for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including potential therapeutic agents. The reactivity of the allylic methylene group also offers unique opportunities for derivatization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₈O₂Sigma-Aldrich
Molecular Weight 160.17 g/mol Sigma-Aldrich
Melting Point 145-148 °CChemdad
pKa 3.93 ± 0.20 (Predicted)Chemdad
Appearance SolidSigma-Aldrich

Synthesis and Purification

The synthesis of this compound can be approached through various routes. A modern and efficient method involves the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones to generate 1H-indene-3-carboxylate esters, followed by hydrolysis.[1][2] This approach is favored for its mild reaction conditions and broad substrate scope.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Diazonaphthalen-2(1H)-one Step1 Visible-Light Promoted Wolff Rearrangement (with alcohol) Start->Step1 Intermediate 1H-Indene-3-carboxylate Ester Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification AnalyticalWorkflow Sample Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation and Purity Assessment NMR->Structure FTIR->Structure MS->Structure HPLC->Structure

References

Theoretical and Computational Elucidation of Indene Carboxylic Acid Derivatives in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Indene Carboxylic Acid Scaffold

The indene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a carboxylic acid group, the resulting indene carboxylic acid derivatives gain a versatile handle for molecular interactions and further chemical modification. This core structure is present in molecules exhibiting a wide array of biological activities, including potent fungicidal, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Beyond the realm of medicine, these derivatives are also gaining attention as key components in the development of advanced materials, such as non-fullerene acceptors for organic solar cells.[4][5][6]

The rational design of novel, highly active compounds based on this scaffold is increasingly reliant on theoretical and computational methods. These in-silico techniques provide profound insights into molecular properties, predict biological activity, and elucidate mechanisms of action, thereby guiding experimental efforts and accelerating the discovery pipeline. This guide serves as a technical resource for researchers, offering a detailed exploration of the core computational methodologies employed in the study of indene carboxylic acid derivatives, grounded in field-proven applications and validated protocols.

Part 1: The Computational Toolkit for In-Silico Analysis

The modern researcher has a powerful arsenal of computational tools to investigate molecules at an atomic level. For indene carboxylic acid derivatives, a multi-faceted approach combining quantum mechanics, molecular mechanics, and statistical modeling provides the most comprehensive understanding.

Quantum Mechanical Methods: Probing the Electronic Landscape with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemistry used to investigate the electronic structure of many-body systems. Instead of solving the complex Schrödinger equation for every electron, DFT simplifies the problem by calculating the total electron density, from which the system's energy and other properties can be derived.

Expertise & Causality: DFT is the method of choice for obtaining highly accurate molecular geometries and electronic properties. For indene carboxylic acid derivatives, this is crucial for:

  • Structural Optimization: Determining the most stable 3D conformation of a molecule, which is the foundational step for all subsequent analyses like docking.

  • Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its potential as a semiconductor in materials science applications.[7]

  • Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for understanding and predicting how a molecule will interact with a biological receptor or another molecule.[1]

  • Spectroscopic Prediction: Simulating vibrational frequencies to help interpret experimental Infrared (IR) spectra, confirming that the synthesized compound matches the theoretical model.[8][9]

This protocol outlines the conceptual steps for performing a DFT calculation on a generic indene carboxylic acid derivative using a program like Gaussian.

  • Structure Input: Build the 3D structure of the indene carboxylic acid derivative using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond lengths/angles.

  • Calculation Setup:

    • Job Type: Select "Optimization + Frequency". This two-step job first finds the lowest energy conformation and then performs a frequency calculation on the optimized structure to confirm it is a true minimum (no imaginary frequencies).

    • Method: Choose a functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[8] More demanding calculations may use larger basis sets like 6-311+G(d,p) for higher accuracy.

    • Charge and Multiplicity: Specify the total charge of the molecule (usually 0 for neutral molecules) and its spin multiplicity (usually 1 for a singlet state).

  • Execution: Submit the calculation to the computational server. The time required will vary depending on the size of the molecule and the level of theory.

  • Analysis:

    • Geometry: Verify that the optimization converged successfully. Analyze the final, low-energy 3D coordinates.

    • Frequencies: Check the output file for the list of vibrational frequencies. Confirm the absence of imaginary frequencies, which indicates a true energy minimum. The calculated frequencies can be compared with experimental IR spectra.

    • Electronic Properties: Examine the output for HOMO and LUMO energies, dipole moment, and MEP surfaces.

dft_workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build 3D Molecular Structure job_setup 2. Set Up Job: - Method (e.g., B3LYP) - Basis Set (e.g., 6-31G(d)) - Job Type (Opt+Freq) mol_build->job_setup run_calc 3. Run Calculation job_setup->run_calc check_conv 4. Check Convergence run_calc->check_conv analyze_geom 5. Analyze Optimized Geometry check_conv->analyze_geom analyze_freq 6. Analyze Vibrational Frequencies analyze_geom->analyze_freq analyze_elec 7. Analyze Electronic Properties (HOMO/LUMO, MEP) analyze_freq->analyze_elec

Caption: A typical workflow for a DFT geometry optimization and frequency calculation.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a fundamental tool in structure-based drug design.

Expertise & Causality: By simulating the binding process, docking allows researchers to:

  • Identify Binding Poses: Visualize how a ligand fits into the active site of a protein. This helps understand the key interactions (hydrogen bonds, hydrophobic contacts, etc.) responsible for binding.

  • Estimate Binding Affinity: Docking algorithms use scoring functions to estimate the strength of the protein-ligand interaction, often expressed as a binding energy (e.g., in kcal/mol). This allows for the ranking of different derivatives to prioritize which ones to synthesize.[10]

  • Guide Lead Optimization: If a docking study reveals an unoccupied pocket in the active site, a chemist can rationally design a modification to the indene carboxylic acid scaffold to fill that space, potentially increasing binding affinity and potency. This was a key step in the design of novel indene-based succinate dehydrogenase inhibitors.[1]

This protocol provides a generalized workflow for docking an indene carboxylic acid derivative into a protein target.

  • Preparation of the Receptor (Protein):

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Save the prepared protein structure in the required .pdbqt format.

  • Preparation of the Ligand (Indene Derivative):

    • Generate a 3D structure of the ligand, ideally optimized using a method like DFT as described above.

    • Using AutoDock Tools, detect the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format.

  • Defining the Binding Site (Grid Box):

    • Identify the active site of the protein. This is often known from experimental data or by locating the position of a co-crystallized native ligand.

    • Define a 3D grid box that encompasses this entire active site. The docking search will be confined to this space.

  • Running the Docking Simulation:

    • Use AutoDock Vina, providing the prepared receptor, the prepared ligand, and the coordinates and dimensions of the grid box as input.

    • Vina will perform a conformational search, generating multiple possible binding poses and scoring them.

  • Analysis of Results:

    • Examine the output file, which contains the coordinates for the top-ranked binding poses and their corresponding binding affinity scores.

    • Visualize the top-ranked pose within the protein's active site using software like PyMOL or Chimera.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, pi-stacking) between the indene derivative and the protein's amino acid residues to rationalize the binding mode.

binding_models cluster_lock_key Lock-and-Key Model cluster_induced_fit Induced-Fit Model receptor1 Receptor ligand1 Ligand ligand1->receptor1 Rigid Binding receptor2_unbound Receptor (Unbound) receptor2_bound Receptor (Bound) receptor2_unbound->receptor2_bound Conformational Change ligand2 Ligand ligand2->receptor2_bound

Caption: Conceptual diagrams of the Lock-and-Key vs. Induced-Fit models of receptor binding.

QSAR: Predicting Biological Activity from Chemical Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Expertise & Causality: The fundamental principle of QSAR is that the structural properties of a molecule (its size, shape, electronic properties, and lipophilicity) determine its activity. By quantifying these properties using "molecular descriptors," a predictive model can be built. This is invaluable for:

  • Predicting Activity: Estimating the biological activity of newly designed, not-yet-synthesized indene derivatives.[11]

  • Understanding SAR: Identifying which molecular properties are most influential for the desired biological effect. For example, a QSAR model might reveal that higher lipophilicity is correlated with increased antifungal activity.[1]

  • Virtual Screening: Rapidly screening large virtual libraries of compounds to identify promising candidates for synthesis and testing.

A typical QSAR study involves building a model using a "training set" of compounds with known activities and then validating its predictive power on an external "test set" of compounds.[12]

  • Data Set Preparation:

    • Collect a series of structurally related indene carboxylic acid derivatives with experimentally measured biological activity (e.g., IC50 values).

    • Divide the dataset into a training set (typically ~80% of the compounds) for model building and a test set (~20%) for validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Dragon. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume).

  • Model Building:

    • Using the training set, apply a statistical method to find a correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable).

    • Methods can range from simple Multiple Linear Regression (MLR) to more complex machine learning algorithms like k-Nearest Neighbors (kNN) or Gradient Boosting.[12]

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive power is judged by statistical metrics like the coefficient of determination (R²) and Root Mean Squared Error (RMSE).[12]

  • Interpretation and Application:

    • Analyze the final QSAR equation to understand which descriptors have the most significant impact on activity.

    • Use the validated model to predict the activity of new, virtual compounds.

qsar_workflow data_set 1. Curate Dataset (Structures + Activities) split_data 2. Split Data data_set->split_data training_set Training Set (~80%) split_data->training_set test_set Test Set (~20%) split_data->test_set calc_desc 3. Calculate Molecular Descriptors training_set->calc_desc build_model 4. Build Model using Statistical/ML Methods calc_desc->build_model validate_model 5. Validate Model build_model->validate_model validate_model->test_set External Validation predict_new 6. Predict Activity of New Compounds validate_model->predict_new

Caption: A flowchart illustrating the key stages of developing and validating a QSAR model.

Part 2: Applications and Case Studies

The true power of these theoretical methods is realized when they are integrated to solve complex scientific problems.

Case Study in Drug Design: Rational Development of Succinate Dehydrogenase Inhibitors (SDHIs)

A recent study detailed the design of novel indene amino acid derivatives as potent fungicides targeting the succinate dehydrogenase (SDH) enzyme.[1]

  • Initial Hypothesis (Docking): The research began by building upon a previous chemical series. Molecular docking simulations were used to hypothesize that replacing a smaller aminocyclobutanecarboxylic acid linker with a bulkier indene amino acid could optimize hydrophobic interactions within a spacious pocket of the SDH enzyme, thereby increasing binding affinity.[1]

  • Synthesis and Validation: A series of 22 indene amino acid derivatives were synthesized and tested. The biological results confirmed the hypothesis, with several compounds showing potent antifungal activity comparable to the commercial fungicide boscalid.[1]

  • Rationalization (QSAR and DFT): To understand the structure-activity relationship in detail, 3D-QSAR modeling was employed. This identified key structural features that enhanced enzymatic inhibition. Furthermore, DFT calculations and MEP analysis were used to corroborate the proposed binding mode from the docking studies, confirming that the electronic properties of the most active compounds were favorable for interaction with the target.[1]

Data Presentation: Enhancement of SDH Inhibition

CompoundParent StructureCompound i18
IC50 (porcine heart SDH) 3.7257 µM0.5026 µM
Fold Improvement -7.4-fold
(Data sourced from a study on indene amino acid derivatives as SDHIs[1])

This case study is a prime example of how a synergistic approach—using docking for hypothesis generation, QSAR for SAR analysis, and DFT for electronic corroboration—can lead to the successful and rational design of highly active compounds.

Case Study in Materials Science: Indene Derivatives as Non-Fullerene Acceptors

The indene scaffold is a critical component in a class of molecules known as non-fullerene acceptors (NFAs), which are revolutionizing the field of organic solar cells (OSCs). Specifically, derivatives based on 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene are widely used as electron-accepting end-groups in high-performance NFAs.[4][5]

  • Role of Theoretical Chemistry: The performance of an OSC is critically dependent on the relative energy levels of the donor and acceptor materials. Theoretical methods, particularly DFT, are indispensable for predicting the HOMO and LUMO energy levels of newly designed indene-based acceptor molecules before undertaking their complex synthesis.[4] This allows researchers to pre-screen candidates and ensure favorable energy level alignment for efficient charge separation.

  • Structural Confirmation: In some cases, the synthesis of these complex molecules can lead to intermediates whose exact structure is difficult to determine experimentally. Quantum-chemical calculations have been successfully used to resolve structural ambiguities by comparing calculated spectroscopic data (like NMR and IR spectra) with experimental results, thereby confirming the structure of key synthetic intermediates like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid.[4][5]

Part 3: Future Directions and Conclusion

The theoretical study of indene carboxylic acid derivatives is a dynamic and evolving field. The increasing accuracy of computational methods, coupled with the exponential growth in computing power, is enabling ever more complex and predictive simulations. The integration of machine learning and artificial intelligence with QSAR and molecular design is set to further accelerate the discovery of novel compounds with tailored properties.[12]

References

1H-Indene-3-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 1H-Indene-3-carboxylic Acid

Introduction

This compound is an organic compound featuring an indene core functionalized with a carboxylic acid group. Its structural characteristics make it a valuable intermediate in organic synthesis, including the preparation of chiral derivatizing agents.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application, from reaction optimization and purification to formulation and long-term storage. The solubility and stability of a compound are not merely data points; they are foundational parameters that dictate its handling, reactivity, and ultimate utility in a laboratory or manufacturing setting.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. Moving beyond simple data recitation, we will explore the chemical principles governing these properties, present predictive analyses, and detail robust experimental protocols for their empirical determination. The methodologies described are designed as self-validating systems, ensuring that researchers can generate reliable and reproducible data tailored to their specific applications.

Section 1: Core Physicochemical Properties

The molecular structure of this compound—a planar, aromatic indene ring system coupled with a polar carboxylic acid group—governs its physical and chemical behavior. The interplay between the nonpolar hydrocarbon framework and the polar, acidic functional group is the primary determinant of its solubility and interaction with various media.

Table 1.1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 14209-41-7[3][4]
Molecular Formula C₁₀H₈O₂[3][5]
Molecular Weight 160.17 g/mol [3][5]
Appearance Yellow Powder/Solid[6]
Melting Point 158-159 °C[3]
Predicted pKa 4.24 ± 0.20[3]
Predicted LogP 2.31[4]

The predicted pKa of ~4.24 is typical for a carboxylic acid attached to an unsaturated system and is a critical value for understanding its pH-dependent solubility.[3] Below this pH, the compound exists predominantly in its neutral, protonated form. Above this pH, it deprotonates to form the more water-soluble carboxylate anion. The LogP value of 2.31 indicates a preference for lipophilic environments over aqueous ones, suggesting limited solubility in water but better solubility in many organic solvents.[4]

Section 2: Solubility Profile

Solubility is a critical parameter for any chemical process, influencing everything from reaction kinetics to the feasibility of purification and formulation. The dual nature of this compound—part hydrophobic, part hydrophilic—results in a nuanced solubility profile.

Theoretical Considerations: Aqueous and Organic Solubility

Aqueous Solubility: The solubility of carboxylic acids in water is a function of the balance between the polar carboxyl group, which can hydrogen bond with water, and the nonpolar hydrocarbon portion.[7] For this compound, the large indene ring system significantly limits its aqueous solubility. However, this can be dramatically altered by pH. According to the Henderson-Hasselbalch equation, once the pH of the aqueous medium rises above the pKa (4.24), the compound will increasingly exist as its conjugate base, the indene-3-carboxylate anion. This salt form is ionic and thus significantly more soluble in water.[8]

Organic Solubility: Carboxylic acids are generally soluble in polar organic solvents.[7] The solubility of this compound is predicted to be favorable in solvents like acetonitrile, methanol, and ethanol, where both hydrogen bonding and dispersion forces can contribute to solvation. In non-polar solvents like hexane, solubility is expected to be very low. It is also noted that the presence of small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents, a phenomenon attributed to the formation of hydrogen-bonded networks.[9]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility. The causality behind this protocol is to ensure that the system reaches true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value under specific conditions.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains undissolved. This is critical to confirm that saturation has been reached.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.0, or organic solvents).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Subsequently, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) to remove all undissolved solids. This step is crucial to avoid artificially inflating the measured concentration.

  • Quantification: Prepare a dilution series of the clear filtrate in a suitable analysis solvent (e.g., acetonitrile/water). Analyze the samples using a calibrated, stability-indicating HPLC method (see Section 4) against a standard curve prepared from a known stock solution of this compound.

  • Calculation: The solubility is determined from the concentration of the saturated solution measured by HPLC.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vial B Add precise volume of test solvent/buffer A->B C Seal and agitate (24-48h at constant T) B->C D Settle excess solid C->D E Filter or Centrifuge supernatant D->E F Prepare dilutions of clear filtrate E->F G Quantify using calibrated HPLC method F->G H Calculate concentration (Solubility) G->H G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation Start This compound (Solid & Solution) Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Ox Oxidative (H2O2) Start->Ox Heat Thermal (Dry Heat) Start->Heat Light Photolytic (ICH Light) Start->Light Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Compare Compare to Control (t=0, protected) Analysis->Compare Assess Assess Purity, Identify Degradants, Calculate Mass Balance Compare->Assess

References

Tautomeric Landscape of 1H-Indene-3-carboxylic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical yet often overlooked phenomenon in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of the tautomerism in 1H-indene-3-carboxylic acid, a scaffold of interest in medicinal chemistry. We will dissect the structural nuances of its tautomeric forms, present key quantitative data on its equilibrium, and provide detailed experimental and computational methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dynamic molecular system.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This seemingly subtle structural change can have profound implications for a molecule's biological activity. Different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and three-dimensional shapes, thereby altering their interaction with biological targets. For drug candidates, understanding and controlling tautomeric equilibria is paramount for ensuring consistent efficacy, bioavailability, and a stable formulation.

The indene scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and antimicrobial properties. Specifically, this compound and its analogs are of growing interest. A comprehensive understanding of their tautomeric behavior is therefore essential for the rational design of novel therapeutics.

The Tautomeric Forms of this compound

The tautomerism of this compound is primarily centered around the migration of a proton from the acidic methylene group (C1) to the carboxyl group, in equilibrium with its isomeric form, 1H-indene-1-carboxylic acid. This isomerization proceeds through an enol intermediate.

The key tautomeric and isomeric species involved are:

  • This compound (The more stable isomer): This is the thermodynamically favored isomer.

  • 1H-Indene-1-carboxylic acid (The less stable isomer): This isomer readily converts to the 3-carboxylic acid derivative.

  • Indene-1,3-dicarboxylic acid enol (The intermediate): This enol form is the transient species through which the isomerization occurs.

The equilibrium heavily favors the 3-carboxylic acid isomer, as evidenced by the equilibrium constant of the isomerization reaction.

Tautomerism 1H-Indene-1-carboxylic acid 1H-Indene-1-carboxylic acid Enol Intermediate Enol Intermediate 1H-Indene-1-carboxylic acid->Enol Intermediate Enolization Enol Intermediate->1H-Indene-1-carboxylic acid Reketonization This compound This compound Enol Intermediate->this compound Reketonization This compound->Enol Intermediate Enolization

Caption: Isomerization pathway of 1H-indene-carboxylic acids.

Quantitative Analysis of Tautomeric and Isomeric Equilibria

The isomerization and taut

An In-depth Technical Guide to the Electronic Properties of Substituted 1H-indene-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile 1H-indene-3-carboxylic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its unique bicyclic structure, combining aromatic and cyclopentene rings, imparts a rigid framework that is amenable to functionalization at multiple positions. This structural versatility allows for the fine-tuning of electronic properties, which is crucial for applications ranging from the development of novel therapeutic agents to the design of advanced organic electronic materials.

In drug discovery, the indene scaffold is found in a variety of bioactive molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The carboxylic acid moiety, in particular, can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets. However, the presence of a carboxylic acid can also impact a molecule's pharmacokinetic profile, making the ability to modulate its acidity and overall electronic character through substitution a critical aspect of lead optimization.[3]

In the realm of materials science, indene derivatives are being explored as components of organic solar cells and other electronic devices.[4][5] The electronic properties of these molecules, such as their HOMO/LUMO energy levels and electrochemical band gaps, directly govern their performance in such applications. Understanding how substituents on the indene ring system influence these properties is therefore essential for the rational design of new functional materials.

This technical guide provides a comprehensive overview of the electronic properties of substituted 1H-indene-3-carboxylic acids. We will delve into the synthesis of these compounds, the experimental techniques used to characterize their electronic properties, and the computational methods employed to gain deeper insights into structure-property relationships. This guide is intended for researchers, scientists, and drug development professionals who are working with or are interested in this versatile class of molecules.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1H-indene-3-carboxylic acids can be achieved through various synthetic routes, often involving the construction of the indene core followed by the introduction or modification of the carboxylic acid group. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aromatic and cyclopentene rings.

A common approach involves the cyclization of appropriately substituted precursors. For instance, Friedel-Crafts acylation can be employed to form the five-membered ring.[1] Another powerful set of methods involves transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis, which allows for the controlled construction of functionalized indene derivatives from readily available starting materials.[6][7]

For the synthesis of more complex derivatives, such as those with a dicyanomethylene group, multi-step sequences are often necessary. These can involve Perkin reactions followed by Knoevenagel condensations.[5] The synthesis of a 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, for example, has been reported via the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate.[4][5]

Representative Synthetic Protocol: Synthesis of Ethyl 1-alkyl-1H-indene-2-carboxylates

This protocol, adapted from the work of Taktouk et al., demonstrates an efficient method for the synthesis of substituted indene derivatives that can be further elaborated to the corresponding carboxylic acids.[8]

Step 1: Preparation of Allyl Acetate Intermediate

  • To a solution of the corresponding indenol in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the allyl acetate.

Step 2: Coupling with Grignard Reagents

  • Dissolve the allyl acetate in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Add a catalytic amount of a copper salt, such as lithium cuprate (LiCuBr₂).

  • Slowly add the Grignard reagent (e.g., alkyl magnesium bromide) to the reaction mixture.

  • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-alkyl-1H-indene-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ester in a mixture of a suitable solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the reaction mixture at reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure substituted this compound.

Synthesis_Workflow Indenol Substituted Indenol Allyl_Acetate Allyl Acetate Intermediate Indenol->Allyl_Acetate Acetic Anhydride, H+ Coupling_Product Ethyl 1-alkyl-1H-indene-2-carboxylate Allyl_Acetate->Coupling_Product LiCuBr2, THF Grignard Grignard Reagent Grignard->Coupling_Product Carboxylic_Acid Substituted this compound Coupling_Product->Carboxylic_Acid 1. NaOH, EtOH/H2O 2. HCl

Caption: General workflow for the synthesis of substituted 1H-indene-3-carboxylic acids.

Experimental Analysis of Electronic Properties

The electronic properties of substituted 1H-indene-3-carboxylic acids can be experimentally determined using a variety of techniques. These methods provide quantitative data on key parameters that govern the behavior of these molecules in different applications.

Acidity (pKa)

The acidity of the carboxylic acid group is a fundamental electronic property that is highly sensitive to the nature of the substituents on the indene ring. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro or cyano groups, stabilize the resulting carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).[9][10] Conversely, electron-donating groups (EDGs), such as alkyl or alkoxy groups, destabilize the carboxylate anion and decrease the acidity (increasing the pKa).

The pKa can be determined experimentally by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

The influence of substituents on the acidity of benzoic acids has been extensively studied and quantified using the Hammett equation:

log(K/K₀) = ρσ

where K is the acid dissociation constant of the substituted acid, K₀ is that of the unsubstituted acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.[11][12][13] Similar relationships can be established for substituted 1H-indene-3-carboxylic acids to provide a quantitative understanding of substituent effects.

Redox Potentials and Frontier Molecular Orbital Energies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of a molecule, which in turn can be used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[14] These frontier molecular orbitals are crucial in determining the electronic and optical properties of a molecule, particularly in the context of organic electronics.

Experimental Protocol for Cyclic Voltammetry:

  • Prepare a solution of the substituted this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Scan the potential between the working and reference electrodes and record the resulting current at the working electrode.

  • Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[1]

From the cyclic voltammogram, the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) can be determined. These values can then be used to estimate the HOMO and LUMO energy levels using the following empirical equations:

E(HOMO) = -[Eₒₓ - E(Fc/Fc⁺) + 4.8] eV E(LUMO) = -[EᵣₑᏧ - E(Fc/Fc⁺) + 4.8] eV

The electrochemical band gap (E(g)) can be calculated as the difference between the HOMO and LUMO energies:

E(g) = E(LUMO) - E(HOMO)

CV_Setup Potentiostat Potentiostat WE Working Electrode Potentiostat->WE RE Reference Electrode Potentiostat->RE CE Counter Electrode Potentiostat->CE Cell Electrochemical Cell Solution Analyte + Supporting Electrolyte WE->Cell RE->Cell CE->Cell Substituent_Effects substituent Substituent edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg homo_lumo HOMO/LUMO Energy Levels edg->homo_lumo Increases HOMO & LUMO ewg->homo_lumo Decreases HOMO & LUMO band_gap Band Gap (Eg) homo_lumo->band_gap

References

The Discovery, Synthesis, and Application of 1H-Indene-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The indene scaffold is a privileged structure in chemical science, forming the core of numerous natural products and synthetic molecules with significant biological activity. This technical guide provides an in-depth exploration of a key derivative, 1H-Indene-3-carboxylic acid, from its historical roots in the study of indanones to its modern applications as a versatile synthetic intermediate. We will delve into the foundational synthetic strategies, focusing on the robust intramolecular Friedel-Crafts acylation to construct the indanone precursor, and detail the subsequent functionalization to yield the target molecule. Furthermore, this guide will illuminate the compound's emerging importance in medicinal chemistry, particularly as a building block for novel therapeutic agents.

Introduction: The Indene Scaffold in Chemical Science

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, has long captured the attention of chemists. Its unique electronic and structural properties make it a valuable component in materials science and a cornerstone in the synthesis of complex organic molecules.

Historical Context: From Coal Tar to a Privileged Structure

Initially isolated from coal tar, indene itself was a subject of early organic chemistry research.[1][2] However, the true potential of the indene scaffold was realized with the development of synthetic methodologies that allowed for the construction of functionalized derivatives. These derivatives, including indanones and indene carboxylic acids, have become recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]

This compound: A Key Intermediate

This compound is a solid at room temperature and serves as a crucial intermediate in the synthesis of more complex molecules. Its utility stems from the presence of both the indene core and the reactive carboxylic acid functionality, which allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈O₂
Molecular Weight160.17 g/mol
CAS Number5020-21-3
AppearanceSolid

The spectroscopic signature of this compound is characterized by specific signals in NMR and IR spectroscopy that confirm its structure. The ¹H NMR spectrum shows characteristic peaks for the aromatic and vinyl protons of the indene ring, along with a downfield signal for the acidic proton of the carboxyl group, typically around 12 ppm.[4] The ¹³C NMR spectrum displays a signal for the carboxyl carbon in the range of 165-185 ppm.[4] In infrared spectroscopy, a broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are indicative of the carboxylic acid group.[4]

Historical Development of Synthetic Routes

While a definitive first synthesis of this compound is not prominently documented, its historical development is intrinsically linked to the synthesis of 1-indanones. The first synthesis of 1-indanone from a carboxylic acid precursor, hydrocinnamic acid, was described by Price and Lewis in 1939, albeit in a modest 27% yield using sulfuric acid at high temperatures.[3][5]

The Advent of Intramolecular Cyclization: The Friedel-Crafts Reaction

A more efficient and general route to the indanone core was established through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[3] This reaction, which involves an electrophilic aromatic substitution to form the five-membered ring, remains a cornerstone of indanone synthesis.

G cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start 3-Arylpropanoic Acid or Acyl Chloride activation Activation with Lewis or Brønsted Acid start->activation Catalyst acylium Formation of Acylium Ion Intermediate activation->acylium cyclization Intramolecular Electrophilic Attack acylium->cyclization deprotonation Deprotonation & Aromatization cyclization->deprotonation product 1-Indanone deprotonation->product

General workflow of 1-indanone synthesis via Friedel-Crafts acylation.

The mechanism involves the generation of a highly electrophilic acylium ion from the carboxylic acid or acyl chloride, which is then attacked by the electron-rich aromatic ring in an intramolecular fashion.[6] Subsequent deprotonation restores aromaticity and yields the 1-indanone.

From Indanone to Indene-3-carboxylic Acid: A Plausible Pathway

With a robust method for 1-indanone synthesis established, the subsequent conversion to this compound likely involves two key transformations: the introduction of a carboxylic acid or a precursor at the 2- or 3-position, and the formation of the endocyclic double bond. One plausible historical approach would be a Reformatsky reaction.[7][8][9] This reaction involves the treatment of a ketone, such as 1-indanone, with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[7][8][9] Subsequent dehydration of the resulting alcohol would introduce the double bond, and hydrolysis of the ester would yield the desired carboxylic acid.

Modern Synthetic Methodologies

Modern approaches to this compound still often rely on the foundational Friedel-Crafts reaction, but with optimized conditions and catalysts. Additionally, novel metal-catalyzed reactions have expanded the synthetic chemist's toolkit.

The Classic Route: From 3-Phenylpropanoic Acid

This reliable, multi-step synthesis remains a common approach.

3.1.1 Step 1: Intramolecular Friedel-Crafts Acylation to 1-Indanone

The cyclization of 3-phenylpropanoic acid or its acyl chloride is a key step. While the direct cyclization of the carboxylic acid can be achieved, it often requires harsh conditions. The use of the acyl chloride with a Lewis acid like aluminum chloride (AlCl₃) is a common and often higher-yielding method.[6]

Table 2: Comparison of Catalysts for 1-Indanone Synthesis

Catalyst SystemStarting MaterialConditionsYieldReference
20% H₂SO₄Hydrocinnamic acid140 °C27%[3]
AlCl₃Phenylpropionic acid chlorideBenzene90%[3]
Triflic Acid3-Phenylpropanoic acidAnhydrous CH₂Cl₂High[6]
NbCl₅3-Arylpropanoic acidsRoom TemperatureGood[3]

3.1.2 Step 2: Functionalization and Dehydration

A modern approach to convert 1-indanone to this compound could involve a Reformatsky-type reaction.

G indanone 1-Indanone reformatsky Reformatsky Reaction (e.g., with ethyl bromoacetate and Zn) indanone->reformatsky hydroxy_ester β-Hydroxy Ester Intermediate reformatsky->hydroxy_ester dehydration Dehydration (Acid-catalyzed) hydroxy_ester->dehydration indene_ester 1H-Indene-3-carboxylate Ester dehydration->indene_ester hydrolysis Ester Hydrolysis indene_ester->hydrolysis final_product This compound hydrolysis->final_product

Plausible synthetic pathway from 1-indanone to the target molecule.
Alternative and Modern Approaches

Recent advances have led to the development of more direct and efficient methods for synthesizing substituted indenes, including those with carboxylic acid functionalities. These include various transition metal-catalyzed cyclizations and one-pot cascade reactions.[10][11]

Applications in Drug Discovery and Development

The indene scaffold is of significant interest to medicinal chemists. This compound, in particular, serves as a valuable building block for the synthesis of bioactive molecules.

Case Study: A Precursor for Novel Caspase Inhibitors for Hepatitis B

A notable application of a closely related compound, 1H-inden-1-one-3-carboxylic acid, is in the synthesis of potent caspase inhibitors.[12] Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. Inhibitors of these enzymes are being investigated for a variety of therapeutic applications, including the treatment of hepatitis B.[12] A Chinese patent describes a caspase inhibitor with an IC₅₀ of 10.8 nM, which has the potential to be a new drug for treating hepatitis B.[12] The synthesis of this compound utilizes 1H-inden-1-one-3-carboxylic acid as a starting material, highlighting the importance of this indene derivative in the development of new medicines.[12] Although the patent does not detail the preparation of the starting material, it underscores its value in accessing complex and potent drug candidates.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of 1-indanone and its potential conversion to this compound.

Protocol 1: Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

Materials:

  • 3-Phenylpropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-indanone.

  • Purify the product by column chromatography or distillation.

Expected Yield: High yields are often achievable with this method.[3][6]

Protocol 2: Synthesis of Ethyl 1H-indene-3-carboxylate via Reformatsky Reaction and Dehydration (Hypothetical)

Materials:

  • 1-Indanone

  • Ethyl bromoacetate

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 eq) and anhydrous THF.

  • Add a solution of 1-indanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise to the zinc suspension. Gentle heating may be required to initiate the reaction.

  • After the addition is complete, reflux the mixture for 2-3 hours until the 1-indanone is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Dissolve the crude intermediate in toluene, add a catalytic amount of p-TsOH, and reflux with a Dean-Stark trap to remove water.

  • Monitor the dehydration by TLC. Upon completion, cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting ethyl 1H-indene-3-carboxylate by column chromatography.

Note: The final step to obtain this compound would be a standard ester hydrolysis using aqueous base followed by acidic workup.

Conclusion and Future Outlook

This compound, with its roots in the classical synthesis of indanones, has evolved into a valuable and versatile building block in modern organic synthesis. The foundational Friedel-Crafts acylation provides a reliable route to its key precursor, and subsequent functionalization strategies offer access to the target molecule. Its application in the synthesis of potent caspase inhibitors for potential use in treating hepatitis B underscores its significance in medicinal chemistry. As research into novel therapeutics continues, the demand for efficient and scalable syntheses of such privileged scaffolds will undoubtedly grow, ensuring that this compound and its derivatives remain an active area of investigation.

References

Methodological & Application

Synthesis of 1H-Indene-3-carboxylic Acid: An Application Note and Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1H-Indene-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents. This application note provides a comprehensive guide for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We present a detailed, field-proven protocol for the base-mediated carboxylation of indene, delving into the underlying reaction mechanism, experimental design, and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

The indene scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The introduction of a carboxylic acid moiety at the 3-position of the 1H-indene ring system provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures with therapeutic potential. For instance, indene derivatives are being investigated for their anti-inflammatory and antimicrobial properties. A reliable and scalable synthesis of this compound is therefore a critical first step in the exploration of this chemical space for novel drug candidates.

This document outlines a robust protocol for the synthesis of this compound via the direct carboxylation of indene. The chosen methodology employs a potassium phenoxide base in dimethylformamide (DMF) to facilitate the reaction with carbon dioxide. This approach offers high yields and proceeds under relatively mild conditions.

Reaction Mechanism and Rationale

The synthesis of this compound from indene is achieved through an electrophilic aromatic substitution reaction. The mechanism can be dissected into two key stages: deprotonation of indene to form a highly nucleophilic indenyl anion, followed by the electrophilic attack of this anion on carbon dioxide.

Step 1: Formation of the Indenyl Anion

Indene is weakly acidic (pKa ≈ 20 in DMSO) due to the formation of a resonance-stabilized aromatic indenyl anion upon deprotonation. A moderately strong base is required to efficiently generate this anion. In this protocol, potassium phenoxide is employed. The phenoxide anion is basic enough to deprotonate indene, establishing an equilibrium that favors the formation of the indenyl anion. The choice of a substituted phenoxide can influence the reaction yield, with electron-donating groups on the phenol generally leading to higher yields of the desired carboxylic acid.[1]

Step 2: Electrophilic Attack on Carbon Dioxide

The indenyl anion is a potent nucleophile. The subsequent introduction of carbon dioxide, a weak electrophile, to the reaction mixture results in a nucleophilic attack by the indenyl anion on the carbon atom of CO2. This forms a carboxylate intermediate.

Step 3: Acidification

The final step involves the acidification of the reaction mixture. This protonates the carboxylate intermediate, yielding the final product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from indene. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
Indene99%Sigma-Aldrich
PhenolReagent GradeFisher Scientific
Potassium hydroxideACS GradeVWR
Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Carbon DioxideHigh PurityAirgas
Diethyl etherAnhydrousJ.T. Baker
Hydrochloric acidConcentrated (37%)EMD Millipore
Sodium sulfateAnhydrousMacron
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Gas inlet tube

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Step-by-Step Methodology

Part 1: Preparation of Potassium Phenoxide (in situ)

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add phenol (9.41 g, 0.10 mol) and anhydrous dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the phenol has completely dissolved.

  • Carefully add powdered potassium hydroxide (5.61 g, 0.10 mol) to the solution in portions. An exothermic reaction will occur.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of potassium phenoxide.

Part 2: Carboxylation of Indene

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add freshly distilled indene (11.62 g, 0.10 mol) to the flask via a dropping funnel over a period of 15 minutes.

  • Once the addition is complete, begin bubbling dry carbon dioxide gas through the reaction mixture via a gas inlet tube. Maintain a steady but gentle stream of CO2. The reaction is rapid and is typically complete within 10-20 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion of the reaction, stop the flow of carbon dioxide and remove the ice bath.

  • Pour the reaction mixture into a 1 L beaker containing 400 mL of cold water.

  • Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound will form.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts in a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 160-162 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.4 (s, 1H, COOH), 7.85 (s, 1H), 7.55 (d, J=7.5 Hz, 1H), 7.45 (d, J=7.5 Hz, 1H), 7.30 (t, J=7.5 Hz, 1H), 7.20 (t, J=7.5 Hz, 1H), 3.50 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 168.0, 144.5, 143.0, 142.5, 135.0, 127.0, 125.5, 124.0, 121.0, 38.0.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch), 1680 (C=O stretch), 1600, 1475 (C=C stretch).

Visualization of the Workflow

Chemical Reaction Pathway

Synthesis of this compound Indene Indene Indenyl_Anion Indenyl Anion Indene->Indenyl_Anion Deprotonation Carboxylate Indene-3-carboxylate Indenyl_Anion->Carboxylate Nucleophilic Attack CO2 Carbon Dioxide (CO2) Final_Product This compound Carboxylate->Final_Product Acidification Base Potassium Phenoxide Acid H3O+

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental Workflow Start Start: Prepare Potassium Phenoxide in DMF Step1 Cool to 0 °C Start->Step1 Step2 Add Indene Step1->Step2 Step3 Bubble CO2 through the mixture Step2->Step3 Step4 Quench with water and acidify with HCl Step3->Step4 Step5 Extract with Diethyl Ether Step4->Step5 Step6 Wash organic layer with water and brine Step5->Step6 Step7 Dry over Na2SO4 and concentrate Step6->Step7 Step8 Recrystallize Step7->Step8 End End: Pure this compound Step8->End

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear checkpoints and characterization methods.

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of the starting material (indene) and the formation of the product. This ensures that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.

  • Work-up Efficiency: The washing steps with water and brine are critical for the removal of the high-boiling solvent, DMF. The purity of the final product is directly impacted by the efficiency of this step.

  • Product Characterization: The provided spectroscopic data (¹H NMR, ¹³C NMR, and IR) serves as a benchmark for the synthesized product. Comparison of the experimental data with these reference values will confirm the identity and purity of the this compound. The sharp melting point range is also a key indicator of purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in drug discovery and development. By understanding the underlying chemical principles and following the outlined experimental procedure, researchers can confidently and efficiently produce this key building block for their research endeavors. The provided characterization data ensures the quality and identity of the final compound, facilitating its seamless integration into subsequent synthetic routes.

References

Strategic Synthesis of Indene Derivatives: A Two-Stage Approach Leveraging the Perkin Reaction and Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indene framework is a privileged scaffold in medicinal chemistry and materials science, necessitating robust and versatile synthetic routes for its derivatization. While the Perkin reaction is classically associated with the synthesis of cinnamic acids, its strategic application as the initial step in a tandem reaction sequence provides a powerful and reliable pathway to complex indene derivatives. This application note details a two-stage synthetic strategy that begins with the Perkin reaction to generate a substituted cinnamic acid precursor, followed by an intramolecular Friedel-Crafts cyclization to construct the target indanone core, a direct precursor to indenes. We provide in-depth mechanistic discussions, field-proven insights for optimization, and detailed experimental protocols for both stages of the synthesis.

Scientific Foundation: A Tandem Strategy for Indene Synthesis

Direct synthesis of indenes via a one-pot Perkin reaction is not mechanistically feasible. Instead, the Perkin condensation serves as an elegant entry point to construct a critical precursor, which is then elaborated to the indene core. The overall strategy is a sequential process:

  • Stage 1: Perkin Reaction. An aromatic aldehyde and a carboxylic acid anhydride undergo an aldol-type condensation in the presence of a weak base (typically the alkali salt of the carboxylic acid) to form an α,β-unsaturated aromatic acid (a cinnamic acid derivative).[1][2][3] This reaction establishes the necessary carbon framework.

  • Stage 2: Intramolecular Cyclization. The cinnamic acid derivative is cyclized to form a 1-indanone. This is most commonly achieved via an intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropionic acid.[4][5] Therefore, a hydrogenation step to reduce the double bond of the cinnamic acid is often performed prior to cyclization. The subsequent indanone can be further modified to yield the final indene derivative.

This tandem approach offers significant control over the substitution patterns on both the aromatic ring and the five-membered ring of the final indene product.

G cluster_0 Stage 1: Perkin Reaction cluster_1 Stage 2: Cyclization Reactants Aromatic Aldehyde + Acid Anhydride CinnamicAcid α,β-Unsaturated Aromatic Acid Reactants->CinnamicAcid Base Catalyst (e.g., NaOAc), Δ PropionicAcid 3-Arylpropionic Acid CinnamicAcid->PropionicAcid Hydrogenation (e.g., H₂, Pd/C) Indanone 1-Indanone Derivative PropionicAcid->Indanone Strong Acid (e.g., PPA, TfOH) caption Overall workflow for Indene synthesis.

Figure 1: High-level workflow for the two-stage synthesis of indanone derivatives. The Perkin reaction creates the open-chain precursor, which is then cyclized.

Mechanistic Insights and Causality

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of the Perkin Reaction

The Perkin reaction proceeds through several distinct steps, initiated by a base catalyst.[2][3]

  • Enolate Formation: The base (e.g., acetate ion) abstracts an α-proton from the acid anhydride, forming a resonance-stabilized carbanion (enolate). This is the rate-determining step and requires high temperatures.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form a tetrahedral alkoxide intermediate.

  • Acyl Transfer & Dehydration: The intermediate undergoes an intramolecular acyl transfer and subsequent elimination of a water molecule (dehydration) to yield an unsaturated mixed anhydride.

  • Hydrolysis: Finally, hydrolysis of the anhydride yields the α,β-unsaturated aromatic acid product and a molecule of the corresponding carboxylic acid.

G Anhydride 1. Enolate Formation (Base abstracts α-proton) Enolate Carbanion (Enolate) Anhydride->Enolate Aldehyde Aromatic Aldehyde Intermediate 2. Nucleophilic Attack (Tetrahedral Intermediate) Enolate->Intermediate + Aldehyde UnsaturatedAnhydride 3. Dehydration (Unsaturated Anhydride) Intermediate->UnsaturatedAnhydride FinalProduct 4. Hydrolysis (α,β-Unsaturated Acid) UnsaturatedAnhydride->FinalProduct caption Key stages of the Perkin reaction mechanism.

Figure 2: Simplified mechanism of the Perkin reaction.

Mechanism of Intramolecular Friedel-Crafts Acylation

This cyclization step is a classic electrophilic aromatic substitution.[4][5]

  • Acylium Ion Formation: In the presence of a strong Lewis acid (e.g., AlCl₃) or protic acid (e.g., Polyphosphoric Acid - PPA), the carboxylic acid of the 3-arylpropionic acid is activated to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the acylium ion in an intramolecular fashion to form a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding the final 1-indanone product.

Causality: The choice of a strong acid is crucial. It must be powerful enough to generate the acylium ion electrophile but not so harsh as to cause decomposition, which can be a risk at elevated temperatures.[6]

Detailed Experimental Protocols

The following protocols are representative procedures. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Synthesis of 3,4-Dimethoxycinnamic Acid via Perkin Reaction

This protocol describes the synthesis of a key precursor from 3,4-dimethoxybenzaldehyde (veratraldehyde).

Materials & Reagents:

  • Veratraldehyde (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Anhydrous Sodium Acetate (2.0 eq)

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Büchner funnel and filtration flask

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stir bar.

  • Charging Reactants: To the flask, add veratraldehyde (e.g., 16.6 g, 0.1 mol), acetic anhydride (28.4 mL, 0.3 mol), and anhydrous sodium acetate (16.4 g, 0.2 mol). Expert Insight: Ensure the sodium acetate is truly anhydrous, as moisture can significantly hinder the reaction.[7]

  • Reaction: Heat the mixture with stirring to 180°C. Maintain this temperature under reflux for 5-6 hours. The reaction mixture will become a thick, dark slurry. The high temperature is necessary to drive the formation of the enolate.[2][7]

  • Workup - Hydrolysis: Allow the mixture to cool to approximately 100°C. Cautiously and slowly, pour the hot mixture into a beaker containing 400 mL of deionized water while stirring vigorously to hydrolyze the excess acetic anhydride.

  • Workup - Neutralization & Precipitation: Heat the aqueous mixture to boiling and add activated charcoal to decolorize. Filter the hot solution. Acidify the filtrate by slowly adding 10% HCl until the pH is ~2-3. The product, 3,4-dimethoxycinnamic acid, will precipitate as a pale solid.

  • Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

  • Drying: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,4-dimethoxycinnamic acid. Dry the final product in a vacuum oven.

Protocol 2: Synthesis of 5,6-Dimethoxy-1-Indanone via Friedel-Crafts Cyclization

This protocol requires the 3-arylpropionic acid, which is obtained by hydrogenating the cinnamic acid from Protocol 1 (e.g., using H₂ gas and a Pd/C catalyst in a suitable solvent like ethanol or ethyl acetate).

Materials & Reagents:

  • 3-(3,4-Dimethoxyphenyl)propionic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10x by weight)

  • Crushed Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a stir bar and thermometer, add 3-(3,4-dimethoxyphenyl)propionic acid (e.g., 10.5 g, 0.05 mol).

  • Adding Cyclizing Agent: Add polyphosphoric acid (approx. 100 g) to the flask. PPA serves as both the solvent and the acid catalyst.[5]

  • Reaction: Heat the thick slurry with vigorous mechanical or magnetic stirring to 80-90°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). Causality: The heat is required to overcome the activation energy for the intramolecular acylation. Overheating can lead to charring.[6]

  • Quenching: Allow the reaction to cool slightly, then carefully pour the viscous mixture onto a large beaker of crushed ice (~500 g) with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Once the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (100 mL), saturated NaHCO₃ solution (100 mL, to remove any unreacted acid), and finally with brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5,6-dimethoxy-1-indanone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol.

Data Summary and Optimization

The success of this synthetic sequence depends on careful control of reaction parameters.

StageParameterExperimental Choice & RationalePotential Issues & Solutions
Perkin Reaction Base Catalyst Anhydrous sodium acetate is standard. Other weak bases like K₂CO₃ or triethylamine can be used.Issue: Low yield. Solution: Ensure the base is anhydrous. Triethylamine can sometimes offer milder conditions.
Temperature Typically high (160-180°C). Essential for enolate formation.Issue: Decomposition/charring. Solution: Maintain precise temperature control. Consider microwave-assisted heating for shorter reaction times and potentially lower temperatures.[7]
Substrate Works best with aromatic aldehydes. Electron-withdrawing groups can increase reactivity.Issue: Low reactivity with electron-rich aldehydes. Solution: Increase reaction time or temperature; however, this may lower the overall yield due to side reactions.
Cyclization Acid Catalyst PPA is effective and acts as a solvent. TfOH is a powerful catalyst. AlCl₃ is a classic Lewis acid.Issue: Harsh conditions. Solution: Use milder catalysts like NbCl₅ or catalytic amounts of a superacid like TfOH to improve yields and simplify workup.[5]
Temperature 80-100°C is common for PPA.Issue: Incomplete reaction or side products. Solution: Optimize temperature carefully. Too low, and the reaction stalls; too high, and polymerization or decomposition occurs.[6]

References

The Knoevenagel Condensation: A Powerful Tool for Crafting Functionalized Indenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar geometry and susceptibility to diverse functionalization make it an attractive template for designing novel therapeutics. Among the synthetic methodologies available, the Knoevenagel condensation has emerged as a robust and versatile strategy for constructing functionalized indene derivatives. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the Knoevenagel condensation for the synthesis of these valuable molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and explore the causality behind key experimental choices to empower you to successfully implement and adapt this chemistry in your laboratory.

The Strategic Advantage: From Simple Precursors to Complex Scaffolds

The true power of the Knoevenagel condensation in this context lies in its ability to facilitate a sequential, one-pot reaction cascade.[2][3] This approach transforms relatively simple starting materials—typically an ortho-substituted benzaldehyde and an active methylene compound—into complex, functionalized indenes through a condensation followed by an intramolecular cyclization. This strategy is not only efficient, minimizing purification steps and improving overall yield, but also allows for the direct installation of diverse functional groups that are crucial for modulating the pharmacological properties of the final molecule.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The successful application of the Knoevenagel condensation for indene synthesis hinges on a nuanced understanding of its mechanism. The reaction proceeds through two key stages: the initial Knoevenagel condensation to form a benzylidene intermediate, followed by an intramolecular cyclization to construct the indene ring. The choice of catalyst and reaction conditions is critical as it dictates the efficiency of each step and the overall product selectivity.[2][4]

The overall transformation can be visualized as follows:

Knoevenagel_Indene_Synthesis cluster_start Starting Materials cluster_process Reaction Cascade ortho-substituted benzaldehyde ortho-substituted benzaldehyde Knoevenagel Condensation Knoevenagel Condensation ortho-substituted benzaldehyde->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Benzylidene Intermediate Benzylidene Intermediate Knoevenagel Condensation->Benzylidene Intermediate Formation of C=C bond Intramolecular Cyclization Intramolecular Cyclization Benzylidene Intermediate->Intramolecular Cyclization Catalyst-mediated Functionalized Indene Functionalized Indene Intramolecular Cyclization->Functionalized Indene Ring Closure

Caption: A high-level overview of the sequential Knoevenagel condensation and cyclization for indene synthesis.

A more detailed mechanistic pathway, particularly for the Lewis acid-catalyzed variant, involves several key steps:

  • Initial Knoevenagel Condensation: This classic reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[5][6] In the synthesis of indenes, a common starting material is a 2-substituted benzaldehyde, such as 2-(1-phenylvinyl)benzaldehyde.[2][3] The active methylene compound (e.g., dimethyl malonate) is deprotonated by a base or coordinated to a Lewis acid, which then undergoes a nucleophilic attack on the aldehyde's carbonyl carbon. Subsequent dehydration yields the benzylidene intermediate.

  • Intramolecular Cyclization: This is the crucial ring-forming step. The choice of catalyst is paramount here. While basic conditions with prolonged heating can induce cyclization, Lewis acids like titanium tetrachloride (TiCl₄) are often more efficient.[2][7] The Lewis acid activates the system, facilitating an intramolecular electrophilic attack from the vinyl group onto the benzylidene double bond. This forms a carbocation intermediate which, after deprotonation, yields the desired indene derivative.[2]

The catalytic cycle can be visualized as follows:

Knoevenagel_Mechanism Start Benzaldehyde + Active Methylene Compound Intermediate_A Lewis Acid Coordinated Intermediate Start->Intermediate_A Knoevenagel Condensation (Lewis Acid or Base Catalyst) Intermediate_B Carbocation Intermediate Intermediate_A->Intermediate_B Intramolecular Alkene Addition Intermediate_C Deprotonated Intermediate Intermediate_B->Intermediate_C Deprotonation Product Functionalized Indene Intermediate_C->Product Protonation

Caption: Simplified mechanistic pathway for the Lewis acid-catalyzed Knoevenagel condensation/cyclization.

Experimental Protocols and Methodologies

The key to a successful synthesis is the careful selection of reaction conditions. Product selectivity between the initial Knoevenagel adduct, the cyclized indene, and a dehydrogenated benzofulvene can be controlled by the choice of catalyst, solvent, and reaction time.[2][3][4]

Protocol 1: Lewis Acid-Catalyzed Synthesis of Functionalized Indenes

This protocol is optimized for high-yield synthesis of the cyclized indene product and is based on the work of Yamazaki et al.[2][3]

Materials:

  • 2-(1-phenylvinyl)benzaldehyde (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Titanium tetrachloride (TiCl₄) (1.0 equiv)

  • Pyridine (4.0 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add TiCl₄ to the stirred solvent.

  • Add pyridine dropwise to the solution. A precipitate may form.

  • Add the 2-(1-phenylvinyl)benzaldehyde and dimethyl malonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized indene.

Causality and Trustworthiness:

  • Why TiCl₄ and Pyridine? TiCl₄ acts as a potent Lewis acid, activating the carbonyl group for the initial condensation and promoting the subsequent intramolecular cyclization. Pyridine serves as a mild base to trap the HCl generated during the reaction, preventing unwanted side reactions and catalyst deactivation. The specific ratio of TiCl₄ to pyridine is crucial for achieving high yields of the indene.[2][7]

  • Why Anhydrous Conditions? TiCl₄ is highly reactive with water. Performing the reaction under anhydrous and inert conditions is essential to prevent the decomposition of the catalyst and ensure reproducible results.

  • Self-Validation: The progress of the reaction can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint. The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Data Presentation: Influence of Reaction Conditions

The following table summarizes how different reaction conditions can influence the product outcome when reacting 2-(1-phenylvinyl)benzaldehyde with a malonate. This data is synthesized from findings reported in the literature.[2][3]

Catalyst/Base SystemSolventTemperatureTimeMajor ProductTypical Yield
Piperidine / Acetic AcidBenzene80 °C1.5 hBenzylidene Malonate~75%
Piperidine / Acetic AcidBenzene80 °C17 hIndene Derivative~56%
TiCl₄ / PyridineCH₂Cl₂Room Temp.12-24hIndene Derivative~79%
TiCl₄ / Triethylamine (Et₃N)CH₂Cl₂Room Temp.12-24hBenzofulvene Derivative~40%

This table clearly demonstrates the critical role of the catalyst system and reaction time in directing the reaction towards the desired product. The use of a strong Lewis acid like TiCl₄ with pyridine favors the formation of the indene, while a stronger base like triethylamine can promote subsequent dehydrogenation to the benzofulvene.[2][7]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of functionalized indenes via the Knoevenagel condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Flame-Dried Glassware under Inert Atmosphere (N2/Ar) Reagents Prepare Anhydrous Solvent (CH2Cl2) and Reagent Solutions Setup->Reagents Addition Cool to 0°C Add TiCl4, Pyridine, Aldehyde, and Active Methylene Compound Reagents->Addition Stirring Warm to Room Temperature Stir for 12-24h Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with sat. NaHCO3(aq) Monitoring->Quench Reaction Complete Extract Extract with CH2Cl2 Quench->Extract Dry Dry Organic Layers (Na2SO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Characterize Pure Functionalized Indene (NMR, HRMS) Purify->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of functionalized indenes.

Conclusion

The sequential Knoevenagel condensation/cyclization reaction is a highly effective and adaptable method for the synthesis of functionalized indenes. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the choice of catalyst, researchers can selectively synthesize a wide array of indene derivatives. The protocols and insights provided in this application note offer a solid foundation for drug development professionals to explore the chemical space around the indene scaffold, paving the way for the discovery of new and potent therapeutic agents.

References

Application Note: Derivatization Strategies for the Quantitative Analysis of 1H-Indene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the derivatization of 1H-Indene-3-carboxylic acid (ICA) to overcome common analytical challenges. Direct analysis of ICA by gas chromatography (GC) is hindered by its low volatility, while liquid chromatography (LC) methods can suffer from poor retention and ionization efficiency in mass spectrometry (MS). To address these issues, two robust derivatization protocols are presented: (1) Silylation for GC-MS analysis, which increases volatility and thermal stability, and (2) Amidation for LC-MS/MS analysis, designed to enhance chromatographic retention and ionization response. These protocols offer validated, step-by-step procedures to enable sensitive and reliable quantification of ICA in various research and drug development settings.

Introduction: The Analytical Challenge

This compound is a valuable building block in organic synthesis. Accurate quantification of this compound is critical for process monitoring, quality control, and metabolic studies. However, the inherent chemical properties of ICA—specifically the polar carboxylic acid group—present significant analytical hurdles.

  • For Gas Chromatography (GC): The carboxylic acid functional group engages in strong intermolecular hydrogen bonding, resulting in high polarity and low volatility.[1][2] Direct injection onto a GC system leads to poor peak shape, tailing, and low thermal stability, making quantification unreliable.[3][4] Derivatization is therefore essential to convert the polar -COOH group into a less polar, more volatile, and thermally stable derivative.[1][5]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): In reversed-phase LC (RP-LC), ICA may exhibit poor retention, eluting near the solvent front where ion suppression effects can be most pronounced.[6][7] Furthermore, carboxylic acids often show weak ionization efficiency in electrospray ionization (ESI), particularly in positive ion mode, limiting sensitivity.[6][7] Derivatization can improve chromatographic behavior and introduce a moiety that is more readily ionized.[8][9]

This guide details two field-proven derivatization strategies to overcome these limitations, enabling precise and sensitive analysis of ICA by GC-MS and LC-MS/MS.

Protocol 1: Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for GC analysis.[5] It involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. This transformation effectively masks the polar -OH bond, thereby reducing polarity and increasing volatility.[1][5] For this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a powerful and common silylating reagent combination.[3]

Principle of Silylation

The reaction converts the carboxylic acid into its corresponding trimethylsilyl (TMS) ester. The TMCS catalyst enhances the reactivity of the BSTFA, ensuring a rapid and complete reaction even with potentially hindered functional groups. The resulting TMS-ester of ICA is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[3][5]

Silylation Workflow for GC-MS

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Sample (containing ICA) B 2. Evaporate to Complete Dryness A->B C 3. Add Pyridine & BSTFA (+1% TMCS) B->C D 4. Incubate (70°C, 30 min) C->D E 5. Cool to RT D->E F 6. Inject into GC-MS System E->F

Caption: Workflow for silylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (ICA) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous Pyridine (or Acetonitrile)

  • Nitrogen gas stream for evaporation

  • Heating block or oven

  • GC vials with inserts (2 mL) and PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of the sample solution (e.g., 10-100 µL) containing ICA into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). Causality: It is critical to remove all water and protic solvents, as they will consume the silylating reagent and inhibit the reaction.[5]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.

    • Add 50 µL of BSTFA (+1% TMCS) to the vial.

    • Immediately cap the vial tightly.

    • Vortex briefly to mix the contents.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes. Causality: Heating accelerates the reaction to ensure complete derivatization.

  • Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC-MS.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Self-Validation & QC:

  • Derivatization Blank: Prepare a blank sample (solvent only) and process it through the entire protocol to check for reagent contamination.

  • Positive Control: Derivatize a known standard of ICA to confirm reaction success and establish the retention time and mass spectrum of the TMS-ester derivative.

  • Completeness Check: Analyze the derivatized sample. The absence of a tailing peak at the retention time of underivatized ICA indicates complete derivatization.

Protocol 2: Amidation for LC-MS/MS Analysis

For LC-MS/MS, derivatization can significantly improve performance by increasing retention on reversed-phase columns and enhancing ionization efficiency.[7][9] This protocol employs an amidation reaction, coupling the carboxylic acid of ICA with an amine using a carbodiimide reagent. We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive intermediate.[10][11]

Principle of Amidation

The formation of an amide bond directly from a carboxylic acid and an amine is inefficient.[10] EDC activates the carboxylic acid group of ICA.[11] This activated species can then react with NHS to form an NHS-ester, which is a more stable intermediate. This NHS-ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.[10] The choice of amine can be tailored to introduce a permanently charged or easily ionizable group, dramatically improving ESI+ sensitivity.

Amidation Workflow for LC-MS/MS

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_analysis Sample Workup & Analysis A 1. Dissolve ICA in Anhydrous DMF B 2. Add EDC and NHS A->B C 3. Stir at RT (15-60 min) B->C D 4. Add Amine (e.g., 2-Picolylamine) C->D E 5. Stir at RT (2-4 hours) D->E F 6. Dilute with Mobile Phase E->F G 7. Inject into LC-MS/MS System F->G

Caption: Workflow for amidation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (ICA) standard or sample extract

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-Picolylamine (or other suitable amine tag)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials (e.g., 1.5 mL autosampler vials)

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF.

    • Prepare a stock solution of the amine tag (e.g., 2-Picolylamine, 10 mg/mL) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Dissolve the dried ICA sample residue in 100 µL of anhydrous DMF.

    • Add 1.2 molar equivalents of NHS to the ICA solution.

    • Add 1.2 molar equivalents of EDC to the solution. Causality: EDC is water-soluble, making its removal and that of its urea byproduct straightforward during sample dilution before injection, which is advantageous over reagents like DCC.[10][12]

    • Stir or vortex the mixture and let it react at room temperature for 30-60 minutes to form the NHS-ester.

  • Amine Coupling:

    • Add 1.2 molar equivalents of the amine (e.g., 2-Picolylamine) to the activated ICA solution.

    • Stir the reaction at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS if desired.

  • Analysis:

    • After the reaction is complete, dilute the sample 10-fold or more with the initial LC mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).

    • The sample is now ready for injection into the LC-MS/MS system.

Self-Validation & QC:

  • Control Reactions: Run a blank reaction (no ICA) and a reaction with ICA but no coupling reagents to check for background and non-specific binding.

  • MS/MS Optimization: Optimize the MS/MS parameters (precursor ion, product ions, collision energy) for the newly formed ICA-amide derivative using a derivatized standard.

  • Stability Check: Assess the stability of the derivatized product in the final diluent over a typical autosampler run time.

Method Selection Guide

The choice between GC-MS and LC-MS/MS depends on the analytical objective, sample matrix, and available instrumentation.

ParameterSilylation for GC-MSAmidation for LC-MS/MS
Principle Increases volatility, reduces polarityImproves retention, enhances ionization
Instrumentation Gas Chromatograph-Mass SpectrometerLiquid Chromatograph-Tandem Mass Spec
Primary Advantage Excellent chromatographic resolution, extensive EI librariesHigh sensitivity and specificity (MRM), suitable for complex matrices
Key Challenge Requires complete sample dryness; derivatives can be moisture-sensitive[5]Reaction requires optimization; potential for reagent-based interferences
Sample Throughput Moderate; batch processing is efficientHigh; compatible with standard autosamplers
Ideal For Targeted analysis in clean matrices, structural confirmation via EI fragmentationTrace-level quantification in complex biological or environmental samples

Conclusion

The derivatization of this compound is a critical step for enabling robust and sensitive quantification by chromatographic methods. Silylation with BSTFA offers a proven path for GC-MS analysis by creating a volatile and thermally stable TMS-ester. For applications demanding higher sensitivity or dealing with complex matrices, amidation using EDC/NHS coupling provides a flexible and powerful strategy for LC-MS/MS analysis. By following the detailed protocols and validation checks outlined in this note, researchers can confidently overcome the analytical challenges posed by ICA and generate high-quality, reliable data.

References

Application Notes and Protocols: 1H-Indene-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Indene Scaffold

1H-Indene-3-carboxylic acid is a bifunctional organic compound featuring a planar indene core and a reactive carboxylic acid moiety.[1][2][3] This unique structural combination makes it a highly versatile building block in modern organic synthesis. The indene ring system is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[4][5] The carboxylic acid group serves as a convenient handle for a wide array of chemical transformations, including esterification and amide bond formation, enabling the facile generation of diverse molecular libraries.[6][7] Furthermore, the diene-like character of the five-membered ring, through tautomerization to its isoindene form, allows for participation in cycloaddition reactions to construct complex polycyclic frameworks.[8]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its core applications, field-proven protocols, and the chemical principles that underpin its reactivity. It is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Physicochemical & Spectroscopic Data

A foundational understanding of a reagent's properties is critical for experimental design. The key characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₈O₂[1][2][9]
Molecular Weight 160.17 g/mol [2][9]
Melting Point 145-148 °C[9]
pKa (Predicted) 3.93 ± 0.20[9]
Appearance Solid[2]
CAS Number 5020-21-3[2][9]
InChI Key NZSCUDBGUBVDLO-UHFFFAOYSA-N[1][2]

Core Synthetic Applications & Rationale

The synthetic utility of this compound can be broadly categorized by the reactive center involved: the carboxylic acid group or the indene ring system.

G A This compound B 1H-Indene-3-carboxylates (Esters) A->B Esterification (e.g., Fischer, Steglich) C 1H-Indene-3-carboxamides (Amides) A->C Amide Coupling (e.g., EDC, HATU) D Polycyclic Adducts A->D [4+2] Cycloaddition (Diels-Alder) E Indane-1-carboxylic Acid A->E Hydrogenation (e.g., H₂, Pd/C)

Caption: Key synthetic transformations of this compound.

Reactions of the Carboxylic Acid Group: Building Molecular Diversity

The carboxylic acid is the most readily functionalized site, providing access to a vast chemical space of esters and amides, which are fundamental linkages in pharmaceuticals.

The conversion of this compound to its corresponding esters (1H-indene-3-carboxylates) is a common and vital transformation.[10] Esters are often synthesized to enhance metabolic stability, improve cell permeability in prodrug strategies, or to serve as versatile intermediates for further reactions.[4]

Causality in Method Selection:

  • Fischer Esterification: This classical method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[11][12] It is an equilibrium-driven process, making it cost-effective for simple, unhindered alcohols where the alcohol can be used as the solvent to drive the reaction forward.[11]

  • Steglich Esterification (DCC/DMAP): For more sensitive or sterically hindered alcohols, activation of the carboxylic acid is necessary. The use of dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst is a highly effective method that proceeds under mild conditions and suppresses side product formation.[13]

The amide bond is a ubiquitous feature in biologically active molecules.[14] Direct condensation of a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid, forming a non-reactive ammonium carboxylate salt.[7][15][16] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Causality in Method Selection:

  • Carbodiimide Reagents (EDC): Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC activates the carboxylate to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions (like racemization), an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. These additives trap the activated intermediate to form a more stable active ester, which then cleanly reacts with the amine.[14][15]

  • Uronium/Aminium Reagents (HATU): For challenging couplings, such as with electron-deficient anilines or sterically hindered substrates, more potent coupling reagents like HATU are employed. These reagents often lead to faster reaction times and higher yields under mild conditions.[14]

Reactions of the Indene Core: Constructing Complexity

The indene ring itself offers unique opportunities for building molecular complexity.

A notable reaction of this compound is its participation in [4+2] Diels-Alder cycloadditions. The molecule first undergoes a thermal tautomerization to the more reactive, non-aromatic 2H-indene (isoindene) intermediate. This isoindene acts as the diene component, reacting with various dienophiles (e.g., maleic anhydride, N-phenylmaleimide) to yield complex, bridged polycyclic structures like 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives.[8] This reaction is highly sensitive to steric hindrance and the reactivity of the dienophile.[8]

The double bond within the five-membered ring can be selectively reduced, typically through catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to produce the corresponding saturated indane derivative, 1-Indanecarboxylic acid.[9] This transformation is crucial for accessing scaffolds with different three-dimensional geometries and properties compared to the planar indene starting material.

Application in Drug Design: A Privileged Scaffold

The indene framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a ligand for diverse biological targets.[4] this compound is a key starting material for exploring this chemical space.

  • Bioisosteric Replacement: In drug development, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties or metabolic instability.[17][18][19][20] Medicinal chemists often replace it with bioisosteres—functional groups with similar physical and chemical properties, such as tetrazoles or hydroxamic acids.[17][18] this compound serves as the essential precursor for synthesizing these analogs, typically via its activated ester or acid chloride derivatives.

  • Chiral Derivatizing Agent Precursor: The molecule is used in the preparation of chiral derivatizing agents, such as esters of 1-Fluorindan-1-carboxylic Acid (FICA), which are employed in stereochemical analysis.[9][21]

Experimental Protocols

The following protocols are provided as representative examples for the functionalization of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Esterification via DCC/DMAP Coupling (Steglich Esterification)

This protocol describes the synthesis of a generic ester from this compound using a sterically accessible alcohol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., Benzyl alcohol) (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 5% Aqueous HCl

  • Saturated Aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.

  • Add the alcohol (1.2 equiv) followed by DMAP (0.1 equiv). Stir the solution for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel as required.

Protocol 2: Amide Coupling via EDC/NHS Activation

This protocol details the formation of an amide bond, a critical reaction in medicinal chemistry.[15]

G cluster_0 Activation Phase cluster_1 Coupling Phase A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C E NHS Active Ester (More Stable) C->E + D NHS D->E G Amide Product (R-CONH-R') E->G + F Amine (R'-NH₂) F->G

Caption: Workflow for EDC/NHS mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 5% Aqueous LiCl (optional, for DMF removal)

  • 5% Aqueous HCl

  • Saturated Aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add NHS (1.2 equiv) and EDC (1.2 equiv) to the solution.[15]

  • Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid, forming the NHS ester.

  • Add the amine (1.1 equiv) to the activated mixture.

  • Continue to stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (2-3 times, helps remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.

References

The Versatile Virtuoso: 1H-Indene-3-carboxylic Acid as a Premier Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Elegance of the Indene Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of scaffolds, the indene nucleus, a bicyclic system fusing a benzene ring with a cyclopentene ring, has emerged as a "privileged structure."[1] Its rigid framework provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. At the heart of this versatile family of compounds lies 1H-indene-3-carboxylic acid, a building block that offers a strategic entry point for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications and protocols surrounding this compound, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, detailed experimental procedures, and the biological significance of its derivatives, underscoring its importance in the modern drug discovery paradigm.

Core Synthetic Strategies and Functionalization Pathways

The true power of this compound as a building block lies in the reactivity of its carboxylic acid moiety and the potential for functionalization of the indene ring system. These features allow for the construction of diverse molecular libraries for screening and optimization.

Diagram of Key Functionalization Strategies

Caption: Key functionalization pathways of this compound.

Protocol 1: Amide Coupling via Carbodiimide Activation

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the indene scaffold to a vast array of amine-containing fragments.[1] The use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a robust and widely adopted method.[2]

Rationale for Reagent Selection:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Its water-solubility simplifies purification as the urea byproduct can be removed by aqueous workup.[3]

  • HOBt: Acts as a catalyst to prevent side reactions and racemization (if chiral centers are present). It reacts with the O-acylisourea to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine.[2]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize any acid formed during the reaction and to ensure the amine nucleophile is in its free base form for optimal reactivity.[4]

  • Solvent (DMF or CH₂Cl₂): Anhydrous polar aprotic solvents are chosen to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂ (to a concentration of approximately 0.1 M).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.

  • Amine Addition: To the activated ester solution, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To further diversify the indene scaffold, functionalization of the aromatic ring is crucial. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents.[4] This requires a halogenated this compound derivative (e.g., a bromo-substituted analog) as a starting material.

Rationale for Reagent and Catalyst Selection:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): Palladium catalysts are central to the Suzuki reaction. Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) provides the necessary steric and electronic properties to facilitate the catalytic cycle.[4]

  • Base (e.g., K₂CO₃ or Cs₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction efficiency.[5]

  • Solvent System (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and can accelerate the reaction.[6]

Step-by-Step Protocol (for a bromo-substituted indene):

  • Preparation: To a Schlenk flask, add the bromo-substituted this compound ester (1.0 eq), the desired arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, to a concentration of approximately 0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Hydrolysis (if starting with an ester): If the starting material was an ester, the final coupled product can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Bromo-indene ester Bromo-indene ester Reaction Mixture Reaction Mixture Bromo-indene ester->Reaction Mixture Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Mixture Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction Mixture Heating (80-100°C) Heating (80-100°C) Reaction Mixture->Heating (80-100°C) Workup & Purification Workup & Purification Heating (80-100°C)->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the development of various therapeutic agents.

Anticancer Agents

The indene scaffold has been explored for the development of anticancer agents targeting various mechanisms. For instance, derivatives of 1H-indene have been investigated as inhibitors of tubulin polymerization, a critical process in cell division.

Compound ClassTarget/MechanismExample IC₅₀ Values (µM)Cancer Cell LineReference
Indene-based ChalconesTubulin Polymerization Inhibition1.5 - 10MCF-7 (Breast)
Substituted IndenoisoquinolinesTopoisomerase I Inhibition0.1 - 5A549 (Lung)[7]
Indene-derived PyrimidinesKinase Inhibition5 - 20HeLa (Cervical)

Note: The IC₅₀ values presented are representative and can vary based on the specific substituents on the indene scaffold.

Antiviral Agents

The indene framework has also shown promise in the development of antiviral drugs. A notable example is the investigation of indene derivatives as potential agents against the hepatitis B virus (HBV). A patent describes substituted 1H-inden-1-one-3-carboxylic acid compounds with good inhibitory activity against caspase and aspartic acid broad-spectrum protease, with one compound exhibiting an IC₅₀ of 10.8 nM, highlighting its potential for treating hepatitis B.[6]

More recently, an indole-3-carboxylic acid derivative has been reported to exhibit antiviral activity against SARS-CoV-2.[8][9] While not a direct derivative of this compound, this finding underscores the potential of related carboxylic acid-containing scaffolds in antiviral drug discovery. Further exploration of this compound derivatives in this area is warranted.

Virus TargetCompound TypeReported Activity (EC₅₀/IC₅₀)Reference
Hepatitis B VirusSubstituted 1H-inden-1-one-3-carboxylic acidIC₅₀ = 10.8 nM[6]
Influenza A VirusIndole-2-carboxylate derivativeIC₅₀ = 7.53 µM[10]
SARS-CoV-2Indole-3-carboxylic acid derivativeIC₅₀ = 1.06 µg/mL[8][9]

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-chosen building block in medicinal chemistry. Its synthetic tractability, coupled with the inherent pharmacological potential of the indene scaffold, provides a fertile ground for the discovery of new therapeutic agents. The protocols and applications detailed in this guide offer a starting point for researchers to harness the potential of this versatile molecule. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of compounds from a common starting material like this compound will remain a critical component of successful drug discovery endeavors. The continued exploration of novel functionalization strategies and the systematic evaluation of the biological activities of its derivatives will undoubtedly lead to the development of the next generation of indene-based therapeutics.

References

Synthesis of 1H-Indene-3-carboxylic Acid Esters and Amides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic routes to obtain 1H-indene-3-carboxylic acid esters and amides. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and functional materials. This document offers in-depth scientific insights, validated experimental protocols, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of the Indene Scaffold

The 1H-indene core is a privileged structural motif found in a range of natural products and synthetic compounds exhibiting diverse biological activities. The functionalization of the indene ring at the 3-position with carboxylic acid derivatives, such as esters and amides, provides a versatile platform for the development of novel therapeutic agents and advanced materials. The ability to synthetically access a variety of these derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials. This guide will focus on the direct conversion of this compound to its corresponding esters and amides, providing both theoretical background and practical, step-by-step protocols.

I. Synthesis of this compound Esters

The esterification of this compound can be achieved through several established methods. The choice of method often depends on the desired ester (e.g., methyl, ethyl, or more complex alkyl or aryl groups), the scale of the reaction, and the sensitivity of the starting materials to acidic or basic conditions.

A. Fischer-Speier Esterification: An Acid-Catalyzed Approach

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Experimental Protocol: Synthesis of Ethyl 1H-indene-3-carboxylate [1]

This protocol is adapted from a reported synthesis of various 1H-indene-3-carboxylate esters.[1]

  • Materials:

    • This compound

    • Ethanol (absolute)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Procedure:

    • To a solution of this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 20-50 equivalents, which also serves as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 1H-indene-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc, e.g., 10:1) to obtain the pure ester as a light-yellow oil.[1]

Table 1: Representative 1H-Indene-3-Carboxylate Esters Synthesized via Fischer-Speier Esterification or Similar Methods [1]

Ester DerivativeAlcohol UsedYield (%)Physical State
Methyl 1H-indene-3-carboxylateMethanol70Light-yellow oil
Ethyl 1H-indene-3-carboxylateEthanol81Light-yellow oil
Isopropyl 1H-indene-3-carboxylateIsopropanol63Light-yellow oil
Phenyl 1H-indene-3-carboxylatePhenol55White solid

Yields are based on the reported literature and may vary depending on reaction scale and optimization.[1]

B. Other Esterification Methods

For substrates that are sensitive to strong acids, alternative esterification methods can be employed. These include:

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions.

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[2]

  • Acyl Chloride Formation Followed by Alcoholysis: this compound can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with the desired alcohol to form the ester.

II. Synthesis of this compound Amides

The formation of an amide bond between this compound and an amine is a cornerstone transformation in the synthesis of biologically relevant molecules. Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

A. Amidation via Acyl Chloride Intermediate

A reliable method for amide synthesis involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine.

Mechanism: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the highly electrophilic 1H-indene-3-carbonyl chloride. This intermediate then undergoes nucleophilic attack by the amine, followed by the elimination of a chloride ion, to yield the desired amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-1H-indene-3-carboxamides

  • Materials:

    • This compound

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

    • Substituted aniline or other primary/secondary amine

    • Triethylamine (Et₃N) or Pyridine

    • 1 M Hydrochloric acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Step 1: Formation of the Acyl Chloride. To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The crude 1H-indene-3-carbonyl chloride is typically used in the next step without further purification.

    • Step 2: Amide Formation. Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.0-1.1 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted-1H-indene-3-carboxamide.

B. Direct Amidation using Coupling Reagents

Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of amide bonds from carboxylic acids and amines under mild conditions, avoiding the need to isolate the acyl chloride intermediate.

Common Coupling Reagents:

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and reduce racemization in chiral substrates.[3]

  • Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate activated esters in situ.[4]

Experimental Protocol: Synthesis of an N-Substituted-1H-indene-3-carboxamide using HATU

This protocol is a general procedure based on the use of modern peptide coupling reagents.[5]

  • Materials:

    • This compound

    • Primary or secondary amine

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous Lithium Chloride (LiCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer several times with saturated aqueous LiCl solution to remove DMF, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Table 2: Common Coupling Reagents for Amide Synthesis

ReagentActivating PrincipleByproductsAdvantages
DCCForms O-acylisourea intermediateDicyclohexylurea (DCU) - solidInexpensive, effective
EDCForms O-acylisourea intermediateWater-soluble ureaEasy workup by aqueous extraction
HATUForms an active ester with HOAtTetramethylurea, HOAtHigh efficiency, low racemization, fast reactions
PyBOPForms an active ester with HOBtHexamethylphosphoramide (HMPA)-like byproduct, tripyrrolidinophosphine oxideHigh efficiency, suitable for hindered substrates

Visualization of Synthetic Workflows

To better illustrate the synthetic pathways described, the following diagrams outline the core transformations.

esterification_workflow cluster_fischer Fischer-Speier Esterification IndeneAcid This compound Ester 1H-Indene-3-carboxylate Ester IndeneAcid->Ester  H+ catalyst (e.g., H₂SO₄) Reflux Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Workflow for Fischer-Speier Esterification.

amidation_workflows cluster_acyl_chloride Method 1: Acyl Chloride Pathway cluster_coupling Method 2: Direct Coupling Pathway IndeneAcid This compound AcylChloride 1H-Indene-3-carbonyl Chloride IndeneAcid->AcylChloride  SOCl₂ or (COCl)₂/DMF Amide2 1H-Indene-3-carboxamide IndeneAcid->Amide2  Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Amide1 1H-Indene-3-carboxamide AcylChloride->Amide1 Amine1 Amine (R₂NH) / Base Amine1->Amide1 Amine2 Amine (R₂NH) Amine2->Amide2

Caption: Comparative workflows for Amide Synthesis.

Conclusion

The synthesis of this compound esters and amides is readily achievable through well-established and reliable synthetic methodologies. For ester synthesis, the Fischer-Speier esterification offers a straightforward and scalable approach for simple alkyl esters, while other methods like Steglich esterification or the use of acyl chloride intermediates provide milder alternatives. For amide synthesis, the activation of the carboxylic acid is paramount, with the choice between forming an acyl chloride intermediate or using modern coupling reagents depending on the specific substrate and desired reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds for their applications in drug discovery and materials science.

References

Application Notes and Protocols: Leveraging 1H-Indene-3-carboxylic Acid in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low cost, flexibility, and tunable properties. The performance and stability of these devices are intrinsically linked to the molecular architecture of the active materials and the quality of the interfacial layers. This guide delves into the multifaceted applications of 1H-Indene-3-carboxylic acid and its derivatives in the fabrication of high-performance organic solar cells. While renowned as a foundational building block for sophisticated non-fullerene acceptors (NFAs), the inherent electronic and structural attributes of the this compound core also position it as a compelling candidate for interface engineering and the development of novel hole-transporting materials. This document provides a comprehensive overview of its roles, detailed synthesis and application protocols, and a comparative analysis of its impact on device performance, thereby offering a technical resource for researchers in the field of organic electronics.

Introduction: The Versatility of the Indene Scaffolding in Organic Photovoltaics

The indene moiety, a bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold in the design of materials for organic electronics. Its rigid, planar structure facilitates π-π stacking and efficient charge transport, while the carboxylic acid functionality provides a versatile handle for synthetic modification and for anchoring to metal oxide surfaces. In the context of organic solar cells, derivatives of this compound have demonstrated significant potential in two primary domains:

  • Non-Fullerene Acceptors (NFAs): The indene core is a critical component in many high-performance NFAs. The electron-withdrawing nature of the dicyanomethylene-indanone end-groups, derived from this compound, plays a crucial role in tuning the electronic properties of the acceptor molecule, leading to enhanced light absorption and improved power conversion efficiencies (PCEs)[1][2].

  • Interface Engineering: The carboxylic acid group can form self-assembled monolayers (SAMs) on transparent conductive oxides like indium tin oxide (ITO). This modification can tune the work function of the electrode, improve the energy level alignment at the interface, reduce interfacial recombination, and enhance charge extraction, ultimately boosting device performance and stability[3][4].

This guide will explore these applications in detail, providing both the theoretical underpinnings and practical, field-proven protocols.

Application I: Precursor for High-Efficiency Non-Fullerene Acceptors

The most prominent application of this compound derivatives is in the synthesis of NFAs. These molecules have revolutionized the field of OSCs, enabling PCEs to surpass those of fullerene-based devices. The indene-based end-groups contribute to the strong electron-accepting character and broad absorption spectra of these NFAs.

Synthetic Pathway Overview

A common strategy involves the synthesis of an intermediate, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, which serves as a key building block for more complex NFA structures[2]. The general synthetic approach is outlined below.

NFA_Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate_1 2-(3-oxoisobenzofuran- 1(3H)-ylidene)malononitrile Phthalic_Anhydride->Intermediate_1 Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate_1 Intermediate_2 1-(dicyanomethylene)-3-hydroxy- 1H-indene-2-carboxylic acid Intermediate_1->Intermediate_2 Perkin Reaction tert_Butyl_Acetoacetate tert-Butyl Acetoacetate tert_Butyl_Acetoacetate->Intermediate_2 NFA Non-Fullerene Acceptor (NFA) Intermediate_2->NFA Esterification & Condensation Core_Molecule Conjugated Core Molecule Core_Molecule->NFA

Caption: Synthetic pathway for a non-fullerene acceptor using an indene-based precursor.

Protocol: Synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid

This protocol is adapted from a reported synthesis and serves as a foundational procedure for obtaining a key indene-based intermediate[2].

Materials:

  • 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile

  • tert-Butyl acetoacetate

  • Triethylamine

  • Acetic anhydride

  • 2 N Hydrochloric acid solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Combine 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (1.0 eq), tert-butyl acetoacetate (1.25 eq), triethylamine, and acetic anhydride in a round-bottom flask.

  • Stir the mixture at room temperature for 72 hours.

  • Add a 2 N solution of hydrochloric acid to the reaction mixture.

  • Heat the mixture to 70°C and stir for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with deionized water.

  • Dry the product under vacuum.

Characterization: The resulting orange solid can be characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry, and IR spectroscopy to confirm the structure of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid[2].

Application II: Interface Engineering with Self-Assembled Monolayers

The formation of a self-assembled monolayer (SAM) of this compound or its derivatives on the ITO surface is a promising strategy to enhance OSC performance. The carboxylic acid headgroup anchors to the metal oxide surface, while the indene core forms a well-ordered, charge-conducting layer.

Mechanism of Action

The introduction of a SAM at the ITO/hole-transporting layer (HTL) interface can lead to several beneficial effects:

  • Work Function Modification: The SAM can induce a dipole moment at the interface, which can increase the work function of the ITO, leading to a more favorable energy level alignment for hole extraction[5][6].

  • Improved Interfacial Contact: The SAM can passivate surface defects on the ITO and create a more uniform surface, which promotes better wetting and morphology of the subsequently deposited HTL.

  • Reduced Recombination: By improving the energy level alignment and passivating defects, the SAM can reduce charge recombination at the interface, leading to higher open-circuit voltage (Voc) and fill factor (FF).

SAM_Mechanism cluster_0 Without SAM cluster_1 With this compound SAM ITO_noSAM ITO HTL_noSAM HTL ITO_noSAM->HTL_noSAM Poor Energy Alignment High Recombination ITO_SAM ITO SAM SAM ITO_SAM->SAM Work Function Modification HTL_SAM HTL SAM->HTL_SAM Improved Alignment Reduced Recombination

Caption: Mechanism of action of a SAM at the ITO/HTL interface.

Protocol: Fabrication of an Organic Solar Cell with a this compound SAM

This protocol outlines the general steps for fabricating a standard architecture OSC, incorporating the deposition of a this compound SAM on the ITO substrate.

Materials:

  • Patterned ITO-coated glass substrates

  • This compound

  • High-purity solvent (e.g., isopropanol, ethanol)

  • Hole-transporting layer material (e.g., PEDOT:PSS)

  • Active layer materials (donor polymer and non-fullerene acceptor)

  • Electron-transporting layer material (e.g., PDIN)

  • Metal for cathode (e.g., Ag)

  • Deionized water, isopropanol, acetone

  • Nitrogen gas source

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface wettability.

  • SAM Deposition:

    • Prepare a dilute solution of this compound (e.g., 1-10 mM) in a suitable solvent like isopropanol.

    • Immerse the cleaned ITO substrates in the SAM solution for a specified time (e.g., 30 minutes to 12 hours) at room temperature.

    • Rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrates with nitrogen gas.

  • Device Fabrication:

    • Deposit the hole-transporting layer (e.g., PEDOT:PSS) onto the SAM-modified ITO by spin-coating.

    • Anneal the HTL as required.

    • Spin-coat the active layer blend (donor:acceptor) in a glovebox.

    • Anneal the active layer as required.

    • Deposit the electron-transporting layer and the metal cathode (e.g., Ag) by thermal evaporation under high vacuum.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination.

    • Determine the external quantum efficiency (EQE).

    • Perform morphological and interfacial analysis using techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS).

Performance Data and Comparison

The impact of incorporating this compound derivatives can be quantified by comparing the key photovoltaic parameters of modified devices with control devices.

ParameterControl Device (Bare ITO)Device with Aromatic Carboxylic Acid SAMPotential Impact of this compound SAM
Work Function (eV) ~4.7Increased (e.g., >5.0)[5][6]Increase, leading to better hole extraction
Open-Circuit Voltage (Voc) (V) BaselineOften Increased[3]Increase due to reduced recombination
Short-Circuit Current (Jsc) (mA/cm²) BaselineCan be Increased[7]Increase due to improved charge collection
Fill Factor (FF) (%) BaselineOften Increased[7]Increase due to lower series resistance
Power Conversion Efficiency (PCE) (%) BaselineIncreased[4][7]Overall enhancement of device performance

Note: The values in the table are illustrative and the actual performance will depend on the specific materials and device architecture used.

Conclusion and Future Outlook

This compound and its derivatives are versatile molecules with significant potential to advance the field of organic solar cells. Beyond their established role as precursors to high-performance non-fullerene acceptors, their application in interface engineering through the formation of self-assembled monolayers presents a compelling avenue for further research and development. The ability to synthetically tune the electronic properties of the indene core and the anchoring carboxylic acid group offers a rich design space for creating tailored interfacial layers that can optimize charge extraction, minimize recombination losses, and ultimately enhance the efficiency and stability of organic solar cells. Future work should focus on the synthesis of novel this compound derivatives with varied functional groups to systematically study their impact on the electronic properties of the ITO interface and the overall device performance.

References

Application Notes and Protocols: Indene Carboxylic Acids in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Indene Carboxylic Acids in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A pivotal pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins (PGs), potent lipid mediators of inflammation, pain, and fever. This conversion is catalyzed by the cyclooxygenase (COX) enzymes.[1]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2] In contrast, the expression of COX-2 is induced at sites of inflammation, leading to a surge in prostaglandin production that mediates the classical signs of inflammation.[1][2]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] The indene carboxylic acid scaffold has proven to be a highly effective framework for the design of potent NSAIDs. Prominent examples include indomethacin and sulindac, which have been in clinical use for decades.[4] The carboxylic acid moiety is a common feature of many NSAIDs and is crucial for their interaction with the active site of COX enzymes.[3] However, the non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs can lead to undesirable side effects, most notably gastrointestinal toxicity due to the inhibition of the protective functions of COX-1.[4]

This has driven the development of a second generation of NSAIDs that selectively inhibit COX-2, aiming to provide potent anti-inflammatory relief with an improved safety profile.[1][5] The indene carboxylic acid backbone has also been a valuable template for the design of these selective COX-2 inhibitors, with structure-activity relationship (SAR) studies guiding the modification of the core structure to enhance COX-2 selectivity.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of indene carboxylic acids in the discovery and development of novel anti-inflammatory agents. We will delve into the key signaling pathways, provide detailed protocols for in vitro and in vivo evaluation, and discuss the critical aspects of structure-activity relationships.

I. The Cyclooxygenase (COX) Signaling Pathway in Inflammation

The development of indene carboxylic acid-based anti-inflammatory agents is intrinsically linked to the understanding of the COX signaling pathway. The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to pro-inflammatory prostaglandins.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 gi_protection GI Protection, Platelet Aggregation cox1->gi_protection cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Indene Carboxylic Acids (e.g., Indomethacin) nsaids->cox1 Inhibition nsaids->cox2 Inhibition cox2_inhibitors Selective COX-2 Inhibitors cox2_inhibitors->cox2 Selective Inhibition

Caption: The COX signaling pathway, illustrating the roles of COX-1 and COX-2.

II. Synthesis of Indene Carboxylic Acid Derivatives: Indomethacin and Sulindac as Case Studies

The synthesis of indene carboxylic acids is a cornerstone of their development as anti-inflammatory drugs. The following are generalized synthetic schemes for two prominent examples, indomethacin and sulindac, illustrating the chemical transformations involved.

A. Generalized Synthesis of Indomethacin

Indomethacin, an indole-3-acetic acid derivative, is a potent non-selective COX inhibitor. Its synthesis typically involves the reaction of a substituted phenylhydrazine with a levulinic acid derivative to form the indole ring, followed by acylation.

Indomethacin_Synthesis A 4-Methoxyphenylhydrazine C Fischer Indole Synthesis A->C B Levulinic Acid B->C D Indole Acetic Acid Intermediate C->D F Acylation D->F E 4-Chlorobenzoyl Chloride E->F G Indomethacin F->G

Caption: Generalized synthetic workflow for Indomethacin.

B. Generalized Synthesis of Sulindac

Sulindac is a prodrug, meaning it is converted in the body to its active sulfide metabolite.[7] Its synthesis often involves the condensation of a substituted indanone with an aromatic aldehyde, followed by further chemical modifications.[7]

Sulindac_Synthesis A p-Fluorophenylacetic acid B Cyclization A->B C Substituted Indanone B->C E Condensation C->E D p-(Methylthio)benzaldehyde D->E F Indene Acetic Acid Intermediate E->F G Oxidation F->G H Sulindac (Sulfoxide) G->H

Caption: Generalized synthetic workflow for Sulindac.

III. In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening and characterization of novel indene carboxylic acid derivatives. These assays provide valuable information on the compound's mechanism of action and potency.

A. Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound for both COX isoforms, allowing for the assessment of potency and selectivity.[2][8]

Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. The inhibition of this activity by the test compound is quantified.[9][10]

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes[8][11]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[8]

  • Heme[9]

  • Arachidonic acid (substrate)[9]

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[9]

  • Test compound (dissolved in DMSO)

  • Positive controls (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay buffer

    • 100% Activity Control: Assay buffer, heme, and COX enzyme (COX-1 or COX-2).[9]

    • Test Compound Wells: Assay buffer, heme, COX enzyme, and varying concentrations of the test compound.[9]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8][11]

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.[8]

  • Detection: After a short incubation period (e.g., 2 minutes), add the colorimetric or fluorometric probe.[9]

  • Read Absorbance/Fluorescence: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Indomethacin (Control)ValueValueValue
Celecoxib (Control)ValueValueValue
Test Compound 1ValueValueValue
Test Compound 2ValueValueValue
B. Protocol: LPS-Stimulated TNF-α Release in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.[12][13]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce and release inflammatory mediators, including TNF-α. The amount of TNF-α in the cell culture supernatant is measured by ELISA.[13][14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli or Salmonella[15]

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., dexamethasone)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[12]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing varying concentrations of the test compound or vehicle (DMSO). Incubate for 1-2 hours.[14]

  • Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[12][15]

  • Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) in a CO2 incubator.[14][15]

  • Collect Supernatant: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control. Determine the IC50 value.

IV. In Vivo Evaluation of Anti-inflammatory and Analgesic Activity

In vivo models are essential for evaluating the efficacy and safety of drug candidates in a whole-organism context.

A. Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[16][17][18]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.[16]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda-carrageenan (1% w/v in sterile saline)[16]

  • Plethysmometer

  • Test compound (formulated for oral or intraperitoneal administration)

  • Positive control (e.g., indomethacin, 5-10 mg/kg)[16]

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.[18]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

  • Drug Administration: Administer the test compound, positive control, or vehicle to the respective groups of animals (typically 30-60 minutes before carrageenan injection).[16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][19]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[16]

Experimental Workflow:

Carrageenan_Edema_Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline groups Group Animals (Vehicle, Positive Control, Test Compound) baseline->groups administer Administer Compounds groups->administer carrageenan Inject Carrageenan administer->carrageenan 30-60 min measure Measure Paw Volume at Time Points (1-5h) carrageenan->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema model.

V. Structure-Activity Relationship (SAR) of Indene Carboxylic Acids

The anti-inflammatory activity and COX selectivity of indene carboxylic acids are highly dependent on their chemical structure. SAR studies are crucial for optimizing lead compounds.

Key Structural Features and Their Impact:

  • Carboxylic Acid Group: The carboxylic acid moiety is generally considered essential for the anti-inflammatory activity of many NSAIDs, as it mimics the carboxylic acid of arachidonic acid and interacts with a key arginine residue in the COX active site.[3] However, some studies suggest that non-acidic derivatives can also exhibit anti-inflammatory effects.[20]

  • Indene/Indole Ring System: The planar aromatic ring system serves as the scaffold for the molecule and is crucial for binding to the hydrophobic channel of the COX enzyme.[21]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the indene or indole ring can significantly influence potency and COX-2 selectivity. For instance, the introduction of a methylsulfonylphenyl group is a common strategy to enhance COX-2 selectivity.[4][22]

  • Side Chain: The length and composition of the acetic acid side chain can also impact activity. For example, lengthening the carboxyl side chain of indomethacin has been explored as a strategy to design COX-2 selective inhibitors.[4]

VI. Concluding Remarks

The indene carboxylic acid scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents. A thorough understanding of the underlying biology of inflammation, coupled with robust in vitro and in vivo screening protocols, is essential for the successful development of new drug candidates. The detailed application notes and protocols provided herein serve as a comprehensive resource for researchers in this field, from initial synthesis and screening to preclinical evaluation. By leveraging these methodologies and a deep understanding of structure-activity relationships, the scientific community can continue to advance the development of safer and more effective treatments for inflammatory diseases.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 1H-Indene-3-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Indene Scaffold in Modern Chemistry

The 1H-indene framework is a privileged structural motif in medicinal chemistry, materials science, and catalysis. Its unique electronic and steric properties make it a valuable building block for the synthesis of a diverse array of complex molecules, including biologically active compounds and functional organic materials. 1H-Indene-3-carboxylic acid, in particular, presents an intriguing starting point for further molecular elaboration. However, direct cross-coupling reactions with the carboxylic acid moiety can be challenging. A more robust and versatile strategy involves the conversion of a readily available precursor, 1-indanone, into a highly reactive 3-functionalized indene derivative, such as 3-bromo-1H-indene. This pivotal intermediate can then be seamlessly integrated into a variety of powerful palladium-catalyzed cross-coupling reactions, opening a gateway to a vast chemical space of novel indene-based compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a key 3-bromo-1H-indene precursor and its subsequent utilization in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The methodologies presented herein are designed to be reproducible and scalable, empowering researchers to explore the rich chemistry of the indene scaffold.

Part 1: Synthesis of the Key Precursor: 3-Bromo-1H-indene

The successful implementation of cross-coupling strategies hinges on the efficient preparation of a suitable indene precursor. While direct bromination of 1H-indene can lead to a mixture of products, a more controlled and higher-yielding approach involves the transformation of 1-indanone. This two-step sequence first introduces a bromine atom at the 2-position, followed by an elimination reaction to generate the desired 3-bromo-1H-indene.

Protocol 1: Synthesis of 2-Bromo-1-indanone

This protocol is adapted from established procedures for the α-bromination of ketones.[1][2]

Materials:

  • 1-Indanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 1-indanone (1.0 eq.) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq.).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from methanol to afford 2-bromo-1-indanone as a crystalline solid.

Protocol 2: Synthesis of 3-Bromo-1H-indene from 2-Bromo-1-indanone

This step involves the reduction of the ketone followed by acid-catalyzed elimination to furnish the desired 3-bromo-1H-indene.

Materials:

  • 2-Bromo-1-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-bromo-1-indanone (1.0 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude bromo-alcohol intermediate.

  • Dissolve the crude intermediate in dichloromethane and add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Stir the mixture at room temperature and monitor the elimination reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 3-bromo-1H-indene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-1H-indene

With the key precursor, 3-bromo-1H-indene, in hand, a world of synthetic possibilities opens up. The following sections detail protocols for its use in four major classes of palladium-catalyzed cross-coupling reactions.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This protocol describes the coupling of 3-bromo-1H-indene with arylboronic acids to generate 3-aryl-1H-indenes.

reagents Combine: - 3-Bromo-1H-indene - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/EtOH/H₂O) reaction Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->reaction 1. Reaction Setup workup Aqueous Workup - Dilute with water - Extract with organic solvent reaction->workup 2. Quenching & Extraction purification Purification - Dry organic layer - Concentrate - Column Chromatography workup->purification 3. Isolation product 3-Aryl-1H-indene Product purification->product 4. Final Product

Caption: General workflow for the Suzuki-Miyaura coupling of 3-bromo-1H-indene.

Materials:

  • 3-Bromo-1H-indene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or reaction vial, add 3-bromo-1H-indene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-1H-indene.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1H-indene85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indene80-90
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-1H-indene82-92
Section 2.2: Heck Reaction for Alkene Functionalization

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This protocol outlines the reaction of 3-bromo-1H-indene with an acrylate to synthesize 3-alkenyl-1H-indene derivatives.

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X(L₂) OA->PdII Coord Alkene Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim RE Reductive Elimination Elim->RE Base Product Substituted Alkene Elim->Product RE->Pd0 HX HX RE->HX reagents Combine: - 3-Bromo-1H-indene - Amine - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction Heat under Inert Atmosphere (e.g., 90-110 °C) reagents->reaction 1. Reaction Setup workup Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup 2. Quenching & Extraction purification Purification - Dry organic layer - Concentrate - Column Chromatography workup->purification 3. Isolation product 3-Amino-1H-indene Product purification->product 4. Final Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indene-3-carboxylic acid. Here, we address common challenges and frequently encountered issues, providing in-depth troubleshooting strategies and validated protocols to streamline your experimental workflow and enhance product purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to help you diagnose and resolve specific problems encountered during the synthesis of this compound, with a focus on byproduct formation and its mitigation.

Problem 1: Low Yield of this compound

Observed Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • A large amount of intractable, colored material is observed in the reaction flask.

Potential Causes and Solutions:

Cause A: Self-Condensation of Indane-1,3-dione Precursor

The primary precursor, indane-1,3-dione, is susceptible to self-aldol condensation under basic conditions, leading to the formation of a highly colored byproduct known as "bindone".[1] This dimerization consumes the starting material and complicates purification.

  • Mechanism Insight: The active methylene group in indane-1,3-dione can be deprotonated by a base, forming an enolate that then attacks another molecule of indane-1,3-dione.

  • Solutions:

    • Control of Basicity: Use a stoichiometric amount of a mild base or a heterogeneous basic catalyst that can be easily removed from the reaction mixture.

    • Reaction Temperature: Maintain the lowest possible temperature that allows for the desired reaction to proceed, as higher temperatures can accelerate the self-condensation side reaction.

    • Order of Addition: Add the base to a mixture of the indane-1,3-dione and the other reactant (e.g., an active methylene compound for Knoevenagel condensation) to ensure the enolate of the desired reactant is formed preferentially.

Cause B: Incomplete Hydrolysis of Ester Intermediate

If the synthesis proceeds through an ester intermediate, such as ethyl 1H-indene-3-carboxylate, incomplete hydrolysis will result in a lower yield of the desired carboxylic acid.

  • Solutions:

    • Extended Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Stronger Hydrolysis Conditions: If incomplete hydrolysis is persistent, consider using a stronger base (e.g., potassium hydroxide instead of sodium hydroxide) or a co-solvent to improve the solubility of the ester.

Problem 2: Product is Impure and Difficult to Purify

Observed Symptoms:

  • The isolated product shows multiple spots on TLC analysis.

  • NMR or other spectroscopic analyses indicate the presence of significant impurities.

  • The product has a persistent color that is difficult to remove.

Potential Causes and Solutions:

Cause A: Presence of Isomeric Byproducts

Synthetic routes involving reactions like the Knoevenagel condensation with substituted indane-1,3-diones can lead to the formation of inseparable isomeric products.[2][3] Similarly, the Reformatsky reaction can produce mixtures of endo- and exo-unsaturated esters, which upon hydrolysis yield isomeric acids.[4]

  • Solutions:

    • Reaction Condition Optimization: Carefully control the reaction temperature and choice of base/catalyst to favor the formation of the desired isomer. Literature precedents for similar systems should be consulted.

    • Chromatographic Separation: If isomeric byproducts are formed, purification by column chromatography may be necessary. A table of suggested solvent systems based on polarity is provided below.

    • Recrystallization: Fractional recrystallization can sometimes be effective in separating isomers if they have sufficiently different solubilities.

Cause B: Contamination with Bindone and Other Oligomers

As mentioned previously, the formation of bindone is a common issue.[1] This and other oligomeric byproducts are often highly colored and can be difficult to separate from the desired product.

  • Solutions:

    • Preventative Measures: The best approach is to minimize the formation of these byproducts by following the recommendations in "Problem 1, Cause A".

    • Purification Strategies:

      • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.

      • Careful Recrystallization: The desired carboxylic acid and bindone may have different solubilities, allowing for separation by carefully selecting the recrystallization solvent.

Cause C: Residual Starting Materials

Incomplete conversion of starting materials such as indane-1,3-dione or the ester intermediate will lead to their presence in the final product.

  • Solutions:

    • Reaction Monitoring: Use TLC or HPLC to ensure the reaction has gone to completion before workup.

    • Extraction Workup: A well-designed aqueous extraction can remove unreacted acidic or basic starting materials. The desired carboxylic acid can be extracted into a basic aqueous solution and then re-precipitated by acidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that is prone to byproduct formation?

A1: A common and plausible route involves the Knoevenagel condensation of indane-1,3-dione with an active methylene compound (like malononitrile or ethyl cyanoacetate) to form an intermediate, which is then hydrolyzed and decarboxylated. This route is particularly susceptible to the self-condensation of indane-1,3-dione to form bindone, especially under basic conditions.[1][2]

Q2: How can I detect the presence of bindone in my product?

A2: Bindone is a deep red/violet colored compound, so its presence is often visually apparent. On a TLC plate, it will appear as a highly colored spot. For confirmation, you can use spectroscopic methods. The UV-Vis spectrum of bindone will show characteristic absorptions at longer wavelengths compared to this compound. 1H NMR spectroscopy can also be used to identify the characteristic signals of bindone.

Q3: Are there alternative synthetic routes that might avoid some of these byproduct issues?

A3: Yes, another potential route is the Reformatsky reaction of indan-1-ones with an alpha-halo ester, followed by dehydration and hydrolysis.[4] However, this method can lead to the formation of isomeric mixtures of indene-3-acetic acids, which may also require careful purification. A more recent method involves the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones to produce 1H-indene-3-carboxylates, which can then be hydrolyzed.[5] This newer method may offer a cleaner reaction profile.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Indene derivatives can be sensitive to light and air, which may cause gradual decomposition or polymerization over time.

Data and Protocols

Table 1: Influence of Reaction Conditions on Byproduct Formation
ParameterConditionImpact on Byproduct FormationRecommendation
Base Strong, homogeneous bases (e.g., NaOEt)Increased risk of indane-1,3-dione self-condensation (bindone formation).Use a milder, heterogeneous base (e.g., K2CO3) or a catalytic amount of a non-nucleophilic base.
Temperature High temperatures (>100 °C)Accelerates side reactions, including self-condensation and potential decarboxylation.Maintain the lowest effective temperature for the desired transformation.
Reactant Ratio Excess indane-1,3-dioneIncreases the probability of self-condensation.Use a slight excess of the other reactant (e.g., the active methylene compound).
Experimental Protocol: Synthesis via Knoevenagel Condensation and Hydrolysis (Generalized)

Step 1: Knoevenagel Condensation

  • To a stirred solution of indane-1,3-dione (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the indane-1,3-dione is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-cyano-2-(1,3-dioxoindan-2-ylidene)acetate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude intermediate from Step 1, add an excess of a strong acid (e.g., concentrated sulfuric acid or a mixture of acetic acid and HCl).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC for the disappearance of the intermediate and the formation of the product.

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield crude this compound.

Experimental Protocol: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Major Byproduct Formation

G cluster_main Main Synthetic Pathway cluster_side Byproduct Formation Indane-1,3-dione Indane-1,3-dione Intermediate Intermediate Indane-1,3-dione->Intermediate Knoevenagel Condensation Bindone Bindone Indane-1,3-dione->Bindone Self-Condensation (Base-catalyzed) 1H-Indene-3-carboxylic_acid 1H-Indene-3-carboxylic_acid Intermediate->1H-Indene-3-carboxylic_acid Hydrolysis & Decarboxylation

Caption: Main synthesis pathway and a key side reaction.

Diagram 2: Troubleshooting Logic for Impure Product

G Impure_Product Impure_Product TLC_Analysis TLC_Analysis Impure_Product->TLC_Analysis Step 1 Multiple_Spots Multiple_Spots TLC_Analysis->Multiple_Spots Result Check_for_Bindone Check_for_Bindone Multiple_Spots->Check_for_Bindone Hypothesis 1 Check_for_Isomers Check_for_Isomers Multiple_Spots->Check_for_Isomers Hypothesis 2 Check_for_Starting_Material Check_for_Starting_Material Multiple_Spots->Check_for_Starting_Material Hypothesis 3 Recrystallization Recrystallization Check_for_Bindone->Recrystallization Solution Column_Chromatography Column_Chromatography Check_for_Isomers->Column_Chromatography Solution Aqueous_Extraction Aqueous_Extraction Check_for_Starting_Material->Aqueous_Extraction Solution

Caption: A logical workflow for troubleshooting an impure product.

References

Technical Support Center: Purification of 1H-Indene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the purification of 1H-Indene-3-carboxylic acid (CAS No: 5020-21-3). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile synthetic intermediate. The purification of this compound presents unique challenges, primarily stemming from its potential for isomerization, oxidation, and the presence of closely-related impurities from its synthesis. This guide provides robust, field-tested troubleshooting advice and detailed protocols to help you achieve high purity and consistent results in your research and development endeavors.

This center is structured into two main parts: a Troubleshooting Guide to address specific experimental failures and an FAQ Section for broader questions on methodology and best practices.

Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted as a direct Q&A to solve specific problems you may encounter during the purification process.

Question 1: My final product is a yellow or even brownish powder, not the expected off-white or light-yellow solid. What is the cause and how can I fix it?

Answer: This discoloration is a classic indicator of oxidation. The allylic methylene (C1) protons in the 1H-indene ring system are susceptible to radical abstraction and subsequent oxidation by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities. This process generates highly conjugated and colored byproducts.

Causality Explained: The stability of the allylic radical at the C1 position facilitates oxidation pathways. The resulting hydroperoxides or other oxidized species can further react or decompose, leading to a complex mixture of colored impurities.

Corrective & Preventive Actions:

  • Inert Atmosphere: Conduct all purification steps, particularly solvent evaporation and product drying, under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Degassed Solvents: Solvents for chromatography and recrystallization should be thoroughly degassed by sparging with nitrogen or argon for 15-30 minutes prior to use.

  • Low-Temperature Processing: When removing solvents via rotary evaporation, keep the bath temperature below 40°C to minimize thermal degradation.

  • Storage: Store the final, purified product at low temperatures (≤ -20°C), under an inert atmosphere, and protected from light in an amber vial.

Question 2: After purification by silica gel chromatography, my ¹H NMR spectrum shows my desired product, but also a significant set of peaks corresponding to an isomer. Why did this happen?

Answer: This is a frequent and critical challenge. You are likely observing the isomerization of the 3-substituted indene to a more thermodynamically stable, conjugated 1-substituted isomer. Standard silica gel is acidic (pKa ≈ 4.5) and can catalyze the migration of the double bond within the five-membered ring.

Mechanistic Insight: The acidic protons on the silica surface can protonate the double bond, leading to a carbocation intermediate. A subsequent deprotonation can result in the formation of the rearranged and often more stable isomer. A similar challenge is noted in the purification of related indene structures.[1]

Solutions & Optimization:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base. This neutralizes the acidic sites.

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography.

  • Minimize Contact Time: Employ flash column chromatography instead of gravity chromatography to reduce the residence time of the compound on the stationary phase.[1]

  • Avoid Acidic Additives: While adding acetic or formic acid to the mobile phase is a common practice to reduce tailing for carboxylic acids, it will exacerbate isomerization in this case. A basic modifier (Et₃N) is preferred.

Question 3: The melting point of my purified product is broad (e.g., 152-159°C) and lower than the highest literature values. What does this indicate?

Answer: A broad melting point range is a definitive sign of impurity. The presence of contaminants disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. For this compound, reported melting points can vary, but a high-purity sample should have a sharp range of 1-2°C.[2][3]

Potential Impurities & Solutions:

  • Residual Solvents: The most common culprits. Ensure the product is thoroughly dried under a high vacuum for several hours. Gentle heating (e.g., 40-50°C) under vacuum can help remove high-boiling solvents like DMSO or DMF, but be mindful of potential degradation.

  • Isomeric Impurities: As discussed in the previous question, the presence of isomers will significantly impact the melting point. Re-purification using deactivated silica or recrystallization may be necessary.

  • Unreacted Starting Materials: If the synthesis was incomplete, starting materials could co-crystallize with the product.

  • Inorganic Salts: Salts from the workup (e.g., NaCl, MgSO₄) can contaminate the product. An aqueous workup, including an acid-base extraction, is effective at removing these.[4]

Question 4: My yield is very low after recrystallization. How can I improve recovery?

Answer: Low recovery during recrystallization is typically due to one of two factors: choosing a suboptimal solvent system or using an excessive amount of solvent. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Optimization Strategy:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product completely when hot and result in significant crystal formation upon cooling.

  • Use a Co-Solvent System: If a single solvent is not ideal, use a binary system. Dissolve the crude acid in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more of your product in the solution (the mother liquor) upon cooling.

  • Cooling Protocol: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator for at least one hour to maximize crystal formation before filtration.

  • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization or purify it by column chromatography to recover additional product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, multi-gram scale purification strategy for crude this compound?

A1: A multi-step strategy combining acid-base extraction and recrystallization is highly effective and scalable.

  • Acid-Base Extraction: This is a powerful first step to remove neutral and basic impurities.[4][5]

    • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.

    • Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify it with cold 2M HCl until the pH is ~2. The pure this compound will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

  • Recrystallization: The solid obtained from the acid-base extraction can then be further purified by recrystallization to achieve high analytical purity. (See Protocol 1 below).

Q2: Which solvents are best for the recrystallization of this compound?

A2: The choice of solvent is critical for obtaining high purity and yield. Based on the polarity of the molecule and empirical data, the following solvents are recommended.

Solvent/SystemRationale
Toluene Excellent choice. Provides good solubility when hot and low solubility when cold, leading to high recovery.
Ethanol/Water A versatile co-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.
Ethyl Acetate/Hexanes Another effective co-solvent system for removing impurities with different polarities.
Acetic Acid Can be used, but is often difficult to remove completely. Best for specific impurity profiles.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for unambiguous confirmation.

TechniqueParameter to Check
¹H NMR Look for the characteristic carboxylic acid proton singlet around δ 12.0 ppm (this can be broad).[6] The absence of signals from organic solvents or synthetic byproducts is crucial. The integration of peaks should match the expected proton count.
¹³C NMR The carboxyl carbon should appear in the δ 165-185 ppm range.[6] A clean spectrum with the correct number of signals (10 for this compound) indicates high purity.
HPLC Using a reverse-phase method (e.g., C18 column with a mobile phase of acetonitrile/water with 0.1% formic or phosphoric acid), a pure sample should show a single major peak with >98% area.[7] This is the gold standard for quantitative purity assessment.
Melting Point A sharp melting point range (e.g., 1-2°C) that matches literature values (typically in the 158-162°C range for pure samples) is a strong indicator of purity.[2]
Mass Spectrometry Confirms the molecular weight (160.17 g/mol ). Techniques like ESI-MS should show the [M-H]⁻ ion at m/z 159.04.

Common Impurities and Their ¹H NMR Signatures:

Impurity NameKey ¹H NMR Signal (in CDCl₃)
TolueneSinglet at ~δ 2.36 ppm, multiplets at ~δ 7.17-7.29 ppm.[8]
Ethyl AcetateSinglet at ~δ 2.05 ppm, quartet at ~δ 4.12 ppm, triplet at ~δ 1.26 ppm.[9]
TriethylamineQuartet at ~δ 2.53 ppm, triplet at ~δ 1.03 ppm.[9]
1-Indanone (Precursor)Distinctive multiplets in the aromatic and aliphatic regions different from the product.

Q4: How should I properly store purified this compound to prevent degradation?

A4: Long-term stability requires protection from air, light, and heat.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store in a freezer at -20°C.

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light.

  • Purity: Ensure the material is completely dry before long-term storage, as residual solvent or moisture can promote degradation.

Experimental Protocols & Visualizations

Protocol 1: Recrystallization of this compound from Toluene
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add ~15-20 mL of toluene.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue adding toluene in small portions (~1-2 mL) until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene (~5 mL) to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven at 40-50°C for several hours until a constant weight is achieved.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude sample). Create a slurry in the starting eluent (e.g., 95:4:1 Hexanes:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed uniformly.

  • Equilibration: Elute the packed column with at least 2-3 column volumes of the starting eluent.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure (co-evaporation with a solvent like toluene can help remove final traces of triethylamine). Dry the final product under a high vacuum.

Diagram 1: General Purification and Analysis Workflow

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction (EtOAc / aq. NaHCO₃) Crude->Extraction Precipitate Precipitate & Dry Extraction->Precipitate Recrystallization Recrystallization (e.g., Toluene) Precipitate->Recrystallization High Purity Needed Column Column Chromatography (Deactivated Silica) Precipitate->Column Difficult Impurities PureProduct Pure, Dry Product Recrystallization->PureProduct Column->PureProduct Analysis Purity & Identity Analysis (NMR, HPLC, MP) PureProduct->Analysis

Caption: A standard workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Purification Result Unsatisfactory Issue_Color Product Discolored (Yellow/Brown)? Start->Issue_Color Issue_Purity Broad Melting Point or NMR Impurities? Start->Issue_Purity Issue_Color->Issue_Purity No Cause_Oxidation Probable Cause: Air Oxidation Issue_Color->Cause_Oxidation Yes Cause_Isomer Isomeric Impurity Present? Issue_Purity->Cause_Isomer Yes Sol_Inert Solution: - Use Inert Atmosphere - Degas Solvents - Store at -20°C Cause_Oxidation->Sol_Inert Cause_Solvent Residual Solvent or Starting Material? Cause_Isomer->Cause_Solvent No Sol_Deactivate Solution: - Re-purify on Deactivated Silica - Use Et3N in Eluent Cause_Isomer->Sol_Deactivate Yes Sol_Dry Solution: - Dry under High Vacuum - Re-recrystallize Cause_Solvent->Sol_Dry Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Cyclization Conditions for Indene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indene Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of indene cyclization. This guide is structured to address common challenges and frequently asked questions, ensuring you can troubleshoot and optimize your synthetic routes effectively.

Indenes are a vital structural motif in medicinal chemistry, materials science, and organometallic chemistry.[1][2] Their synthesis, however, can be nuanced, with reaction outcomes highly sensitive to subtle changes in conditions. This guide provides the causal logic behind experimental choices to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when planning and executing indene synthesis via cyclization.

Q1: What are the primary catalytic strategies for indene synthesis via cyclization?

A1: A variety of catalytic systems can be employed, each with its own advantages. The choice depends heavily on the substrate and desired functional group tolerance. Key strategies include:

  • Brønsted Acid Catalysis: Strong acids like trifluoromethanesulfonic acid (TfOH) are effective for the cyclization of diaryl- and alkyl aryl-1,3-dienes under mild conditions. This method proceeds via a stable benzylic carbocation intermediate.[1]

  • Lewis Acid Catalysis: Lewis acids such as FeCl₃ and BCl₃ are versatile for different substrates. FeCl₃ can catalyze cascade cyclizations of propargylic alcohols and alkenes[3], while BCl₃ is used for the selective cyclization of o-alkynylstyrenes.[4][5]

  • Transition Metal Catalysis:

    • Palladium, Rhodium, Ruthenium, Cobalt, and Nickel complexes are widely used.[6][7] For instance, Rh(I) catalysts can be used in reactions of 2-(chloromethyl)phenylboronic acid with alkynes.[6] Ruthenium catalysts can promote the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives.[6]

    • These catalysts often operate through mechanisms involving C-H activation, carboannulation, or migratory insertion, offering high efficiency and selectivity.[7]

  • Iodonium-Promoted Cyclization: Electrophilic cyclization using an iodine source like N-iodosuccinimide (NIS) is effective for synthesizing halo-functionalized indenes from substrates like allenyl arenes or ethynylmalonates, which can then be used in further cross-coupling reactions.[6][8]

Q2: How does the choice of solvent impact the efficiency and selectivity of indene cyclization?

A2: The solvent plays a critical role in stabilizing intermediates, solubilizing reagents, and in some cases, participating in the reaction. For instance:

  • Polar Aprotic Solvents: Dichloromethane (DCM) is a common choice, particularly in acid-catalyzed reactions, as it effectively solubilizes the reagents and intermediates without competing with the catalyst.[1][4][5] Acetonitrile and nitromethane are used in iodocarbocyclizations.[6]

  • Nonpolar Solvents: Toluene is often used in transition metal-catalyzed reactions that require higher temperatures.[6]

  • Solvent Effects on Selectivity: In some systems, the solvent can influence the reaction pathway. For example, in BCl₃-promoted cyclizations, DCM was found to be optimal for the selective formation of the indene product.[4][5] In other cases, the choice of solvent may not significantly impact selectivity but can affect reaction rates.[9]

Q3: What is the typical influence of temperature on indene synthesis, and how can it be optimized?

A3: Temperature is a critical parameter that controls reaction kinetics and can dictate product distribution.

  • Low Temperatures: Many selective transformations are performed at or below room temperature to control reactivity and prevent side reactions. For example, the selective synthesis of boron-functionalized indenes using BCl₃ is conducted at 0 °C to prevent the formation of benzofulvene byproducts.[4][5] Some tandem enyne allene-radical cyclizations can proceed at temperatures as low as 37 °C.[10]

  • Elevated Temperatures: Higher temperatures are often required to overcome activation energy barriers, particularly in C-H activation or ring-closing metathesis pathways. Ruthenium-catalyzed cyclizations of 2-alkyl-1-ethynylbenzenes, for example, are run in hot toluene.[6]

  • Optimization: Temperature optimization is crucial. Running a reaction at too high a temperature can lead to decomposition or the formation of undesired isomers, while too low a temperature may result in a sluggish or incomplete reaction.[11][12] It is often best to start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or GC-MS.

Q4: My starting material has sensitive functional groups. Which cyclization methods offer the best tolerance?

A4: Functional group tolerance is a key consideration for complex molecule synthesis.

  • Brønsted acid-catalyzed cyclizations with TfOH have shown good tolerance for both electron-donating and electron-withdrawing groups on the aryl rings.[1]

  • Rhodium-catalyzed C-H activation methods can be highly chemoselective and tolerate a wide range of functional groups under mild conditions.[7]

  • BCl₃-promoted cyclizations of o-alkynylstyrenes are also compatible with various substituents, including those with different electronic and steric properties.[4][5]

  • It is generally advisable to avoid harsh conditions (e.g., very strong acids or high temperatures) when working with sensitive substrates.

Part 2: Troubleshooting Guide for Indene Cyclization

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield of Indene Product

Q: My TLC/GC-MS analysis shows unreacted starting material, even after prolonged reaction times. What are the likely causes and troubleshooting steps?

A: This common issue can stem from several factors related to catalysts, reagents, or reaction conditions.

Potential Cause Explanation & Causality Troubleshooting Steps
Inactive Catalyst The catalyst may have degraded due to exposure to air or moisture, or the chosen catalyst may not be active enough for your specific substrate.Transition Metals: Ensure rigorously anaerobic and anhydrous conditions. Consider using a glovebox or Schlenk line techniques. Acids: Use a fresh bottle of the acid catalyst. Some Brønsted or Lewis acids can absorb atmospheric moisture, reducing their activity.
Insufficient Temperature The reaction may have a high activation energy barrier that is not being overcome at the current temperature.Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition.[12]
Poor Substrate Reactivity Electron-withdrawing groups on the aromatic ring can deactivate the substrate towards electrophilic attack, slowing down the cyclization.Switch to a more powerful catalytic system. For example, if a mild Lewis acid fails, a stronger one like TfOH might be necessary.[1]
Inappropriate Solvent The solvent may not be adequately solubilizing the starting material or catalyst, or it could be coordinating to the catalyst and inhibiting its activity.Test a range of solvents with different polarities. Ensure your starting material is fully dissolved at the reaction temperature.

Troubleshooting Workflow: Low Conversion

cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization cluster_substrate Substrate/Reagent Checks start Low Conversion Observed check_catalyst Verify Catalyst Activity start->check_catalyst use_fresh Use Fresh Catalyst check_catalyst->use_fresh check_handling Ensure Inert Atmosphere (if applicable) check_catalyst->check_handling check_conditions Re-evaluate Conditions increase_temp Increase Temperature check_conditions->increase_temp change_solvent Change Solvent check_conditions->change_solvent increase_time Increase Reaction Time check_conditions->increase_time check_substrate Assess Substrate Reactivity stronger_catalyst Use Stronger Catalyst check_substrate->stronger_catalyst modify_substrate Modify Substrate (e.g., change electronics) check_substrate->modify_substrate use_fresh->check_conditions check_handling->check_conditions increase_temp->check_substrate change_solvent->check_substrate increase_time->check_substrate end Reaction Optimized stronger_catalyst->end Success modify_substrate->end Success Start o-Alkynylstyrene + BCl₃ Intermediate Cyclized Intermediate Start->Intermediate Cyclization Indene Indene Product Intermediate->Indene Workup (Low Temp, Short Time) Benzofulvene Benzofulvene Byproduct Intermediate->Benzofulvene Elimination (High Temp, Long Time)

References

Technical Support Center: Optimizing the Synthesis of 1H-Indene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1H-Indene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key structural motif in various biologically active molecules and advanced materials, mastering its synthesis is crucial.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are several established routes, but a prevalent and scalable approach involves the manipulation of a pre-formed indanone core. A common strategy is the halogenation of a 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid precursor, followed by an elimination reaction to introduce the double bond, yielding the target 1H-inden-1-one-3-carboxylic acid structure.[3] Another key approach involves cycloaddition reactions where indene precursors react with dienophiles.[4][5] The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Q2: What is the underlying mechanism for the indanone-based synthesis?

The mechanism typically proceeds in two key stages:

  • α-Halogenation: The starting material, a β-keto acid derivative (3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid), is halogenated at the α-position (C2) to the ketone. This reaction is usually conducted with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.[3]

  • Base-Induced Elimination (Dehydrohalogenation): The resulting 2-halo-3-oxo intermediate is treated with a base. The base abstracts an acidic proton from C1, leading to the formation of an enolate, which then expels the halide ion to form the conjugated C1-C2 double bond. A weak, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) is often preferred to minimize side reactions.[3]

Q3: Why is temperature control so critical during the elimination step?

Temperature control is paramount for selectivity and yield. The elimination reaction is exothermic, and excessive heat can lead to several undesirable outcomes:

  • Polymerization: Indene and its derivatives are known to polymerize readily, especially at elevated temperatures.[1][6]

  • Side Reactions: Higher temperatures can promote side reactions, such as decomposition of the starting material or product.

  • Racemization/Epimerization: If chiral centers are present, excessive heat can lead to a loss of stereochemical integrity. For the DBU-mediated elimination, conducting the reaction at low temperatures, such as -20 to 0°C, is often recommended to ensure clean conversion and high purity of the final product.[3]

Q4: How does the choice of solvent and base impact the reaction?

The selection of solvent and base is interdependent and crucial for optimizing the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are typically used for both the halogenation and elimination steps.[3] They provide good solubility for the reactants and are relatively inert under the reaction conditions.

  • Base: The base's strength and steric bulk are key. A strong, sterically hindered, non-nucleophilic base like DBU is ideal for the elimination step. It is strong enough to deprotonate C1 but is too bulky to act as a nucleophile and attack the carbonyl group, which would lead to unwanted byproducts. Weaker bases may result in an incomplete reaction, while smaller, more nucleophilic bases (e.g., hydroxides, alkoxides) could lead to ring-opening or other side reactions.

Q5: What are the stability and proper storage conditions for this compound?

This compound is a solid that should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7] Due to the reactivity of the indene core, which is prone to polymerization and oxidation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for extended periods.[1][6] For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Q: My reaction yield is consistently low or non-existent. What are the likely causes and solutions?

A: Low or no product yield is a common issue that can often be traced back to a few key areas.

Potential Cause Suggested Solution & Explanation
Impure Starting Materials Verify the purity of your starting indanone precursor using NMR or HPLC. Impurities can interfere with the reaction or generate side products that complicate purification. Recrystallize or chromatograph the starting material if necessary.
Inactive Reagents The halogenating agent (e.g., NBS) can degrade over time. Use a freshly opened bottle or recrystallize the NBS from water. The base (e.g., DBU) can absorb atmospheric CO₂ and moisture; use a freshly opened bottle or distill it prior to use.
Incorrect Stoichiometry Ensure the molar ratios of your reactants are correct. For the elimination step, a slight excess of the base (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.[3]
Suboptimal Temperature If the elimination reaction is run at too high a temperature, polymerization can consume the product.[6] Conversely, if the temperature is too low, the reaction rate may be impractically slow. Run small-scale trials to determine the optimal temperature range for your specific substrate. A starting point of -10°C is often effective.[3]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Ensure the reaction is allowed to proceed to completion before workup.
Q: I'm observing multiple spots on my TLC plate and significant impurities in my final product. How can I improve selectivity?

A: Formation of side products often points to issues with reaction conditions or the inherent reactivity of the indene system.

Potential Cause Suggested Solution & Explanation
Over-halogenation Using a large excess of the halogenating agent can lead to di-halogenated or other undesired species. Use a stoichiometric amount (1.0 to 1.05 equivalents) of NBS or NCS and add it portion-wise to the reaction mixture to maintain a low concentration.
Polymerization The indene product can polymerize under acidic or thermal stress.[1] Ensure the workup is performed under neutral or slightly basic conditions and avoid excessive heating during solvent removal. The use of radical inhibitors like BHT (butylated hydroxytoluene) in small amounts can sometimes suppress polymerization.
Nucleophilic Attack by Base If a non-hindered or overly strong base is used, it may attack the carbonyl group. Ensure you are using a sterically hindered, non-nucleophilic base like DBU.[3]
Isomerization The double bond in the indene system can potentially migrate. This is less common for the this compound structure but can be influenced by prolonged exposure to acid or base. Minimize reaction times and perform workup promptly upon completion.
Q: My product appears to be decomposing during purification. What purification strategy is recommended?

A: Product decomposition during purification is often due to the compound's sensitivity to pH, heat, or silica gel.

Potential Cause Suggested Solution & Explanation
Acidity of Silica Gel Standard silica gel is acidic and can cause degradation or polymerization of sensitive compounds like indenes. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1% triethylamine in the eluent).
Thermal Instability Avoid high temperatures during solvent evaporation with a rotary evaporator. Use a water bath at a moderate temperature (<40°C). If distillation is attempted, it must be performed under high vacuum to keep the temperature low.[9]
Prolonged Purification Time Minimize the time the compound spends in solution or on a chromatography column. Plan the purification to be as efficient as possible.
pH Sensitivity A highly effective and gentle purification method for carboxylic acids is an acid-base extraction.[10][11] Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution), wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure carboxylic acid.

Experimental Protocols & Data

Protocol 1: Synthesis of 1H-inden-1-one-3-carboxylic acid

This protocol is adapted from methodologies described in the literature.[3]

Step A: Bromination

  • To a solution of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 30-35°C, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo intermediate, which is often used directly in the next step.

Step B: Elimination

  • Dissolve the crude 2-bromo intermediate from Step A in DCM (~0.2 M) and cool the solution to -15°C in an ice-salt bath.

  • Slowly add 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -10°C.

  • Stir the reaction at -15 to -10°C for 2-3 hours. Monitor the reaction by HPLC for the disappearance of the intermediate.[8]

  • Upon completion, quench the reaction by adding 1M HCl (aq) until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Acid-Base Extraction & Recrystallization
  • Dissolve the crude product in ethyl acetate.

  • Extract the organic solution with saturated aqueous sodium bicarbonate solution (3x). Combine the aqueous layers.

  • Wash the combined basic aqueous layers with fresh ethyl acetate (1x) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH 2 by adding 2M HCl with vigorous stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid under vacuum. For further purification, recrystallize from a suitable solvent system such as ethanol/water or toluene.[10]

Table 1: Optimization Parameters for Elimination Reaction
Parameter Condition A (Suboptimal) Condition B (Optimized) Rationale for Optimization
Base Sodium Ethoxide1,8-Diazabicycloundec-7-ene (DBU)DBU is a non-nucleophilic, sterically hindered base that favors elimination over competing nucleophilic attack on the keto-acid.[3]
Temperature Room Temperature (25°C)-20 to 0°CLower temperatures minimize side reactions, particularly polymerization of the indene product, leading to higher purity and yield.[3]
Solvent EthanolDichloromethane (DCM)An aprotic solvent like DCM prevents side reactions that can occur with protic solvents like ethanol (e.g., esterification).[3]
Workup Water QuenchAcidic Quench (1M HCl)An acidic quench neutralizes the DBU base, facilitating its removal during the aqueous workup and ensuring the product is in its neutral carboxylic acid form for extraction.

Visualized Workflows and Mechanisms

Diagram 1: Synthetic Pathway

Synthesis_Pathway Start 3-Oxo-2,3-dihydro-1H- indene-1-carboxylic acid Intermediate 2-Bromo-3-oxo-2,3-dihydro-1H- indene-1-carboxylic acid Start->Intermediate NBS, DCM 30-35°C Product This compound Intermediate->Product DBU, DCM -20 to 0°C

Caption: Key steps in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Product Yield Check_Reagents Verify Purity & Activity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Workup Analyze Workup & Purification for Product Loss Start->Check_Workup Sol_Reagents Solution: Purify SM, Use Fresh Reagents Check_Reagents->Sol_Reagents Sol_Conditions Solution: Optimize Temp, Time, & Molar Ratios Check_Conditions->Sol_Conditions Sol_Workup Solution: Use Acid-Base Extraction, Avoid High Heat Check_Workup->Sol_Workup

Caption: A logical workflow for diagnosing low reaction yields.

References

Stability issues of 1H-Indene-3-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Indene-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common stability issues and provide troubleshooting advice to ensure the success of your experiments. Our recommendations are grounded in established chemical principles and field-proven insights.

General Stability Profile

This compound is a valuable building block, but its unique structure as a β,γ-unsaturated carboxylic acid within a strained five-membered ring presents specific stability challenges. The primary modes of degradation under reaction conditions are isomerization, decarboxylation, and polymerization. Understanding the interplay of factors like temperature, pH, and catalytic systems is crucial for mitigating these issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your reactions involving this compound in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting an esterification/amidation reaction with this compound, but I am getting a very low yield of my desired product. What could be the cause?

Answer:

Low yields in reactions involving this compound can often be attributed to the decomposition of the starting material under the reaction conditions. The most probable culprits are excessive heat and prolonged reaction times, which can lead to decarboxylation or isomerization.

  • Causality: this compound is a β,γ-unsaturated carboxylic acid. This structural motif makes it susceptible to decarboxylation upon heating, leading to the formation of indene. Indene itself can then undergo polymerization, further reducing the yield of any desired product. Additionally, at elevated temperatures, this compound can isomerize to its 2H-indene tautomer, which is a reactive diene and can participate in unwanted side reactions like Diels-Alder cycloadditions if a suitable dienophile is present.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, conduct your reaction at a lower temperature. For esterifications, consider using milder coupling agents that do not require high heat, such as carbodiimides (e.g., DCC, EDC) with an activating agent (e.g., DMAP). For amidations, activated esters or coupling agents are also preferable to direct thermal condensation.[1][2][3]

    • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if radical pathways are suspected.

Issue 2: Formation of a Sticky, Insoluble Precipitate

Question: During my reaction, a sticky, insoluble material precipitated from the solution. What is this and how can I prevent it?

Answer:

The formation of a sticky, insoluble precipitate is a strong indication of polymerization. This is a common issue with indene and its derivatives.

  • Causality: Polymerization can be initiated in several ways:

    • Acid-Catalyzed Polymerization: Strong acidic conditions can promote the polymerization of indene, which may be formed via decarboxylation of your starting material.

    • Radical Polymerization: If your reaction conditions generate radical intermediates, these can initiate the polymerization of the indene moiety.

    • Thermal Polymerization: High temperatures can also induce the polymerization of indene.

  • Troubleshooting Steps:

    • Control pH: If using acidic conditions, opt for milder acids or buffer the reaction medium. For reactions that can be run under neutral or slightly basic conditions, this is often preferable.

    • Add Radical Inhibitors: If radical pathways are a possibility, consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone, to the reaction mixture.

    • Degas Solvents: To minimize the presence of oxygen, which can promote radical formation, use degassed solvents.

Issue 3: Unexpected Side Products Observed by Mass Spectrometry

Question: My mass spectrometry analysis shows unexpected peaks, some with a lower molecular weight than my starting material and others that are much higher. What are these?

Answer:

The observation of a variety of unexpected molecular weights points towards multiple degradation pathways occurring simultaneously.

  • Causality:

    • Lower Molecular Weight Peaks: A peak corresponding to the loss of 44 Da (CO2) from your starting material or product is indicative of decarboxylation .

    • Higher Molecular Weight Peaks: Peaks at higher m/z values could correspond to dimers or oligomers formed through polymerization or Diels-Alder reactions of the isomerized 2H-indene intermediate.

  • Troubleshooting Steps:

    • Confirm Decarboxylation: To confirm decarboxylation, look for the mass of the corresponding indene derivative in your mass spectrum.

    • Analyze for Isomerization Products: If you suspect isomerization and subsequent reactions, consider using a milder synthetic route that avoids high temperatures.

    • Optimize Reaction Conditions: A systematic optimization of reaction parameters (temperature, catalyst, solvent, and reaction time) is recommended. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions to maximize the yield of the desired product while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] Storage under an inert atmosphere (e.g., in a desiccator with nitrogen or argon) is recommended to minimize contact with air and moisture.

Q2: Is this compound stable in acidic or basic aqueous solutions?

  • Acidic Conditions: Strong acids, especially at elevated temperatures, may catalyze isomerization and potentially polymerization of any indene formed upon decarboxylation.

  • Basic Conditions: In basic solutions, the carboxylate anion is formed, which is generally more stable towards decarboxylation than the free acid. However, prolonged exposure to strong bases at high temperatures could lead to other degradation pathways. It is advisable to perform any reactions in basic media at the lowest effective temperature and for the shortest possible time.

Q3: Can I use standard Fischer esterification conditions with this compound?

A3: Standard Fischer esterification, which typically involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like sulfuric acid), is risky for this compound.[1][6][7] The high temperatures and strongly acidic conditions can promote both decarboxylation and polymerization.

  • Recommended Alternative: A milder approach is to first convert the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or thionyl chloride at low temperature) and then react the acid chloride with the alcohol in the presence of a non-nucleophilic base (like pyridine or triethylamine). Alternatively, using coupling agents like DCC or EDC with DMAP at or below room temperature is a much safer and more controlled method.[8]

Q4: What is the best way to activate the carboxylic acid for amidation?

A4: Similar to esterification, direct thermal amidation at high temperatures should be avoided. The use of modern coupling agents is highly recommended.

  • Recommended Methods:

    • Peptide Coupling Reagents: Reagents such as HATU, HBTU, or PyBOP are highly effective for amide bond formation under mild conditions and are generally compatible with sensitive substrates.[3]

    • Carbodiimides: The use of EDC or DCC in the presence of an additive like HOBt or HOAt can efficiently mediate amidation at room temperature or below.

Experimental Protocols

Protocol 1: Mild Esterification using EDC/DMAP

This protocol provides a method for esterifying this compound under mild conditions to minimize degradation.

  • Dissolve the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add Alcohol and Catalyst: Add the desired alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Coupling Agent: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with the solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Amidation using HATU

This protocol describes a robust method for forming amides from this compound with minimal side reactions.

  • Dissolve the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add Amine and Base: Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Add Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Visualizing Instability Pathways and Recommended Workflow

Diagram 1: Potential Decomposition Pathways

G A This compound B Decarboxylation (Heat, H+) A->B F Isomerization (Heat) A->F C Indene B->C D Polymerization (Heat, H+, Radicals) C->D E Polyindene D->E G 2H-Indene-3-carboxylic acid (Isoindene Intermediate) F->G H Diels-Alder Reaction (+ Dienophile) G->H I Cycloadduct H->I

Caption: Potential decomposition pathways for this compound.

Diagram 2: Recommended Workflow for Derivatization

G cluster_0 Esterification cluster_1 Amidation A This compound B Mild Coupling Agent (e.g., EDC, DMAP) A->B D Ester Product B->D C Alcohol (R-OH) C->B E This compound F Peptide Coupling Agent (e.g., HATU) E->F H Amide Product F->H G Amine (R-NH2) G->F

Caption: Recommended workflows for esterification and amidation.

Data Summary

ParameterPotential IssueRecommended Mitigation
Temperature Decarboxylation, Isomerization, PolymerizationUse milder reaction conditions; avoid high temperatures (> 80 °C if possible).
pH Acid-catalyzed polymerizationUse neutral or slightly basic conditions where feasible; avoid strong acids.
Catalysts Strong Lewis acids may promote side reactionsOpt for modern coupling agents (e.g., carbodiimides, phosphonium, or uronium salts).
Atmosphere Radical-initiated polymerizationConduct reactions under an inert atmosphere (N2 or Ar).

References

Technical Support Center: Troubleshooting the Synthesis of 1H-Indene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1H-Indene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block. Given its reactive nature, the synthesis of this compound can present several challenges, from yield-depleting side reactions to purification difficulties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction turns into a dark, intractable tar, and I have a very low yield of the desired product. What is the most likely cause?

A1: The most common culprit is the polymerization of the indene starting material. Indene is highly susceptible to both acid- and base-catalyzed polymerization, as well as thermal and radical-initiated polymerization.[1][2] Strong Lewis acids (like AlCl₃ in Friedel-Crafts reactions) or strong bases (used for deprotonation in carboxylation routes) can readily initiate this process, leading to the formation of polyindene, a thermoplastic resin.[3][4] This polymer is often a brown, sticky solid that complicates workup and significantly reduces the yield of the desired monomeric product.

Q2: The color of my final product is pale yellow to brown, not the expected off-white solid. What are these colored impurities?

A2: There are two primary sources for colored impurities. The first is residual polyindene, as mentioned above. The second, and equally common, source is oxidation. Indene and its derivatives can oxidize upon exposure to air, a reaction accelerated by heat and catalysts.[5] The primary oxidation products are often indenone-type structures, which are typically colored (yellow to orange).[6] Even trace amounts of these highly conjugated impurities can impart significant color to the final product.

Q3: My TLC plate shows three spots after workup. One is my starting material, one is the product, but what could the third, intermediate-polarity spot be?

A3: Besides unreacted indene (non-polar) and the product acid (polar, stays on the baseline without acetic acid in the eluent), a common third spot could be 1-indenone. This impurity arises from the oxidation of indene or the indenyl anion intermediate during the reaction.[6] It is more polar than indene but less polar than the carboxylic acid. Another possibility, though sometimes less common depending on the route, is an isomeric carboxylic acid, such as 1H-indene-1-carboxylic acid, which may have a slightly different Rf value from the desired 3-isomer.[7]

Section 2: Troubleshooting Guide: Synthesis via Carboxylation of Indene

The direct carboxylation of indene, typically via deprotonation with a strong base followed by quenching with carbon dioxide, is a common synthetic route. Below are specific issues encountered with this method.

Problem 1: The reaction mixture becomes viscous and dark brown immediately after adding the base (e.g., n-BuLi or NaH).

  • Probable Cause: Rapid, uncontrolled polymerization of indene. This can be triggered by several factors:

    • Purity of Indene: Commercial indene can contain peroxide impurities that initiate radical polymerization.[5]

    • Reaction Temperature: Exothermic deprotonation can cause localized heating, which accelerates polymerization.[8]

    • Slow Deprotonation: If the base is not strong enough or conditions are not fully anhydrous, the competing polymerization reaction can dominate.

  • Recommended Solutions & Causality:

    • Purify the Indene: Before use, wash commercial indene with aqueous ferrous sulfate to remove peroxides, followed by drying and distillation under reduced pressure. Store it under an inert atmosphere (N₂ or Ar) and in the dark.

    • Strict Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) and add the base slowly to dissipate the heat of reaction effectively.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under a strictly inert atmosphere. Moisture will quench the strong base and the indenyl anion, leading to incomplete reaction and potential side products.

Problem 2: The yield is low, and a significant amount of indene starting material is recovered.

  • Probable Cause: This points to an incomplete reaction, which can stem from two main issues:

    • Inefficient Deprotonation: Insufficient base, poor quality of the base (e.g., partially hydrolyzed n-BuLi), or the presence of acidic impurities (like water) that consume the base.

    • Inefficient Carboxylation: Poor delivery of CO₂ to the reaction mixture. The indenyl anion can be quenched by the solvent or other electrophiles if the CO₂ concentration is too low.

  • Recommended Solutions & Causality:

    • Titrate the Base: If using an organolithium reagent like n-BuLi, it is best practice to titrate it before use to determine its exact molarity. Use a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation.

    • Optimize CO₂ Quench: Instead of pouring the reaction mixture over dry ice (which can cause localized freezing and inefficient mixing), it is often better to bubble dry CO₂ gas through the vigorously stirred solution of the indenyl anion at low temperature. Alternatively, add finely crushed, fresh dry ice in portions to the anion solution.

Section 3: Purification & Analytical Characterization

Q: How can I effectively remove the polymeric by-products from my crude product?

A: Polyindene has very different solubility properties than the desired carboxylic acid. This can be exploited for purification.

  • Trituration: Polyindene is generally soluble in non-polar organic solvents like hexanes or dichloromethane, whereas the sodium salt of your carboxylic acid is not. After quenching the reaction with CO₂, perform an aqueous basic workup (e.g., with NaOH or NaHCO₃). The sodium 1H-indene-3-carboxylate will move to the aqueous layer, while the polymer and unreacted indene remain in the organic layer. Separate the layers, wash the aqueous layer with a non-polar solvent (like ether or hexanes) to remove residual polymer, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.

  • Recrystallization: If the product is only moderately contaminated, a careful recrystallization can be effective. See the detailed protocol in Section 5.

Q: My Mass Spec data shows a peak at M+16. What is this impurity?

A: A mass peak corresponding to the molecular weight of your product plus 16 amu is a classic indicator of oxidation. In this context, it almost certainly corresponds to an indenone carboxylic acid , formed by the oxidation of the indene ring.[6] This impurity is responsible for the yellow/brown coloration and can be difficult to remove due to its similar polarity to the desired product. Meticulous exclusion of air during the reaction and workup is the best preventative measure.

Common Impurity Typical Analytical Signature Reason for Formation
PolyindeneBroad, unresolved peaks in ¹H NMR; Baseline hump in HPLC.Acid/base/radical-catalyzed polymerization of indene.[4]
1-IndenoneDistinct carbonyl peak in IR (~1710 cm⁻¹); Signals in ¹H NMR.Oxidation of indene or indenyl anion.[6]
Unreacted IndeneCharacteristic vinyl and aliphatic signals in ¹H NMR; Non-polar spot on TLC.Incomplete reaction (deprotonation or carboxylation).
IndaneAbsence of vinyl protons in ¹H NMR.Over-reduction if a reductive workup is used.

Section 4: Visual Guides

Below are diagrams illustrating the key pathways and troubleshooting logic for the synthesis of this compound.

G cluster_main Synthesis & Impurity Pathway cluster_impurities Common Impurity Formation Indene 1H-Indene Base + Strong Base (e.g., n-BuLi) Indene->Base Polymer Polyindene (Tar) Indene->Polymer  [Acid/Base/ Radicals] Anion Indenyl Anion Base->Anion Unreacted Unreacted Indene Base->Unreacted [Incomplete Reaction] CO2 + CO₂ (Quench) Anion->CO2 Indenone Indenone Anion->Indenone [O₂] Product This compound CO2->Product

Caption: Synthetic pathway for indene carboxylation and points of impurity formation.

G Start Low Yield or Reaction Failure CheckPolymer Is the mixture a dark, viscous tar? Start->CheckPolymer CheckIndene Is unreacted indene the major component? CheckPolymer->CheckIndene No Sol_Polymer Cause: Polymerization - Purify indene (remove peroxides) - Ensure strict anhydrous conditions - Maintain low temperature (-78 to 0 °C) CheckPolymer->Sol_Polymer Yes Sol_Indene Cause: Incomplete Reaction - Titrate organometallic base - Use fresh, dry CO₂ (gas or solid) - Check for moisture contamination CheckIndene->Sol_Indene Yes Success Re-run with optimized conditions Sol_Polymer->Success Sol_Indene->Success

Caption: Troubleshooting flowchart for low yield in indene carboxylation.

Section 5: Experimental Protocols

Protocol 1: Purification of Crude this compound by Acid-Base Extraction and Recrystallization

This protocol is designed to remove non-acidic impurities like unreacted indene and polyindene.

  • Dissolution and Extraction:

    • Take the crude reaction mixture (after quenching and removal of the reaction solvent) and dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The desired acid will move into the aqueous layer as its sodium salt. Polymeric materials and unreacted indene will remain in the organic layer.

    • Expert Tip: If emulsions form, add a small amount of brine (saturated NaCl solution) to help break them.

  • Removal of Neutral Impurities:

    • Combine the aqueous layers from the extractions.

    • Wash this combined aqueous layer twice with a small volume of diethyl ether to remove any remaining dissolved neutral impurities. Discard the organic washes.

  • Precipitation of the Product:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ~1-2).

    • The this compound will precipitate as a solid.

  • Isolation and Initial Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Allow the solid to air-dry on the filter for a period, then dry further in a vacuum oven at a low temperature (<50 °C) to avoid degradation.

  • Recrystallization:

    • Choose a suitable solvent system. A common choice is an ethanol/water or acetic acid/water mixture.

    • Dissolve the crude, dried acid in the minimum amount of the hot solvent (e.g., hot ethanol).

    • Once fully dissolved, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

    • Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

Technical Support Center: 1H-Indene-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1H-Indene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we will address common challenges and provide in-depth, field-proven solutions to streamline your synthetic workflows. Our focus is on explaining the "why" behind each recommendation, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about handling and reacting with this compound.

Q1: What are the primary stability concerns with this compound?

A: this compound is generally a stable crystalline solid. However, the indene core is susceptible to polymerization and oxidation.[1] The allylic protons at the C1 position are acidic (pKa ≈ 20 in DMSO for indene) and can be abstracted under strongly basic conditions, potentially leading to undesired side reactions.[1] For long-term storage, it is recommended to keep the material in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: Which functional group derivatizations are most common for this molecule?

A: The carboxylic acid moiety is the primary handle for derivatization. The two most common transformations are:

  • Esterification: Conversion to methyl, ethyl, or other alkyl esters, often as protecting groups or to modulate solubility and biological activity.[3][4]

  • Amide Coupling: Reaction with a wide range of primary and secondary amines to generate amide derivatives, a cornerstone of medicinal chemistry for creating diverse compound libraries.[5][6]

Q3: What analytical methods are best for monitoring reaction progress?

A: A combination of techniques is recommended for robust monitoring:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting material and formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a common starting point.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product, helping to distinguish it from isomers or unexpected byproducts.

Section 2: Troubleshooting Guide for Esterification Reactions

Esterification is a fundamental reaction, but the unique structure of the indene core can present challenges.

Issue 1: Low or No Conversion in Fischer Esterification

You are attempting a classic Fischer esterification by refluxing this compound in an alcohol (e.g., methanol or ethanol) with a strong acid catalyst (e.g., H₂SO₄), but you observe minimal product formation.

Causality Analysis: Fischer esterification is a reversible equilibrium-driven process.[8][9] The low yield is typically due to one of two factors: insufficient water removal, which pushes the equilibrium back to the starting materials, or decomposition of the acid-sensitive indene ring under harsh acidic conditions at elevated temperatures.

Troubleshooting Protocol:

  • Water Removal:

    • Dean-Stark Trap: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the equilibrium towards the ester product.[10]

    • Use of Excess Alcohol: When the alcohol is used as the solvent, ensure it is in large excess to shift the equilibrium.[9] Use anhydrous alcohol and molecular sieves to scavenge water.

  • Milder Acid Catalysis:

    • Switch from concentrated sulfuric acid to a milder catalyst like p-toluenesulfonic acid (TsOH) or dry HCl gas in alcohol.[10] These can be less aggressive and reduce the risk of side reactions.

  • Alternative Non-Equilibrium Methods:

    • If Fischer esterification fails, consider methods that are not reversible. A two-step approach is highly reliable:

      • Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is irreversible.[3]

      • Ester Formation: React the isolated acid chloride with the desired alcohol, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[4]

Workflow Diagram: Selecting an Esterification Strategy

G start Start: Ester Synthesis Required fischer Attempt Fischer Esterification (Alcohol, Acid Catalyst, Heat) start->fischer check_yield Check Yield by LC-MS/TLC fischer->check_yield success Success: Isolate Product check_yield->success >80% troubleshoot Low Yield or Decomposition? check_yield->troubleshoot <80% add_water_trap Add Dean-Stark or Molecular Sieves troubleshoot->add_water_trap Yes milder_acid Use Milder Catalyst (e.g., TsOH) troubleshoot->milder_acid Decomposition Observed acid_chloride_route Switch to Acid Chloride Method 1. SOCl₂ or (COCl)₂ 2. Alcohol + Base troubleshoot->acid_chloride_route Still Low Yield add_water_trap->fischer milder_acid->fischer acid_chloride_route->success

Caption: Decision tree for troubleshooting esterification.

Section 3: Troubleshooting Guide for Amide Coupling Reactions

Amide coupling is critical in drug discovery. Due to the electronic nature of the indene system, standard conditions may require optimization.

Issue 2: Low Yield in Carbodiimide-Mediated Amide Coupling

You are using a standard carbodiimide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an amine, but the reaction is sluggish, and you observe significant amounts of unreacted starting material and the formation of an N-acylurea byproduct.

Causality Analysis: Carbodiimide reagents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][11] This intermediate can either react with the desired amine to form the amide or undergo an intramolecular rearrangement to a stable N-acylurea byproduct if the amine is not sufficiently nucleophilic or is sterically hindered.[12] This side reaction is a common failure mode.

Troubleshooting Protocol:

  • Inclusion of an Additive:

    • The most effective solution is to add an activating agent like 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (NHS). These additives intercept the O-acylisourea to form an active ester intermediate.[13] This active ester is more stable than the O-acylisourea, reducing N-acylurea formation, but still highly reactive towards the amine.[13]

    • Standard Protocol: Use 1.1 eq. of EDC, 1.1 eq. of HOBt, and 1.0 eq. of the amine relative to the carboxylic acid.

  • Solvent and Base Optimization:

    • Solvent: Switch from dichloromethane (DCM) to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.[12] These solvents can better solvate the reaction intermediates and improve reaction rates.

    • Base: Include a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), especially if the amine starting material is used as a salt (e.g., a hydrochloride salt). Use 1.5-2.0 equivalents to ensure the amine is in its free-base form.

  • Order of Addition:

    • The order of reagent addition can be critical. A proven method is to pre-activate the carboxylic acid before adding the amine.[12]

      • Dissolve the this compound and HOBt in DMF.

      • Add EDC and stir at 0 °C for 15-20 minutes. This allows for the formation of the HOBt active ester.

      • Add the amine, followed by DIPEA. Allow the reaction to warm to room temperature and stir until completion.

Data Summary: Common Amide Coupling Conditions

Reagent CombinationAdditiveCommon BaseTypical SolventKey Advantage
EDCHOBtDIPEADMF, DCMReduces N-acylurea byproduct; good for general use.[13]
DCCDMAPNoneDCMSteglich esterification conditions, can also be used for amides. DCU byproduct is poorly soluble.[3][12]
HATUNoneDIPEADMFHighly reactive uronium salt; excellent for hindered or electron-poor amines.[6]
SOCl₂ then AmineNonePyridine, TEADCM, THFIrreversible; good for robust substrates but harsh conditions.
Issue 3: Epimerization/Racemization at an Adjacent Chiral Center

If your this compound or the amine partner contains a stereocenter alpha to the reacting carbonyl or amine, you may observe a loss of stereochemical purity in the final product.

Causality Analysis: The activation of the carboxylic acid, particularly the formation of highly reactive intermediates like the O-acylisourea or active esters, can increase the acidity of the α-proton. This can lead to deprotonation by a base present in the reaction mixture, followed by reprotonation, resulting in racemization.

Troubleshooting Protocol:

  • Use Racemization-Suppressing Additives:

    • While HOBt is good, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to be superior in suppressing racemization in many cases.

    • Reference: For a detailed discussion on modern coupling reagents and racemization suppression, see the work by Albericio and Carpino.

  • Control Base and Temperature:

    • Use a weaker, sterically hindered base like DIPEA instead of less hindered bases like TEA.

    • Run the reaction at lower temperatures (e.g., starting at 0 °C or even -15 °C) to minimize the rate of enolization and subsequent racemization.

  • Choose the Right Coupling Reagent:

    • Uronium/aminium salt-based reagents like HATU or HBTU are often recommended for sensitive substrates as they can lead to faster coupling rates, giving less time for epimerization to occur.[6]

Logical Flow: Minimizing Racemization

Caption: Key factors for minimizing racemization.

References

Technical Support Center: Perkin Reaction & Subsequent Cyclization for Indene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Perkin reaction as a foundational step for the synthesis of indene and indanone scaffolds. While the Perkin reaction is a classic method for generating α,β-unsaturated aromatic acids, its application as a precursor step for indene synthesis introduces a unique set of challenges.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this two-stage synthetic route.

The synthesis of an indene derivative via this pathway is not a single transformation but a sequence involving two distinct chemical operations:

  • Stage 1: The Perkin Reaction. An aldol-type condensation of an aromatic aldehyde with an acid anhydride to form a substituted cinnamic acid.[3]

  • Stage 2: Intramolecular Cyclization. An acid-catalyzed intramolecular acylation (a Friedel-Crafts reaction) of the cinnamic acid derivative to form a five-membered ring, yielding an indanone, which can be further converted to an indene.[4][5]

Side reactions can occur at both stages, impacting yield, purity, and the feasibility of the overall synthesis. This guide is structured to address problems in each of these critical stages.

Visualized Workflow: From Aldehyde to Indene

G cluster_0 Stage 1: Perkin Reaction cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Common Side Reactions A Aromatic Aldehyde + Acid Anhydride B Substituted Cinnamic Acid A->B Base Catalyst (e.g., NaOAc) High Temperature SR1 Anhydride Self-Condensation A->SR1 C Indanone Derivative B->C Strong Acid (PPA, TfOH) Friedel-Crafts Acylation B->C SR2 Decarboxylation B->SR2 SR3 Polymerization / Charring B->SR3 SR4 Intermolecular Acylation B->SR4 D Indene Derivative C->D Reduction/Elimination

Caption: Overall synthetic workflow from starting materials to the final indene product.

Part 1: Troubleshooting the Perkin Reaction Stage

This initial stage is crucial for generating a high-purity cinnamic acid precursor. Impurities formed here can significantly complicate the subsequent cyclization step.

Frequently Asked Questions (FAQs) - Perkin Reaction

Q1: My yield of cinnamic acid is unexpectedly low. What are the likely causes?

Answer: Low yields in the Perkin reaction typically stem from three areas: reagent quality, reaction conditions, or competing side reactions.

  • Cause 1: Inactive Base Catalyst: The base catalyst, commonly the sodium or potassium salt of the acid anhydride (e.g., sodium acetate), is hygroscopic. Absorbed moisture can quench the enolate intermediate, stalling the reaction.

    • Solution: Use freshly fused and finely powdered anhydrous sodium acetate. Ensure all glassware is oven-dried before use.

  • Cause 2: Suboptimal Temperature: The Perkin reaction requires high temperatures, often 180°C or higher, to drive the condensation and subsequent dehydration.[6] Insufficient heat leads to incomplete conversion.

    • Solution: Ensure your reaction apparatus can achieve and maintain the required temperature. For substrates sensitive to high temperatures, microwave-assisted synthesis can be an effective alternative, often reducing reaction times from hours to minutes.

  • Cause 3: Anhydride Self-Condensation: The acid anhydride can undergo self-condensation, especially if it is more reactive than the aromatic aldehyde or if the reaction is run for an excessively long time. This consumes the anhydride and complicates purification.

    • Solution: Use a molar excess of the acid anhydride, which can also act as the solvent, to favor the desired reaction with the aldehyde.[7] However, avoid an extremely large excess which can make removal difficult.

Q2: I'm observing a significant byproduct that doesn't match my desired cinnamic acid. How do I identify and prevent it?

Answer: A common side reaction is the premature decarboxylation of an intermediate, leading to a styrenic byproduct instead of the carboxylic acid.

G cluster_main Main Perkin Pathway cluster_side Side Reaction A Anhydride Enolate B Aldol Adduct A->B + ArCHO C Acetoxy Carboxylate B->C Acylation D Cinnamic Acid (Desired Product) C->D Elimination & Hydrolysis E Decarboxylation C->E F Styrene Derivative (Byproduct) E->F

Caption: Competing pathways of the acetoxy carboxylate intermediate.

  • Mechanism Insight: The intermediate acetoxy carboxylate can eliminate acetic acid to form the desired product or undergo decarboxylation, particularly under harsh thermal conditions.

  • Prevention & Mitigation:

    • Temperature Control: Avoid exceeding the optimal reaction temperature. While high heat is necessary, excessive temperatures can favor decarboxylation.

    • Reaction Time: Monitor the reaction by TLC. Once the starting aldehyde is consumed, proceed with the workup to avoid prolonged heating that can degrade the product.

    • Alternative Base: In some systems, using a tertiary amine base like triethylamine in place of an alkali salt can provide milder conditions, though this may alter the reaction mechanism.[3]

Part 2: Troubleshooting the Intramolecular Cyclization Stage

This Friedel-Crafts acylation step is often the most challenging part of the synthesis. Success hinges on activating the substrate for cyclization without promoting undesired side reactions.[5]

Frequently Asked Questions (FAQs) - Indanone Formation

Q3: My cyclization reaction is failing, and I'm recovering my cinnamic acid starting material. Why isn't the ring closing?

Answer: Failure to cyclize is almost always an issue of insufficient electrophilic activation.

  • Cause 1: Inadequate Acid Strength: The intramolecular Friedel-Crafts acylation of a carboxylic acid is difficult and requires a very strong acid to generate the acylium ion electrophile.[7][8]

    • Solution: Standard Lewis acids like AlCl₃ may be insufficient. Switch to a stronger acid system. Polyphosphoric acid (PPA) at elevated temperatures or "superacids" like trifluoromethanesulfonic acid (TfOH) are often required to drive the reaction.[4][9] Eaton's reagent (P₂O₅ in MsOH) is another powerful alternative.[7]

  • Cause 2: Deactivated Aromatic Ring: If the aromatic ring on your cinnamic acid contains strongly electron-withdrawing groups (-NO₂, -CF₃, -CN), the ring will be too "electron-poor" to be attacked by the acylium ion. This is a fundamental limitation of the Friedel-Crafts reaction.[7]

    • Solution: If possible, redesign the synthesis to install deactivating groups after the cyclization. Alternatively, you may need to use a different synthetic strategy that does not rely on electrophilic aromatic substitution.

Q4: The reaction mixture turns into a black tar, and I can't isolate any product. What's causing this decomposition?

Answer: Charring or polymerization is a classic sign of reaction conditions that are too harsh.[10]

  • Cause 1: Excessive Temperature: Strong acids like PPA and TfOH can cause decomposition at high temperatures.

    • Solution: Carefully control the temperature. Add the cinnamic acid substrate to the pre-heated acid and monitor the reaction closely. For highly exothermic additions (e.g., using AlCl₃), add the catalyst portion-wise to a cooled solution of the starting material.[10]

  • Cause 2: Intermolecular Reactions: At high concentrations, the activated acylium ion intermediate can react with the aromatic ring of another molecule instead of its own. This leads to a chain reaction and the formation of insoluble polymer.[9]

    • Solution: Run the reaction under more dilute conditions to favor the intramolecular pathway. This can be a balancing act, as too much dilution can slow the reaction rate.

G cluster_desired Desired Pathway cluster_side Side Reaction A Activated Cinnamic Acid (Acylium Ion) B Indanone (Intramolecular Cyclization) A->B 1 D Dimer / Polymer (Intermolecular Acylation) A->D 2 C Another Cinnamic Acid Molecule

References

Technical Support Center: Knoevenagel Condensation for Indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indene derivatives via the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of indene derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Indene Derivative

Q: My Knoevenagel condensation is not producing the expected indene derivative, or the yield is significantly lower than anticipated. What are the potential causes and how can I improve the outcome?

A: Low or nonexistent yields in this reaction often trace back to issues with reactants, catalysts, or reaction conditions. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Inactive Methylene Compound: The acidity of the C-H bond in your starting material (e.g., indane-1,3-dione) is paramount. If the proton is not sufficiently acidic, deprotonation by the typically weak base catalyst will be inefficient, stalling the reaction at the first step.

    • Solution: Ensure your active methylene compound possesses sufficiently strong electron-withdrawing groups. Indane-1,3-dione and its derivatives are generally acidic enough for this reaction.[1][2] Verify the purity of your starting material, as impurities can inhibit the reaction.

  • Catalyst Inefficiency or Inappropriateness: The choice of catalyst is critical and can be the difference between success and failure.

    • Weak Base Inactivity: Standard amine bases like piperidine or pyridine may not be effective if they have degraded (e.g., through oxidation or contamination).[3]

    • Strong Base Side Reactions: Using a strong base (e.g., NaOEt, KOtBu) is generally discouraged as it can promote the self-condensation of the aldehyde or ketone starting material, leading to a complex mixture of byproducts.[4][5]

    • Solution:

      • Use fresh, high-purity amine catalysts. A catalytic amount of piperidine is often sufficient for the initial condensation.[1]

      • Consider alternative catalysts. For the subsequent cyclization to the indene ring, Lewis acids such as TiCl₄ in combination with a base like pyridine or triethylamine have proven highly effective.[6][7][8]

      • Greener alternatives like ammonium bicarbonate can also be explored to avoid hazardous reagents.[3]

  • Unfavorable Reaction Conditions:

    • Temperature: The initial condensation is often performed at room temperature or with gentle heating. However, the subsequent cyclization to form the indene ring may require higher temperatures (e.g., 80 °C in benzene or toluene).[6][8] Excessively high temperatures can promote byproduct formation.

    • Solvent: The solvent can dramatically influence reaction rates and outcomes. Polar aprotic solvents (e.g., DMF, acetonitrile) or alcohols (e.g., ethanol) are common for the condensation step.[9] For sequential cyclization, aromatic solvents like benzene or toluene are often used to facilitate water removal.[6][8]

    • Anhydrous Conditions: For reactions involving Lewis acid catalysts like TiCl₄, maintaining anhydrous (dry) conditions is critical to prevent catalyst deactivation. Use dry solvents and consider adding molecular sieves.[9]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYieldWorkflow Start Low/No Yield Observed CheckReactants 1. Verify Reactant Purity & Integrity (Indanone, Aldehyde) Start->CheckReactants CheckCatalyst 2. Assess Catalyst (Age, Purity, Type) Start->CheckCatalyst CheckConditions 3. Review Reaction Conditions (Temp, Solvent, Time, Anhydrous?) Start->CheckConditions TLCAnalysis Monitor by TLC: - Starting material consumed? - Intermediate formed? - Desired product spot? CheckReactants->TLCAnalysis If reactants seem fine CheckCatalyst->TLCAnalysis If catalyst seems fine CheckConditions->TLCAnalysis If conditions seem standard ActionReactants Purify/replace starting materials TLCAnalysis->ActionReactants Reactants unreacted ActionCatalyst Use fresh catalyst. Consider alternative: - Milder base (piperidine) - Lewis acid (TiCl4/Pyridine) TLCAnalysis->ActionCatalyst No reaction or slow ActionConditions Systematically adjust: - Increase temperature for cyclization - Screen different solvents - Extend reaction time TLCAnalysis->ActionConditions Intermediate stalls or side products appear Success Yield Improved ActionReactants->Success ActionCatalyst->Success ActionConditions->Success ByproductPathways cluster_start Starting Materials cluster_products Potential Products SMs Indanone Derivative + Aldehyde Adduct Knoevenagel Adduct (Uncyclized) SMs->Adduct Knoevenagel Condensation (Base or Acid Cat.) Indene Desired Indene Derivative Benzofulvene Benzofulvene (Over-oxidation) Indene->Benzofulvene Dehydrogenation (e.g., TiCl4-Et3N, O2) Adduct->Indene Intramolecular Cyclization (Heat, Lewis Acid) Michael Michael Adduct (Bis-Adduct) Adduct->Michael Michael Addition (Excess Indanone)

References

Improving regioselectivity in the synthesis of indene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indene derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered in controlling regioselectivity during your experiments. Indene and its derivatives are crucial structural motifs in numerous biologically active molecules and natural products, making their controlled synthesis a significant area of research.[1][2] This resource provides troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions.

Section 1: Troubleshooting Common Regioselectivity Issues

This section addresses specific problems you may encounter in the laboratory, offering explanations grounded in mechanistic principles and providing actionable steps to resolve them.

Issue 1: Poor or Undesired Regioselectivity in Metal-Catalyzed Cyclizations

Scenario: You are performing a transition-metal-catalyzed synthesis of a substituted indene, but you are observing a mixture of regioisomers or the formation of the undesired isomer.

Root Cause Analysis:

Regioselectivity in metal-catalyzed reactions, such as Heck reactions or carboacylations, is often governed by a delicate interplay of electronic and steric factors of both the substrate and the catalyst system (including ligands).[3][4] The choice of metal catalyst and ligands can fundamentally alter the reaction pathway and, consequently, the regiochemical outcome.[5]

  • Electronic Effects: The electronic nature of substituents on your starting materials can direct the regioselectivity. Electron-donating and electron-withdrawing groups can polarize conjugated systems, favoring one cyclization pathway over another.[6]

  • Steric Hindrance: Bulky substituents on the substrate or ligands on the metal catalyst can sterically block certain reaction sites, thereby directing the reaction to a less hindered position.[7]

  • Ligand Control: The ligand bound to the metal center plays a critical role. Different ligands can alter the electronic properties and steric environment of the catalytic species, leading to a switch in regioselectivity.[8][9][10][11] For instance, in palladium-catalyzed Heck reactions of indene, the use of a phenolate ligand can completely switch the regioselectivity from β- to α-arylation.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions & Protocols:

  • Catalyst and Ligand Screening:

    • Rationale: The choice of catalyst and ligand is paramount in controlling regioselectivity.

    • Protocol: Systematically screen a panel of catalysts (e.g., Pd, Rh, Ru, Ni, Fe) and ligands (e.g., phosphines, N-heterocyclic carbenes). For example, rhodium and nickel catalysts can lead to 3- and 2-substituted indanones, respectively, from the same starting material.[5] FeCl3 has also been shown to be an effective catalyst for highly regioselective indene synthesis.[13][14][15]

    • Example: In a palladium-catalyzed heteroannulation, switching from a reaction without an exogenous ligand to one with PAd2nBu (CataCXium A) can dramatically improve yield and regioselectivity.[9]

  • Substrate Modification:

    • Rationale: Introducing directing groups or altering the electronic properties of your substrate can steer the reaction towards the desired outcome.

    • Protocol: Consider synthesizing derivatives of your starting material with different electron-donating or -withdrawing groups. For instance, in Nazarov cyclizations, strategically placed substituents can polarize the dienone system, leading to improved regioselectivity.[6]

  • Solvent and Temperature Optimization:

    • Rationale: Reaction conditions can influence the stability of intermediates and transition states, thereby affecting regioselectivity.

    • Protocol: Screen a range of solvents with varying polarities. Additionally, adjusting the reaction temperature can favor one reaction pathway over another. Lowering the temperature in some palladium-catalyzed reactions can increase regioselectivity by reducing background reactivity.[9]

Issue 2: Uncontrolled Cyclization in Acid-Catalyzed Reactions (e.g., Nazarov Cyclization)

Scenario: You are attempting a Nazarov cyclization to form a cyclopentenone precursor to an indene derivative, but you are getting a mixture of products due to poor regioselectivity in the elimination step.

Root Cause Analysis:

The classical Nazarov cyclization, which involves a 4π-electrocyclic ring closure of a divinyl ketone, often suffers from a lack of regioselectivity during the final proton elimination step, especially with similarly substituted side chains.[6][16][17] The reaction proceeds through an oxyallyl cation intermediate, and if multiple β-hydrogens are available for elimination, a mixture of products can be formed.[16]

Troubleshooting Strategies:

Table 1: Strategies to Improve Regioselectivity in Nazarov Cyclizations

StrategyPrincipleExample ProtocolExpected Outcome
Silicon-Directed Cyclization The β-silicon effect stabilizes the positive charge in the oxyallyl cation intermediate, directing the elimination of the silyl group.[6][17]Introduce a trimethylsilyl (TMS) group at the β-position of one of the vinyl groups.Formation of a single regioisomer with the double bond at a defined position.
Polarizing Substituents Electron-donating and -withdrawing groups on the divinyl ketone can direct the cyclization and subsequent elimination.[6]Synthesize a divinyl ketone with an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other.Enhanced regioselectivity due to the polarized nature of the pentadienyl cation intermediate.
Catalyst Selection The choice of Lewis or Brønsted acid can influence the reaction pathway.[18]Screen various acids of different strengths (e.g., FeCl3, BF3·OEt2, TfOH).Identification of a catalyst that promotes the desired regioselective elimination.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I achieve regioselective synthesis of indenes from alkynes?

There are several effective methods:

  • FeCl3-Catalyzed Reaction: A highly regioselective method involves the reaction of N-benzylic sulfonamides with disubstituted alkynes in the presence of catalytic FeCl3.[13][14] This proceeds through a benzyl cation intermediate.[7][13][14]

  • Rhodium-Catalyzed Reactions: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes using a Rh(I) catalyst can produce indenes in high yields, with regioselectivity dependent on the steric nature of the alkyne substituents.[7]

  • Palladium and Ruthenium Catalysis: A sequential approach using Pd-catalyzed Suzuki coupling followed by Ru-catalyzed ring-closing metathesis offers a controlled construction of functionalized indenes.[19]

  • Gold-Catalyzed Reactions: Gold(I) complexes, particularly with N-heterocyclic carbene (NHC) ligands, can catalyze the regioselective synthesis of indenes from 3-aryl propargylic gem-dipivalates.[20] The choice of the NHC ligand can influence the formation of either 1,3- or 1,2-disubstituted indenes.[20]

Q2: What is the role of directing groups in controlling regioselectivity?

Directing groups are functional groups on a substrate that can coordinate to the metal catalyst, bringing it into proximity of a specific C-H bond. This directed C-H activation ensures that the subsequent reaction occurs at a specific position, thus controlling the regioselectivity. This is a powerful strategy in modern synthetic chemistry.

Q3: Can I control regioselectivity in metal-free indene synthesis?

Yes, several metal-free methods offer good regiocontrol:

  • Base-Promoted Cascade Reactions: A base-promoted, regioselective cascade iodoalkylation of alkynes can be used to construct functionalized indene scaffolds.[21]

  • BCl3-Mediated Cyclization: Boron trichloride can mediate the selective cyclization of o-alkynylstyrenes to form boron-functionalized indenes.[22] The reaction conditions can be adjusted to control the final product.[22][23]

  • Brønsted Acid Catalysis: A catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to yield substituted indenes.[7]

Q4: How do I choose the right solvent for my reaction to improve regioselectivity?

Solvent choice can be critical. A systematic screening of solvents with varying polarities (e.g., non-polar: toluene, hexane; polar aprotic: THF, DCM, acetonitrile; polar protic: alcohols) is recommended. The solvent can influence the solubility of reactants and catalysts, the stability of charged intermediates, and the overall reaction kinetics, all of which can impact regioselectivity.

Q5: Are there any general guidelines for predicting regioselectivity based on substrate electronics?

Generally, in electrophilic aromatic substitution-type cyclizations, the position of attack on the aromatic ring is directed by the existing substituents. Electron-donating groups (e.g., -OR, -NR2) typically direct ortho- and para-, while electron-withdrawing groups (e.g., -NO2, -CN, -COR) direct meta-. In the context of indene synthesis from substituted precursors, these principles can often provide a good starting point for predicting the regiochemical outcome. For reactions involving alkynes, the regioselectivity is often governed by the relative stability of the vinyl cation or metal-vinylidene intermediates, which is influenced by the electronic and steric properties of the alkyne substituents.[24]

References

Technical Support Center: 1H-Indene-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and scale-up of 1H-Indene-3-carboxylic acid. This document is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions necessary for successful, scalable production.

Overview of the Primary Synthetic Strategy

The most common and scalable routes to this compound often begin with indanone or related precursors. A robust method involves the Perkin condensation of phthalic anhydride with a suitable active methylene compound, followed by cyclization and subsequent manipulation. However, a frequently employed laboratory and pilot-scale synthesis involves the reaction of 1-indanone with glyoxylic acid, followed by dehydration. This guide will focus on the challenges associated with a related, efficient pathway: the Knoevenagel condensation of 1,3-indandione followed by reduction and hydrolysis, as it presents several instructive scale-up challenges.

Core Reaction Pathway Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A 1,3-Indandione C 2-(1,3-Dioxoindan-2-ylidene)malononitrile A->C Base Catalyst (e.g., Piperidine) B Malononitrile B->C D Selective Reduction C->D Reducing Agent (e.g., NaBH4) E Intermediate D->E Acidic or Basic Hydrolysis F This compound E->F Heat / Acid G Crude Product F->G Work-up H Pure Product G->H Recrystallization

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My initial Knoevenagel condensation (Step 1) is sluggish and yields are low. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Catalyst: The base catalyst (e.g., piperidine, sodium acetate) is crucial. On scale-up, inadequate mixing can lead to localized catalyst depletion. Ensure vigorous, efficient stirring. For larger volumes, consider an overhead stirrer with a high-torque motor.

  • Water Scavenging: The condensation reaction releases water, which can inhibit the reaction equilibrium. In our experience, adding a Dean-Stark trap when using solvents like toluene is highly effective for driving the reaction to completion, especially on scales larger than 10g.

  • Side Reaction - Bindone Formation: A common pitfall is the self-condensation of 1,3-indandione to form bindone, especially under harsh basic conditions or prolonged heating.[1] This side-product is often a deep red or purple color.

    • Preventative Measure: Maintain a strict temperature protocol (e.g., 80-90°C, not exceeding 100°C). Add the base catalyst slowly to the mixture of reactants rather than pre-mixing with the indandione.

    • Corrective Action: If significant bindone has formed, it can be challenging to remove. It's often better to optimize the reaction conditions on a small scale before proceeding.

Q2: The reduction of the dicyanomethylene intermediate (Step 2) gives me a complex mixture of products instead of a clean conversion.

Potential Causes & Solutions:

  • Over-reduction: Strong reducing agents or extended reaction times can reduce the aromatic ring or the newly formed double bond in the five-membered ring, leading to indane derivatives instead of indene. Sodium borohydride (NaBH₄) is generally selective, but its reactivity increases with temperature.

    • Control Strategy: Maintain a low temperature (0-5°C) during the NaBH₄ addition. Add the reducing agent portion-wise and monitor the reaction closely by TLC or HPLC. Quench the reaction promptly once the starting material is consumed.

  • Incomplete Reduction: This is often a solubility issue. The intermediate may not be fully soluble in the reaction solvent (e.g., ethanol, methanol).

    • Solution: Consider using a co-solvent system like THF/methanol to improve solubility. Ensure the reaction mixture is a well-agitated slurry at a minimum, if not a complete solution.

ParameterRecommendation for Step 2 (Reduction)Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Offers good selectivity for the carbonyl group without reducing the double bond.
Solvent System Ethanol/Methanol or THF/MethanolBalances reactivity and solubility of the substrate.
Temperature 0-5°CControls the exotherm and prevents over-reduction side reactions.
Monitoring TLC (e.g., 30% EtOAc/Hexanes)Allows for precise determination of the reaction endpoint.
Q3: My final product after hydrolysis (Step 3) is dark and oily, and I can't get it to crystallize.

Potential Causes & Solutions:

  • Polymerization/Degradation: Indene derivatives can be susceptible to polymerization or degradation under harsh acidic and high-temperature conditions during hydrolysis and decarboxylation. This often results in tarry, dark-colored byproducts.

    • Mitigation: Use the mildest conditions necessary for hydrolysis. For example, a two-stage process where hydrolysis is first achieved with NaOH, followed by careful acidification and gentle heating for decarboxylation, can be more controlled than a one-pot strong acid reflux.

  • Residual Impurities: Tarry materials can act as crystallization inhibitors. The presence of even small amounts of polymeric residue can prevent the formation of a crystalline lattice.

    • Purification Protocol: Before attempting crystallization, try to remove baseline impurities. Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate), treat with activated carbon to remove color, and filter through a pad of celite. After concentrating the filtrate, attempt the crystallization again. A solvent system like toluene or an ethyl acetate/heptane mixture is a good starting point for recrystallization.

Q4: On a 100g+ scale, I'm facing significant challenges with thermal control during the hydrolysis/decarboxylation step. How can I manage the exotherm?

Potential Causes & Solutions:

  • Poor Heat Transfer: As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This is a fundamental challenge in chemical scale-up.[2][3]

  • Decarboxylation Exotherm: The decarboxylation step can release a significant amount of energy and gas (CO₂), leading to a rapid temperature and pressure increase if not controlled.

Scale-Up Control Strategy:

  • Controlled Addition: Instead of heating a large batch of the hydrolyzed intermediate, consider a semi-batch process. Heat a reactor containing a minimal amount of acidic solution to the target temperature, and then slowly add the solution of the carboxylate salt. This allows the rate of the reaction (and thus heat generation) to be controlled by the addition rate.

  • Adequate Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling system (e.g., a cooling jacket with a circulating chiller).

  • Gas Evolution Management: Use a vessel with adequate headspace and ensure the off-gas vent is not restricted. Vigorous gas evolution can cause foaming; an anti-foaming agent might be necessary on very large scales.

G cluster_0 Troubleshooting: Low Yield A Low Yield Detected Check TLC/HPLC of crude product B Multiple Spots/Peaks? Yes/No A->B G Work-up Losses Optimize extraction pH. Perform back-extraction of aqueous layers. A->G If crude seems clean C Is Starting Material Present? Yes/No B->C No D Unidentified Side Products Characterize by MS/NMR. See Q1 & Q2 for common side reactions. B->D Yes E Incomplete Reaction Increase reaction time or temperature. Check reagent stoichiometry/purity. C->E Yes F Product Degradation Reaction conditions too harsh. See Q3 for mitigation. C->F No

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when producing this compound at scale?

A: Key safety considerations include:

  • Handling of Bases and Acids: Use appropriate personal protective equipment (PPE), including acid/base resistant gloves and eye protection. Ensure good ventilation.

  • Flammable Solvents: Many solvents used (toluene, THF, ethanol) are flammable. All heating and electrical equipment should be properly grounded and spark-proof. Perform reactions in a chemical fume hood.

  • Pressure Build-up: As mentioned, the decarboxylation step generates CO₂ gas. Ensure the reaction vessel is adequately vented to avoid pressure build-up.[4]

  • Toxicity: While the final product has moderate acute toxicity, some intermediates and reagents may be more hazardous. Always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis.[5]

Q: Which analytical techniques are essential for monitoring reaction progress and final product purity?

A: A combination of techniques is recommended for robust process control:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) can effectively separate the starting material, intermediates, and final product.[6] This is essential for determining purity and identifying impurities during scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and help identify unknown impurities.

Q: Are there alternative, "greener" synthetic routes being explored?

A: Yes, the field is moving towards more sustainable methods. Research into catalytic routes that avoid stoichiometric reagents is active. For instance, some modern syntheses of indene scaffolds utilize transition-metal-catalyzed cyclizations.[7] Furthermore, the use of solid acid catalysts, such as sulfonic acid-functionalized graphene oxide, is being explored for related carboxylic acid syntheses to simplify catalyst recovery and reuse, which is a key principle of green chemistry.[8][9]

Detailed Protocols

Protocol 1: HPLC Method for In-Process Control
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: Recrystallization for Final Product Purification
  • Transfer the crude this compound (100 g) to a 2 L flask.

  • Add toluene (500 mL) and heat the mixture to 80-90°C with stirring until all solids are dissolved.

  • If the solution is darkly colored, allow it to cool slightly, add activated carbon (5 g), and hold at temperature for 15 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Cool the mixture to 0-5°C in an ice bath and hold for at least 2 hours to maximize crystal formation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold heptane (2 x 50 mL).

  • Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

References

Removal of starting materials from 1H-Indene-3-carboxylic acid product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1H-Indene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials and other common impurities from your final product. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify and solve common challenges.

Q1: My final product is an oil or fails to crystallize properly. What's causing this and how can I fix it?

A1: This is a classic sign of significant impurities, which disrupt the crystal lattice formation of your product. Unreacted starting materials are often the primary culprits.

  • Causality: The presence of even small amounts of starting materials or byproducts can act as a "eutectic mixture," lowering the melting point of the bulk material and preventing it from solidifying.

  • Immediate Action: Before attempting a complex purification, verify the presence and identity of impurities. A proton NMR (¹H-NMR) spectrum of your crude product is the most effective tool. Compare the spectrum to reference spectra for your expected product and potential starting materials.[1][2][3]

  • Solution Workflow:

    • Acid-Base Extraction: This is the most effective first step to separate your acidic product from neutral or basic starting materials.[4][5][6]

    • Recrystallization: Once the bulk of the impurities has been removed, recrystallization from a suitable solvent system will yield a pure, crystalline product.[7][8]

Q2: I've performed a workup, but my NMR spectrum still shows peaks corresponding to my starting material. Which purification method should I choose?

A2: The choice of purification method depends on the nature of the starting material impurity. The flowchart below provides a decision-making framework.

PurificationDecisionTree start Crude this compound (Contains Starting Material) check_impurity Is the starting material a neutral organic compound (e.g., indanone, substituted benzene)? start->check_impurity acid_base Perform Acid-Base Extraction check_impurity->acid_base  Yes   check_polarity Are the product and impurity of significantly different polarity? check_impurity->check_polarity  No (e.g., another carboxylic acid)   recrystallize Perform Recrystallization acid_base->recrystallize chromatography Use Column Chromatography check_polarity->chromatography  Yes   check_polarity->recrystallize  No   final_product Pure Crystalline Product (Verify by NMR & MP) chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Q3: I tried an acid-base extraction, but my yield was very low. What went wrong?

A3: Low yield after an acid-base extraction typically points to one of two issues: incomplete extraction or incomplete precipitation.[9][10]

  • Incomplete Extraction: For the carboxylic acid to move into the aqueous basic layer, the pH must be sufficiently high to ensure deprotonation. A general rule is that the pH of the aqueous solution should be at least two units higher than the pKa of the carboxylic acid. The predicted pKa of this compound is approximately 4.24.[11] Therefore, a saturated sodium bicarbonate solution (pH ~8) is usually sufficient and is preferred as it is a weaker base that is less likely to cause hydrolysis of other functional groups.[4][12]

  • Incomplete Precipitation: After separating the basic aqueous layer, the carboxylic acid must be re-protonated to precipitate out of the solution. This is achieved by adding a strong acid (e.g., concentrated HCl). It is crucial to lower the pH to at least 2 to ensure complete protonation.[13] Always check the pH with litmus or pH paper. If no solid forms, it's possible your product is more water-soluble than expected, or the concentration is too low. In this case, you may need to re-extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[12]

Frequently Asked Questions (FAQs)

What are the likely starting materials I need to remove?

Common synthetic routes to indene structures often start from substituted phenylpropionic acids or corresponding esters, which undergo intramolecular cyclization.[14] Another route may involve modifications of indanones.[15] Therefore, your primary starting material impurities are likely to be:

  • Substituted Indanones: (e.g., 1-Indanone) - These are neutral compounds.

  • Substituted Benzenes/Benzoates: (e.g., Isopropyl Benzoate) - These are also neutral.[16]

  • Related Aryl Alkynes or Alkenes: Depending on the specific cyclization strategy.[17]

How do I select the right solvent for recrystallization?

The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble at low temperatures.[18] For aromatic carboxylic acids like this compound, common choices include:

  • Ethanol/Water mixtures

  • Acetic Acid/Water mixtures

  • Toluene

  • Acetone/Hexane mixtures

A systematic approach is to test the solubility of a small amount of your crude product in various hot solvents. The best solvent will dissolve the product completely when hot and yield a high recovery of crystals upon cooling.[19][20]

My ¹H-NMR spectrum is complex. How can I identify impurity peaks?

Identifying unknown peaks in an NMR spectrum is a common challenge.[1]

  • Reference Tables: Use established tables of NMR chemical shifts for common laboratory solvents and reagents.[21] This can help you quickly identify peaks from residual solvents like ethyl acetate, hexane, or dichloromethane.

  • Spiking: If you suspect a specific starting material is present, add a small amount of that pure starting material to your NMR sample (this is called "spiking"). If the peak increases in integration, you have confirmed its identity.

  • Data Comparison: Compare your spectrum to published spectra or databases for the expected starting materials.

Table 1: Approximate ¹H-NMR Shifts for Potential Impurities in CDCl₃

Compound ClassFunctional GroupApproximate Chemical Shift (ppm)
IndanonesAromatic H7.2 - 7.8
Aliphatic CH₂2.6 - 3.1
Benzoate EstersAromatic H7.3 - 8.1
O-CH (isopropyl)~5.2 (septet)
CH₃ (isopropyl)~1.3 (doublet)
Aromatic SolventsToluene (CH₃)~2.35
Chlorinated SolventsDichloromethane~5.30
EthersDiethyl Ether (CH₂)~3.48
Source: Data compiled from established NMR reference tables.[1][21]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol describes the removal of neutral starting materials (e.g., indanone derivatives) from the acidic this compound product.

Rationale: This technique leverages the acidic nature of the carboxylic acid group. By treating the mixture with a mild base, the acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase.[5][6][12]

AcidBaseExtraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation a Dissolve crude product in organic solvent (e.g., Ethyl Acetate) b Transfer to separatory funnel. Add saturated NaHCO₃ (aq) a->b c Shake funnel & vent frequently. Allow layers to separate. b->c d Drain lower aqueous layer (contains Sodium Indene-3-carboxylate) c->d e Organic Layer (contains neutral impurities). Wash with brine, dry (Na₂SO₄), and evaporate to isolate impurities. c->e Retain f Cool aqueous layer in an ice bath. Acidify with conc. HCl to pH ~2. d->f Process g Product precipitates as a solid. f->g h Collect pure product by vacuum filtration. Wash with cold water and dry. g->h

References

Technical Support Center: Characterization of Unexpected Products in Indene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering unexpected products in their reactions. As a senior application scientist, I've compiled this resource to provide not only troubleshooting steps but also the underlying chemical principles to empower you to resolve these challenges effectively. Our approach is grounded in scientific integrity, providing you with reliable and validated methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture turned a dark color and TLC/GC analysis shows multiple unexpected spots/peaks with higher molecular weights. What is likely happening?

A1: This is a classic sign of indene dimerization, trimerization, or even oligomerization.[1][2] Indene is highly susceptible to polymerization, especially in the presence of acid catalysts or upon exposure to heat and light.[3][4] The conjugated double bond system in the five-membered ring makes it reactive towards electrophilic attack, including attack by another protonated indene molecule, initiating a chain reaction.[3]

The reaction is often catalyzed by Friedel-Crafts acids and proceeds through the formation of an indanyl cation, which then acts as an electrophile.[1][2]

The following diagram illustrates the initial steps of acid-catalyzed indene dimerization, which can lead to a variety of dimeric structures through rearrangements.

G Acid-Catalyzed Indene Dimerization Mechanism Indene1 Indene Carbocation1 Indanyl Carbocation Indene1->Carbocation1 Protonation H_plus H+ Dimer_Carbocation Dimeric Carbocation Carbocation1->Dimer_Carbocation Electrophilic Attack Indene2 Indene Indene2->Dimer_Carbocation Dimer_Product Indene Dimer Dimer_Carbocation->Dimer_Product -H+ Rearranged_Carbocation Rearranged Dimeric Carbocation Dimer_Carbocation->Rearranged_Carbocation 1,2-Hydride Shift Rearranged_Product Rearranged Dimer Rearranged_Carbocation->Rearranged_Product -H+

Caption: Mechanism of acid-catalyzed indene dimerization.

To confirm this, you should proceed with a detailed characterization of the byproducts using GC-MS and NMR as outlined in the protocols below.

Q2: I observe a product with a mass corresponding to my desired indene derivative plus an oxygen atom. What could this be?

A2: The formation of an indanone is a likely possibility.[5][6] Depending on your synthetic route, especially those involving the cyclization of 2-alkyl-1-ethynylbenzene derivatives, indanones can be formed as byproducts.[5] This can occur through a competing reaction pathway, sometimes involving a 1,5-hydrogen shift in a metal-vinylidene intermediate.[6]

Oxidation of indene can also occur, particularly if the reaction is exposed to air for extended periods at elevated temperatures. The allylic position of the five-membered ring is susceptible to oxidation.

To differentiate between an indanone and other oxygenated species, a detailed structural elucidation using NMR and IR spectroscopy is crucial. The presence of a carbonyl peak in the IR spectrum (around 1700-1725 cm⁻¹) would be a strong indicator of an indanone.

Q3: My reaction is sluggish and I'm getting a significant amount of starting material back, along with some unidentifiable byproducts. What should I consider?

A3: This situation points towards several potential issues:

  • Catalyst Inactivity: If you are using a transition-metal-catalyzed reaction, your catalyst may be poisoned or deactivated.[5][7] Ensure all your reagents and solvents are pure and dry, as trace impurities can inhibit catalytic activity.

  • Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for your specific substrate. A systematic optimization of these parameters is recommended.

  • Steric Hindrance: If your substrates are sterically bulky, the desired reaction may be slow, allowing side reactions to become more prominent.

  • Decomposition of Starting Materials or Products: Your starting materials or the indene product itself might be unstable under the reaction conditions, leading to decomposition. You can test the stability of your product under the reaction conditions (without the reactants) to investigate this possibility.[8]

A general troubleshooting workflow for such issues is presented below.

G Troubleshooting Workflow for Indene Synthesis Start Unexpected Reaction Outcome Analyze Analyze Crude Reaction Mixture (TLC, GC-MS, Crude NMR) Start->Analyze Identify Identify Byproducts & Unreacted Starting Material Analyze->Identify Path1 Path1 Identify->Path1 Known Byproducts Path2 Path2 Identify->Path2 Unknown Byproducts Path3 Path3 Identify->Path3 High Starting Material Action1 Adjust Temperature Change Catalyst Loading Modify Solvent Path1->Action1 Optimize Conditions to Minimize Formation Action2 Preparative TLC/Column Chromatography Full Spectroscopic Analysis (NMR, HRMS, IR) Path2->Action2 Isolate and Characterize Action3 Check Reagent Purity Verify Catalyst Activity Increase Reaction Time/Temperature Path3->Action3 Investigate Reaction Parameters Action1->Analyze Re-run Reaction Action2->Path1 Once Identified Action3->Analyze Re-run Reaction

Caption: A general workflow for troubleshooting unexpected results in indene synthesis.

Characterization Protocols

For accurate identification of unexpected products, a combination of chromatographic and spectroscopic techniques is essential.[]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent first-pass technique to determine the molecular weights of the components in your reaction mixture and to get an idea of their relative quantities.[10]

Objective: To separate and identify volatile components of the crude reaction mixture.

Instrumentation and Conditions:

ParameterRecommended Setting
GC Column Agilent HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Procedure:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to see the number of components and their retention times.

    • Examine the mass spectrum of each peak. Compare the fragmentation patterns with a library (e.g., NIST) to get tentative identifications.

    • Look for masses corresponding to indene dimers (MW ≈ 232), trimers (MW ≈ 348), and oxidized products.[2]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the definitive structural elucidation of your products.[11][12][13]

Objective: To obtain detailed structural information about the isolated byproducts.

Procedure:

  • Isolation: Isolate the unexpected product(s) using column chromatography or preparative TLC.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition: Acquire the following spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

Expected Chemical Shifts for Common Impurities:

Compound TypeKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Indene ~3.4 (s, 2H, CH₂), ~6.6-7.0 (m, 2H, vinylic), ~7.1-7.5 (m, 4H, aromatic)~39 (CH₂), ~120-130 (aromatic/vinylic CH), ~144-146 (quaternary aromatic C)
Indanone ~2.7 (t, 2H, CH₂), ~3.1 (t, 2H, CH₂ adjacent to C=O)~25, ~36 (CH₂), ~125-135 (aromatic CH), ~155 (quaternary aromatic C), ~207 (C=O)
Indene Dimers Complex aliphatic region (1.5-4.0 ppm), multiple aromatic signalsA larger number of signals in both the aliphatic and aromatic regions.

Note: These are approximate values and will vary based on substitution patterns.

Prevention and Mitigation Strategies

  • Control Acidity: If using an acid-catalyzed method, consider using a milder acid or a heterogeneous acid catalyst that can be easily filtered off.[14] Neutralize the reaction mixture promptly during workup.

  • Lower Reaction Temperature: Polymerization is often accelerated by heat. Running the reaction at a lower temperature may slow down the side reactions more than the desired reaction.

  • Use Inhibitors: For storage of purified indene, add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization.[4]

  • Purification: If byproducts are unavoidable, careful purification is key. Fractional distillation can be effective for removing lower-boiling impurities. For non-volatile byproducts like dimers and oligomers, column chromatography is the method of choice. A multi-step purification process involving an acid wash, a base wash, and fractional distillation followed by crystallization can be highly effective.[15]

By understanding the potential side reactions and employing systematic characterization and optimization strategies, you can successfully troubleshoot your indene synthesis and obtain your desired products with high purity.

References

Preventing polymerization of indene derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Unwanted Polymerization

Welcome to the technical support center for the synthesis and handling of indene derivatives. As researchers and professionals in drug development, you are aware of the synthetic utility of the indene scaffold. However, its reactivity, particularly the propensity of the cyclopentadiene ring's double bond to polymerize, presents a significant challenge. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you navigate these challenges, ensuring the integrity of your synthesis and the purity of your products.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding indene polymerization.

Q1: What fundamentally causes my indene derivative to polymerize?

Indene and its derivatives are susceptible to polymerization due to the reactive double bond within the five-membered ring.[1][2] This process can be initiated by several factors:

  • Cationic Polymerization: This is often the most aggressive pathway. Trace amounts of acid, Lewis acids, or even impurities on glassware can initiate a rapid, exothermic polymerization.[3][4] The resulting polyindenyl cation is often colored, which explains the appearance of yellow or red hues.[5]

  • Radical Polymerization: Initiated by heat, UV light, or the presence of oxygen and peroxide impurities (often found in etheric solvents), this pathway also leads to unwanted polymer formation.[1][6]

  • Thermal Polymerization: At elevated temperatures, such as during distillation, indene can polymerize even without an explicit initiator.[7]

Q2: My clear indene solution turned yellow/brown upon storage. What happened and is it still usable?

A yellow or brown discoloration is a visual indicator that the indene has begun to oxidize and/or form oligomers (short-chain polymers).[1] Exposure to air is a common cause for this darkening.[1] For reactions that are sensitive to impurities or require precise stoichiometry, using discolored indene is not recommended. The impurities can interfere with your reaction's outcome. It is best to purify the material before use, for example, by passing it through activated alumina or by careful distillation.[1]

Q3: What is the best way to store purified indene derivatives to maximize shelf-life?

Proper storage is critical. To minimize polymerization, purified indene should be stored under the following conditions:

  • Temperature: Refrigerate between 2-8°C.[1][8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.[1][9]

  • Light: Use an amber or foil-wrapped container to protect it from light.[10]

  • Inhibitor: For longer-term storage, consider adding a small amount of a radical inhibitor like Butylated hydroxytoluene (BHT).

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are compounds added to monomers to prevent spontaneous polymerization.[7][11] For indene, which often polymerizes via a radical mechanism, radical scavengers are highly effective. Common examples include phenolic compounds like 4-methoxyphenol (MEHQ), hydroquinone (HQ), and 4-tert-butylcatechol (TBC).[1][7] These inhibitors work by reacting with and neutralizing the free radicals that initiate the polymerization chain reaction.[1] Interestingly, many phenolic inhibitors require a small amount of oxygen to be effective.[1]

Troubleshooting Guide: A Deeper Dive

This section provides solutions to specific problems you might encounter during your experimental workflow.

Issue: My reaction mixture solidified unexpectedly.
  • Probable Cause: Rapid, uncontrolled polymerization. This is often a sign of cationic polymerization initiated by an unforeseen acidic species. Common culprits include strong acids, Lewis acidic reagents, or even acidic impurities on silica gel used for chromatography.[4][10]

  • Recommended Solutions:

    • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. If a Lewis acid is part of your intended reaction, ensure it is added under highly controlled temperature conditions.

    • Solvent Choice: Use freshly distilled, peroxide-free solvents, especially for ethers like THF or dioxane.[12]

    • Temperature Control: Perform the reaction at the lowest feasible temperature to slow the rate of polymerization.[12]

    • Inert Atmosphere: Always conduct reactions under an inert atmosphere (N₂ or Ar) to prevent oxygen from initiating radical polymerization.[12]

Issue: Significant polymer formation during distillation.
  • Probable Cause: Thermal initiation of polymerization at high temperatures. The removal of volatile commercial inhibitors during the initial distillation fractions can leave the higher-boiling indene unprotected.[7]

  • Recommended Solutions:

    • Vacuum Distillation: Always distill indene derivatives under reduced pressure. This lowers the boiling point, reducing the thermal stress on the molecule.[13][14]

    • Add a Non-Volatile Inhibitor: Before starting the distillation, add a small amount of a high-boiling inhibitor like hydroquinone or copper shavings to the distillation flask.[12][15] This will remain in the flask and protect the monomer as it heats.

    • Avoid Distilling to Dryness: Overheating the residue can lead to vigorous, sometimes explosive, polymerization. Always leave a small amount of liquid in the distillation flask.

Issue: Polymerization occurs during aqueous workup or extraction.
  • Probable Cause: Removal of a water-soluble inhibitor during washing steps, or pH changes that might catalyze polymerization.[16]

  • Recommended Solutions:

    • Use a Water-Insoluble Inhibitor: Before the workup, add a small amount of a water-insoluble inhibitor like BHT to the organic phase.[16] This will ensure the organic layer remains stabilized throughout the extraction process.

    • Buffer Aqueous Solutions: If your molecule is sensitive to pH changes, use buffered aqueous solutions to maintain a neutral or slightly acidic pH during the wash.[16]

    • Minimize Time: Perform the workup as quickly as possible and proceed to the next step to avoid prolonged exposure to potentially destabilizing conditions.

Key Experimental Protocols

Adherence to validated protocols is essential for reproducible success.

Protocol 1: Removal of Phenolic Inhibitors Prior to Synthesis

For many synthetic applications, particularly those involving organometallics or sensitive catalysts, the removal of phenolic inhibitors is a mandatory first step.

Method A: Aqueous Base Wash [17]

  • Place the commercial indene derivative in a separatory funnel.

  • Add an equal volume of a cold 10% aqueous sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often develop a color as it removes the phenolic inhibitor.

  • Separate the layers and discard the aqueous layer.

  • Repeat the wash with fresh NaOH solution two more times, or until the aqueous layer remains colorless.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter or decant the purified indene. Use immediately.

Method B: Column Filtration Through Alumina [1]

  • Prepare a short chromatography column packed with activated basic alumina.

  • Gently add the indene derivative to the top of the column.

  • Allow the liquid to pass through the alumina plug under gravity or with gentle pressure.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask under an inert atmosphere. This method is fast and avoids aqueous workups.[1]

Protocol 2: Safe Vacuum Distillation of Purified Indene Monomers

This protocol is designed to purify indene derivatives while minimizing the risk of polymerization.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is clean, dry, and free of cracks.[13] Use a Claisen adapter to minimize bumping.[13] All joints must be properly greased to ensure a good seal.[13]

  • Add Inhibitor & Stir Bar: Place the inhibitor-free indene in the distillation flask along with a magnetic stir bar and a small amount of a non-volatile inhibitor (e.g., a few crystals of hydroquinone). Boiling stones should not be used as they are ineffective under vacuum.[13]

  • Apply Vacuum: Before heating, connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump or water aspirator) and begin to reduce the pressure.[13][14] This removes residual volatile solvents and dissolved air.

  • Apply Heat: Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the distilled product in a receiving flask cooled in an ice bath. Discard any initial low-boiling forerun.

  • Shutdown Procedure: Once the distillation is complete, remove the heat source first and allow the apparatus to cool to room temperature.[13] Then, slowly and carefully re-introduce air into the system before turning off the vacuum source.[13]

Reference Data

Table 1: Common Polymerization Inhibitors for Indene Derivatives
InhibitorChemical ClassTypical ConcentrationMechanism of Action / Notes
4-tert-Butylcatechol (TBC) Phenolic50-100 ppmRadical scavenger. Often used for transport and storage. Can be removed by a basic wash or alumina column.[7][18]
Hydroquinone (HQ) Phenolic100-500 ppmEffective radical scavenger. Its low volatility makes it an excellent choice as an inhibitor for distillations.[1][7]
4-Methoxyphenol (MEHQ) Phenolic50-200 ppmCommon general-purpose inhibitor. Requires oxygen to be effective. Removable by basic wash or alumina.[1][7]
Butylated Hydroxytoluene (BHT) Phenolic100-500 ppmAn effective antioxidant that also inhibits radical polymerization. It is less water-soluble, making it useful for workups.[1][7]

Visual Guides

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering unwanted polymerization.

G start Polymerization Observed check_stage When did it occur? start->check_stage storage During Storage check_stage->storage Storage reaction During Reaction check_stage->reaction Reaction purification During Purification check_stage->purification Purification storage_sol Solution: - Check storage temp (2-8°C) - Ensure inert atmosphere - Protect from light - Purify before use storage->storage_sol reaction_sol Solution: - Check reagent purity (no acids) - Use peroxide-free solvents - Lower reaction temperature - Ensure inert atmosphere reaction->reaction_sol purification_sol Solution: - Use vacuum distillation - Add non-volatile inhibitor - Avoid high temperatures - Use alumina for chromatography purification->purification_sol

Caption: Troubleshooting workflow for unwanted indene polymerization.

Mechanisms of Indene Polymerization

This diagram illustrates the two primary pathways for indene polymerization.

G cluster_cationic Cationic Polymerization cluster_radical Radical Polymerization initiator_cat Initiator (H⁺, Lewis Acid) indene_cat Indene Monomer initiator_cat->indene_cat Initiation cation Polyindenyl Cation (Propagating Species) indene_cat->cation Propagation polymer_cat Polyindene cation->polymer_cat Termination initiator_rad Initiator (Heat, Light, O₂) indene_rad Indene Monomer initiator_rad->indene_rad Initiation radical Polyindenyl Radical (Propagating Species) indene_rad->radical Propagation polymer_rad Polyindene radical->polymer_rad Termination inhibitor Inhibitor (e.g., BHT, HQ) radical->inhibitor Inhibition

Caption: Cationic vs. Radical polymerization pathways for indene.

References

Validation & Comparative

The Ascendancy of Indene Carboxylic Acids in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of organic electronics, the quest for novel materials that can deliver superior performance, stability, and processability is paramount. Among the myriad of molecular architectures explored, indene carboxylic acids and their derivatives have emerged as a cornerstone in the design of high-performance organic semiconductors. This guide provides an in-depth comparative analysis of this versatile class of compounds, with a particular focus on their application as non-fullerene acceptors (NFAs) in organic solar cells (OSCs), and touches upon their burgeoning potential in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). We will delve into the nuanced relationship between molecular structure and device performance, supported by experimental data and detailed protocols, to offer researchers and material scientists a comprehensive resource for advancing their work.

The Strategic Importance of the Indene Moiety in Non-Fullerene Acceptors

The remarkable success of indene-based NFAs can be attributed to the unique electronic and structural properties of the 1,1-dicyanomethylene-3-indanone (IC) end-group, a common derivative of indene carboxylic acid. This moiety serves as a potent electron-withdrawing group, which is crucial for establishing the desired energy levels for efficient charge separation in an OSC.[1] The planar structure of the indene core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport.[2] Furthermore, the synthetic accessibility and the ease with which the indene scaffold can be functionalized allow for fine-tuning of the optical and electronic properties of the resulting NFA.[3]

A prime example of the success of this molecular design is the highly influential NFA known as ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene).[2] The indacenodithiophene (IDT) core, coupled with the IC end-groups, creates a molecule with a broad and strong absorption profile, and energy levels that are well-matched with many common polymer donors.[4][5]

Comparative Analysis of Indene Carboxylic Acid Derivatives in Organic Solar Cells

The performance of indene-based NFAs is highly sensitive to subtle modifications of their molecular structure. Here, we compare several key derivatives to illustrate the critical structure-property relationships.

Impact of End-Group Functionalization

The terminal indanone groups of ITIC and its analogues are a fertile ground for chemical modification, with halogenation being a particularly effective strategy for enhancing device performance.

AcceptorDonor PolymerVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
ITICPBDB-T0.9116.569.010.5[2]
ITIC-FPBDB-T0.9417.271.011.4[2]
ITIC-ClPBDB-T0.9617.872.012.2[3]

Analysis: The introduction of fluorine (ITIC-F) and chlorine (ITIC-Cl) atoms to the indanone end-groups leads to a systematic improvement in all photovoltaic parameters. This is primarily due to the strong electron-withdrawing nature of the halogen atoms, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the acceptor.[3] This deeper LUMO results in a larger energy offset with the donor polymer's HOMO (Highest Occupied Molecular Orbital), which can enhance the open-circuit voltage (Voc). Additionally, the altered electronic structure can lead to improved charge transport and reduced recombination, contributing to higher short-circuit current density (Jsc) and fill factor (FF).[3]

Influence of Core Structure Modifications

The central fused-ring core of the NFA also plays a pivotal role in determining the material's properties and the ultimate device performance.

Acceptor CoreEnd GroupDonor PolymerVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
Indacenodithiophene (IDT)ICPBDB-T0.9116.569.010.5[2]
Dithienonaphthalene (DTN)ICP3HT0.858.258.04.1[6]

Analysis: Replacing the IDT core with a dithienonaphthalene (DTN) core, while keeping the IC end-groups, results in a significant drop in performance when paired with the donor polymer P3HT. This can be attributed to several factors, including a less optimal energy level alignment between the DTN-based acceptor and P3HT, as well as potential differences in blend morphology and charge mobility. The choice of the central core profoundly influences the planarity, solubility, and electronic structure of the NFA, highlighting the importance of a holistic molecular design approach that considers the interplay between the core and the end-groups.[6][7]

Indene-Based NFAs vs. Fullerene Acceptors

For decades, fullerene derivatives, particularly PC61BM and PC71BM, were the undisputed champions among electron acceptors in OSCs. However, indene-based NFAs have now largely surpassed them in terms of performance.

AcceptorDonor PolymerVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
ITICPBDB-T0.9116.569.010.5[2]
PC71BMPBDB-T0.7514.265.07.0[8]

Analysis: The superiority of ITIC over PC71BM is evident across all photovoltaic parameters. The key advantages of indene-based NFAs include:

  • Tunable Energy Levels: The ability to chemically modify the NFA structure allows for precise control over the HOMO and LUMO energy levels, enabling better optimization with a wider range of donor materials to maximize Voc.[8]

  • Broader and Stronger Absorption: Unlike fullerenes, which have weak absorption in the visible region, NFAs like ITIC can be designed to have strong and broad absorption that complements the absorption of the donor polymer, leading to a significant increase in Jsc.[8]

  • Morphological Control: The planar structure of NFAs can promote more ordered molecular packing and a more favorable blend morphology with the donor polymer, which can enhance charge transport and reduce recombination losses, thereby improving the FF.[2]

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential.

Synthesis of a Representative Indene-Based NFA (ITIC-F)

This protocol outlines the key steps in the synthesis of ITIC-F, a high-performance fluorinated non-fullerene acceptor.

Workflow for ITIC-F Synthesis

cluster_synthesis Synthesis of ITIC-F Start 2-(5,6-difluoro-3-oxo-2,3-dihydroinden-1-ylidene)malononitrile Step1 Knoevenagel Condensation Start->Step1 Indacenodithiophene core Step2 Purification Step1->Step2 Crude Product End ITIC-F Step2->End Purified Product

Caption: A simplified workflow for the synthesis of the ITIC-F non-fullerene acceptor.

Step-by-Step Procedure:

  • Reactant Preparation: In a nitrogen-filled flask, dissolve the indacenodithiophene-based aldehyde precursor and 2-(5,6-difluoro-3-oxo-2,3-dihydroinden-1-ylidene)malononitrile in anhydrous chloroform.

  • Catalysis: Add a catalytic amount of pyridine to the solution.

  • Reaction: Reflux the mixture overnight at 60°C under a nitrogen atmosphere.

  • Cooling and Precipitation: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the crude product.

  • Filtration and Washing: Collect the solid by filtration and wash it sequentially with methanol and hexane to remove unreacted starting materials and impurities.

  • Purification: Purify the crude product by column chromatography on a silica gel stationary phase, using a mixture of chloroform and hexane as the eluent.

  • Final Product: Collect the desired fractions and remove the solvent under reduced pressure to obtain the purified ITIC-F as a dark solid.

Causality: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is highly effective for synthesizing A-D-A (Acceptor-Donor-Acceptor) type NFAs. The use of a nitrogen atmosphere and anhydrous solvents is crucial to prevent side reactions and ensure a high yield. Pyridine acts as a base catalyst to deprotonate the active methylene group of the indanone derivative, initiating the condensation reaction. The purification by column chromatography is essential to remove any unreacted starting materials or byproducts, as even small amounts of impurities can have a detrimental effect on the performance of the final organic solar cell.

Fabrication and Characterization of an OSC Device

This protocol details the fabrication of a standard inverted-architecture organic solar cell using an indene-based NFA.

OSC Device Fabrication Workflow

cluster_fabrication OSC Fabrication Substrate ITO-coated glass substrate ETL Spin-coat ZnO nanoparticle layer Substrate->ETL ActiveLayer Spin-coat Donor:NFA blend ETL->ActiveLayer HTL Spin-coat MoO3 layer ActiveLayer->HTL Electrode Thermal evaporation of Ag electrode HTL->Electrode Annealing Thermal Annealing Electrode->Annealing Characterization J-V Measurement Annealing->Characterization

Caption: A step-by-step workflow for the fabrication of an inverted organic solar cell.

Step-by-Step Procedure:

  • Substrate Cleaning: Sequentially sonicate pre-patterned indium tin oxide (ITO)-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of zinc oxide (ZnO) nanoparticles onto the ITO substrate and anneal at 150°C for 30 minutes in air.

  • Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat a solution of the donor polymer and the indene-based NFA (e.g., PBDB-T:ITIC-F in a 1:1 weight ratio) in chlorobenzene onto the ZnO layer.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of molybdenum oxide (MoO3) in isopropanol onto the active layer.

  • Top Electrode Deposition: Transfer the device to a thermal evaporator and deposit a 100 nm thick silver (Ag) top electrode through a shadow mask at a pressure below 10-6 Torr.

  • Post-Fabrication Annealing: Thermally anneal the completed device at 100°C for 10 minutes in a nitrogen atmosphere.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.

Causality: The inverted device architecture (ITO/ETL/Active Layer/HTL/Metal) is often preferred for its enhanced stability. The ZnO layer serves as an electron-selective contact, facilitating the extraction of electrons and blocking holes. The MoO3 layer acts as a hole-selective contact, enabling efficient hole extraction while blocking electrons. The thermal annealing step is critical for optimizing the morphology of the active layer blend, promoting the formation of distinct donor and acceptor domains and improving charge transport pathways. The J-V characterization under simulated sunlight provides the key performance metrics of the solar cell.

Broader Applications: OFETs and OLEDs

While the impact of indene carboxylic acid derivatives has been most profound in the field of OSCs, their utility extends to other areas of organic electronics.

Organic Field-Effect Transistors (OFETs)

The same properties that make indene-based materials excellent acceptors in OSCs—good charge transport and tunable energy levels—also make them promising candidates for n-channel semiconductors in OFETs.[9] The planar structure and tendency for ordered packing can lead to high charge carrier mobilities. Research in this area is ongoing, with efforts focused on designing indene derivatives with optimized molecular packing for efficient charge transport in a transistor channel.[9]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, indene derivatives can be employed as host materials in the emissive layer or as charge transport materials.[10] Their high triplet energies, a desirable property for host materials in phosphorescent OLEDs, and their good charge-carrying capabilities make them attractive for these applications. The ability to tune their electronic properties allows for the design of materials with energy levels that facilitate efficient charge injection and transport, leading to improved device efficiency and stability.[10]

Future Outlook and Challenges

The field of indene carboxylic acid-based organic electronics is poised for continued growth. Future research will likely focus on:

  • Novel Molecular Designs: The exploration of new core structures and end-group functionalization to further enhance performance and stability.

  • Ternary and Tandem Solar Cells: The integration of indene-based NFAs into more complex device architectures to push the boundaries of efficiency.

  • Improved Stability: Addressing the long-term operational stability of devices incorporating these materials is a critical challenge for commercialization.

  • Expansion into Other Applications: A more concerted effort to explore the full potential of indene derivatives in OFETs, OLEDs, and other organic electronic devices.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1H-Indene-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the 1H-indene-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their applications as anti-inflammatory agents and succinate dehydrogenase inhibitors (SDHIs). By synthesizing experimental data and mechanistic insights, this document aims to illuminate the key structural modifications that govern the potency and selectivity of these compounds, thereby guiding future drug design efforts.

Part 1: Anti-inflammatory Activity of Indene Carboxylic Acid Derivatives

The indan ring system, a core component of many biologically active molecules, has a rich history in the development of anti-inflammatory drugs. Notably, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, a derivative of 1H-indene-3-acetic acid, underscores the therapeutic potential of this scaffold.[1] The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Core Structure and Key SAR Insights

The fundamental structure of these anti-inflammatory agents consists of an indan core with a carboxylic acid or a related acidic functional group. The position and nature of substituents on the indan ring, as well as the length of the acidic side chain, profoundly influence their activity.

A critical SAR finding is that extending the carboxylic acid side chain by one carbon to an acetic acid moiety generally enhances anti-inflammatory potency. For instance, indan-1-acetic acid derivatives have demonstrated superior anti-inflammatory activity compared to their indan-1-carboxylic acid counterparts.[1] This is exemplified by comparing the activity of 6-methoxyindan-1-carboxylic acid (47.32% inhibition in a carrageenan-induced rat paw edema model) with 6-methoxyindan-1-acetic acid (51.13% inhibition). A similar trend is observed with 5,6-dimethoxy substituted derivatives.[1]

Substituents on the phenyl ring of the indan system also play a crucial role. The well-known NSAID, Sulindac, features a fluoro substituent at the 5-position and a p-methylsulfinylbenzylidene group at the 1-position of the indene ring.[1] Its active metabolite, sulindac sulfide, is a potent inhibitor of both COX-1 and COX-2 enzymes.[2]

dot

SAR_Anti_Inflammatory cluster_core Core Indene Structure cluster_modifications Key Structural Modifications cluster_activity Impact on Activity Indene_Ring Indene Ring System Acid_Side_Chain Acidic Side Chain (e.g., -COOH, -CH2COOH) Indene_Ring->Acid_Side_Chain Position 1 or 3 Acetic_Acid Acetic Acid Side Chain (-CH2COOH) Increased_Potency Increased Anti-inflammatory Potency Acetic_Acid->Increased_Potency Generally leads to Carboxylic_Acid Carboxylic Acid Side Chain (-COOH) Carboxylic_Acid->Increased_Potency Less potent than acetic acid Substituents Ring Substituents (e.g., F, OCH3, Aryl groups) Substituents->Increased_Potency Modulates COX_Inhibition COX-1/COX-2 Inhibition Increased_Potency->COX_Inhibition Mechanism SAR_SDHI cluster_core Core Indene Amino Acid Scaffold cluster_modifications Key Structural Features cluster_activity Impact on Activity Indene_Amino_Acid 2-Amido-2,3-dihydro-1H- indene-2-carboxylic acid Amide_Linker Amide Linker Indene_Amino_Acid->Amide_Linker links to Carboxylic_Derivative Ester/Amide at C2 Indene_Amino_Acid->Carboxylic_Derivative Hydrophobic_Interaction Optimized Hydrophobic Interactions Indene_Amino_Acid->Hydrophobic_Interaction Provides Pyrazole_Moiety Substituted Pyrazole Ring (e.g., 3-CF2H, 1-CH3) Increased_Potency Enhanced Antifungal Activity & SDH Inhibition Pyrazole_Moiety->Increased_Potency Crucial for Amide_Linker->Pyrazole_Moiety Hydrophobic_Interaction->Increased_Potency Leads to Experimental_Workflow_Antifungal Start Start Prepare_Media Prepare PDA Media Start->Prepare_Media Add_Compounds Incorporate Test Compounds at Various Concentrations Prepare_Media->Add_Compounds Inoculate Inoculate with Fungal Mycelia Add_Compounds->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate_Inhibition Calculate Percent Inhibition Measure->Calculate_Inhibition Determine_EC50 Determine EC50 Values Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

References

A Comparative Guide to the Biological Activity of 1H-Indene-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and agrochemical research, the indene scaffold has emerged as a privileged structure, conferring a diverse range of biological activities. This guide provides an in-depth technical comparison of the biological activities of 1H-Indene-3-carboxylic acid and its structurally related analogs. We will delve into the nuances of their structure-activity relationships (SAR), focusing primarily on their roles as succinate dehydrogenase inhibitors and their resulting antifungal properties, with additional insights into their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic and agrochemical potential of this versatile chemical class.

The this compound Scaffold: A Foundation for Diverse Bioactivity

This compound serves as a fundamental building block for the synthesis of a multitude of biologically active molecules. Its rigid, bicyclic framework, composed of a benzene ring fused to a five-membered ring, provides a well-defined orientation for functional groups, facilitating specific interactions with biological targets. The carboxylic acid moiety, in particular, is a key feature, often involved in critical binding interactions with enzymes and receptors.

The core structure's lipophilicity and electronic properties can be readily modulated through substitutions on both the aromatic and cyclopentene rings, as well as modifications to the carboxylic acid group. This chemical tractability has allowed for the exploration of a wide chemical space, leading to the discovery of potent and selective agents for various applications.

Inhibition of Succinate Dehydrogenase: A Key Mechanism of Action

A significant area of investigation for indene derivatives has been their activity as succinate dehydrogenase (SDH) inhibitors. SDH, also known as complex II in the mitochondrial electron transport chain, plays a crucial role in cellular respiration. Inhibition of this enzyme disrupts the Krebs cycle and oxidative phosphorylation, leading to a depletion of cellular energy and ultimately, cell death. This mechanism is a validated target for fungicides in agriculture and is also being explored for its potential in cancer therapy.

A recent study detailed the design and synthesis of a series of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid derivatives, which can be considered analogs of this compound, and their evaluation as SDH inhibitors and antifungal agents.[1][2]

Structure-Activity Relationship (SAR) Analysis

The study revealed key structural features that govern the potency of these indene analogs as SDH inhibitors. The general structure of the evaluated compounds consists of an indene amino acid scaffold linked to a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety.

General Structure of Indene Amino Acid Derivatives as SDH Inhibitors

SAR cluster_Indene Indene Amino Acid Scaffold cluster_Pyrazole Pyrazole Carboxamide Moiety Indene 2-amino-2,3-dihydro-1H- indene-2-carboxylic acid Linker Amide Bond Indene->Linker Pyrazole 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxamide Linker->Pyrazole caption Core components of the active indene derivatives.

Caption: Core components of the indene derivatives evaluated as SDH inhibitors.

The study systematically explored the impact of substituting the carboxylic acid with various ester and amide functionalities. The results indicated that the nature of this substituent significantly influences both enzymatic inhibition and antifungal activity.

Comparative Biological Data

The following table summarizes the in vitro inhibitory activity of selected indene amino acid derivatives against porcine heart SDH and their antifungal efficacy against various phytopathogenic fungi.[2]

CompoundR Group (Modification of Carboxylic Acid)Porcine Heart SDH IC50 (μM)R. solani EC50 (mg/L)B. cinerea EC50 (mg/L)S. sclerotiorum EC50 (mg/L)
Parent Acid -OH3.7257>50>50>50
i18 -NH-NH-Ph0.5026 0.21560.51230.1589
i19 -NH-NH-(4-Cl-Ph)0.68910.1843 0.4829 0.1349
Boscalid (Reference Fungicide)-0.23150.68740.1987

Data extracted from the Journal of Agricultural and Food Chemistry.[2]

The data clearly demonstrates that conversion of the carboxylic acid to a phenylhydrazide (compound i18 ) or a 4-chlorophenylhydrazide (compound i19 ) dramatically enhances SDH inhibitory potency by over 7-fold compared to the parent carboxylic acid.[2] This modification also translates to potent, broad-spectrum antifungal activity, with compound i19 showing efficacy comparable to or exceeding that of the commercial fungicide boscalid.[2][3]

The improved activity is attributed to the hydrazide moiety's ability to form additional hydrogen bonds and hydrophobic interactions within the active site of the SDH enzyme, an insight gained through molecular docking studies.[2]

Anticancer Potential: Targeting Tubulin Polymerization

The indene scaffold is also a promising framework for the development of anticancer agents. A series of dihydro-1H-indene derivatives, structurally related to this compound, have been investigated as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[4]

These compounds were designed as analogs of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.

Comparative Antiproliferative Activity

The table below presents the in vitro antiproliferative activity of a lead dihydro-1H-indene derivative against a panel of human cancer cell lines.[4]

CompoundK562 IC50 (μM)A549 IC50 (μM)HCT116 IC50 (μM)MCF-7 IC50 (μM)
12d 0.028 0.045 0.051 0.087
CA-4 0.0020.0030.0040.003

Data extracted from the European Journal of Medicinal Chemistry.[4]

Compound 12d , featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, demonstrated potent antiproliferative activity in the nanomolar range across all tested cancer cell lines.[4] While not as potent as the natural product CA-4, its significant activity highlights the potential of the indene scaffold in the design of novel tubulin polymerization inhibitors.

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols employed.

Synthesis of Indene Amino Acid Derivatives

The general synthetic route for the indene amino acid derivatives involved a multi-step process starting from 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate to construct the indene amino acid core. This was followed by amide coupling with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and subsequent modification of the carboxylic acid group.[2]

General Synthetic Workflow

synthesis A 1,2-bis(bromomethyl)benzene + Ethyl isocyanoacetate B Ethyl 2-isocyano-2,3-dihydro- 1H-indene-2-carboxylate A->B Cyclization C 2-amino-indene-2-carboxylic acid ethyl ester B->C Hydrolysis D Amide Coupling with Pyrazole Carboxylic Acid C->D E Saponification D->E F Final Analog Synthesis (Amide/Ester Formation) E->F G Target Indene Derivatives F->G

Caption: A simplified workflow for the synthesis of indene amino acid derivatives.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the compounds against SDH was determined using an enzymatic assay with porcine heart mitochondria. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by SDH at 600 nm. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[2]

Step-by-Step Protocol:

  • Isolate porcine heart mitochondria through differential centrifugation.

  • Prepare a reaction mixture containing phosphate buffer, bovine serum albumin, potassium cyanide, and the substrate, succinate.

  • Add varying concentrations of the test compounds dissolved in DMSO to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial suspension.

  • Monitor the decrease in absorbance at 600 nm due to the reduction of DCPIP.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Antifungal Mycelial Growth Inhibition Assay

The in vitro antifungal activity was assessed by measuring the inhibition of mycelial growth of various fungal pathogens on potato dextrose agar (PDA) plates.[2]

Step-by-Step Protocol:

  • Incorporate the test compounds at different concentrations into molten PDA medium.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at a suitable temperature until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of inhibition and determine the concentration that inhibits 50% of growth (EC50) using probit analysis.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates that strategic modifications of the core structure can lead to the development of potent and selective inhibitors of key biological targets.

The remarkable enhancement of SDH inhibitory and antifungal activity upon conversion of the carboxylic acid to a hydrazide underscores the importance of exploring bioisosteric replacements and SAR-guided design. Furthermore, the significant anticancer activity of related indene derivatives as tubulin polymerization inhibitors opens another avenue for therapeutic applications.

Future research in this area should focus on expanding the structural diversity of these analogs, exploring a wider range of biological targets, and conducting in vivo studies to evaluate their pharmacokinetic properties and efficacy in relevant disease models. The continued investigation of the this compound scaffold holds great promise for the discovery of novel therapeutic agents and agrochemicals.

References

Performance of 1H-Indene-3-carboxylic acid in non-fullerene acceptors vs. fullerene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Performance of 1H-Indene-3-carboxylic Acid Derivatives in Non-Fullerene vs. Fullerene Acceptors

For decades, fullerene derivatives, particularly PCBM ([1][1]-phenyl-C61-butyric acid methyl ester), were the undisputed champions as electron acceptors in organic solar cells (OSCs).[2][3][4] Their robust electron transport capabilities set a high benchmark.[5][6] However, the landscape of organic photovoltaics has been dramatically reshaped by the advent of non-fullerene acceptors (NFAs), which have not only matched but significantly surpassed the performance of their fullerene predecessors.[4][7]

At the heart of this revolution are innovative molecular designs, particularly the use of specific building blocks that allow for unprecedented control over the optoelectronic properties of the acceptor materials. One of the most successful strategies has been the development of A-D-A (Acceptor-Donor-Acceptor) type NFAs, where a central electron-donating core is flanked by two electron-accepting end-groups.[8] It is in this terminal acceptor role that derivatives of this compound, such as the widely used 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC), have become indispensable.[1][9][10]

This guide provides a comprehensive comparison of the performance of these modern, indene-based non-fullerene acceptors against traditional fullerene acceptors, supported by the underlying scientific principles and experimental data that drive their differential performance.

The Limitations of the Fullerene Era

While foundational to the field, fullerene acceptors possess inherent disadvantages that ultimately cap their performance potential:

  • Weak and Narrow Light Absorption: Fullerenes absorb weakly in the visible spectrum and are almost transparent in the near-infrared region, contributing very little to the overall photon harvesting of the solar cell.[2][3]

  • Limited Energy Level Tunability: The electronic energy levels (HOMO and LUMO) of fullerene derivatives are difficult to modify, which restricts the optimization of the open-circuit voltage (Voc) for different donor materials.[2][3]

  • Morphological Instability: The spherical shape of fullerenes can lead to large-scale aggregation and phase separation in the active layer blend over time, especially under thermal stress, degrading device performance and stability.[3][5]

The NFA Revolution: The Ascendancy of Indene-Based End-Groups

Non-fullerene acceptors, particularly those utilizing indene-based end-groups, were engineered to overcome the specific shortcomings of fullerenes. Their planar structure and versatile chemistry offer significant advantages.[5]

Core Molecular Design: The A-D-A Architecture

The A-D-A molecular framework is a cornerstone of modern NFA design. Derivatives of this compound provide the potent electron-withdrawing terminal 'A' units that are critical for the molecule's function.

cluster_0 A-D-A Non-Fullerene Acceptor End_Group_A1 Accepting End-Group (e.g., Indene Derivative) Donor_Core π-Conjugated Donor Core End_Group_A1->Donor_Core π-bridge End_Group_A2 Accepting End-Group (e.g., Indene Derivative) Donor_Core->End_Group_A2 π-bridge

Caption: Generalized A-D-A structure of a high-performance NFA.

Head-to-Head Performance Comparison

The shift from fullerenes to NFAs has led to dramatic improvements across all key photovoltaic parameters. NFA-based organic solar cells have now achieved certified power conversion efficiencies (PCEs) exceeding 19%, a significant leap from the efficiencies typically seen in fullerene-based devices.[11]

Performance MetricFullerene Acceptors (e.g., PCBM)1H-Indene-Based NFAs (e.g., ITIC, Y6)Rationale for NFA Superiority
Power Conversion Efficiency (PCE) Typically 10-12%>19% [11]Superior Voc, Jsc, and FF due to optimized material properties.
Open-Circuit Voltage (Voc) LowerHigher Higher LUMO energy levels are tunable, maximizing the donor-acceptor energy gap.[5][6][12]
Short-Circuit Current (Jsc) LowerHigher Broader and stronger absorption, extending into the near-infrared, captures more photons.[2][5]
Fill Factor (FF) HighHigh (with optimization) Improved morphology and balanced charge transport reduce recombination losses.[5]
Morphological Stability Prone to aggregationMore Stable Planar structures allow for more stable and ordered molecular packing.[3][5]

The Science Behind the Superior Performance

The performance gap between fullerene and non-fullerene acceptors is not accidental; it is the direct result of targeted molecular engineering that influences the fundamental photophysical processes within the device.

Unmatched Energy Level Tunability

The primary advantage of NFAs is the ability to precisely tune their frontier molecular orbital (HOMO and LUMO) energy levels. By making chemical modifications to the indene-based end-groups—for instance, by adding electron-withdrawing fluorine or chlorine atoms—scientists can raise the LUMO energy level.[1][13] This directly increases the energy difference between the donor's HOMO and the acceptor's LUMO, which is the principal determinant of the device's open-circuit voltage (Voc).[6] Fullerene chemistry offers very little scope for such fine-tuning.[2]

cluster_0 Energy Levels cluster_1 Donor Polymer cluster_2 Fullerene Acceptor cluster_3 NFA (Indene-based) axis Energy axis_top->axis_bottom       (eV) donor_homo HOMO fullerene_lumo LUMO donor_homo->fullerene_lumo Smaller Voc nfa_lumo LUMO donor_homo->nfa_lumo Larger Voc donor_lumo LUMO fullerene_homo HOMO nfa_homo HOMO

Caption: Energy level alignment showing higher Voc for NFAs.

Enhanced and Complementary Light Absorption

The extended π-conjugated system of A-D-A NFAs results in strong intramolecular charge transfer, leading to intense absorption bands in the visible and near-infrared regions (600-900 nm).[14] This absorption profile is highly complementary to that of most donor polymers, which typically absorb in the 400-650 nm range. This synergistic harvesting of photons across a broader portion of the solar spectrum significantly boosts the short-circuit current density (Jsc) compared to fullerene blends, where only the donor material is an effective light absorber.[5]

Favorable Morphology and Charge Transport

Unlike the spherical fullerenes, the planar structure of indene-based NFAs promotes more ordered molecular packing and crystallinity in the thin film.[5] This leads to the formation of well-defined, interpenetrating networks of donor and acceptor materials. Such a morphology is crucial for:

  • Efficient Exciton Dissociation: Providing a large interfacial area for separating excitons into free charges.

  • Reduced Recombination: Creating continuous pathways for electrons and holes to travel to their respective electrodes, minimizing the chance they will meet and recombine.[5]

  • Improved Stability: Resisting the large-scale phase separation that plagues fullerene devices over their operational lifetime.[3]

Experimental Protocols

Key Synthesis Step: Knoevenagel Condensation for End-Group Formation

The crucial electron-accepting indene-based end-groups are typically attached to the central donor core via a Knoevenagel condensation reaction. A representative reaction involves condensing the core with a derivative of 1H-indene-1,3(2H)-dione.

Protocol: Synthesis of a generic A-D-A NFA.

  • Dissolve the central donor core (1.0 eq) and the terminal indene-based acceptor unit (e.g., 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) (2.2 eq) in an anhydrous solvent such as chloroform or toluene.

  • Add a catalytic amount of a base, such as pyridine or piperidine.

  • Heat the mixture to reflux (e.g., 80-120 °C) under an inert atmosphere (N2 or Ar) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and precipitate the crude product by adding methanol.

  • Purify the solid product using column chromatography followed by recrystallization or temperature-gradient sublimation to yield the final A-D-A non-fullerene acceptor.

Standard Fabrication of a Bulk-Heterojunction (BHJ) Solar Cell

The following protocol outlines the fabrication of an OSC in the conventional device architecture.

G cluster_workflow BHJ Solar Cell Fabrication Workflow A 1. Substrate Cleaning (ITO-coated glass) B 2. HTL Deposition (e.g., PEDOT:PSS, spin-coating) A->B Hole Transport Layer (HTL) C 3. Active Layer Deposition (Donor:Acceptor blend, spin-coating) B->C Photoactive Layer D 4. Thermal Annealing (Optional, to optimize morphology) C->D Morphology Optimization E 5. ETL Deposition (e.g., PFN-Br, spin-coating) D->E Electron Transport Layer (ETL) F 6. Electrode Evaporation (e.g., Al, thermal evaporation) E->F Top Contact

Caption: Workflow for fabricating a BHJ organic solar cell.

Step-by-Step Methodology:

  • Substrate Preparation: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in air.

  • Active Layer Deposition: The donor polymer and the acceptor (either fullerene or NFA) are dissolved in a solvent like chloroform or chlorobenzene, often with a small amount of an additive (e.g., 1,8-diiodooctane for fullerenes, or 1-chloronaphthalene for NFAs) to control the morphology. The solution is spin-coated on top of the HTL inside a nitrogen-filled glovebox.

  • Post-Deposition Annealing: The film is typically annealed at a specific temperature (e.g., 100-150°C) to optimize the phase separation and crystallinity of the donor-acceptor blend. This step is critical for achieving high performance.

  • Electron Transport Layer (ETL) Deposition: A thin electron transport layer is often spin-coated on top of the active layer to improve electron extraction.

  • Cathode Deposition: Finally, a top metal electrode (e.g., Aluminum or Silver) is deposited by thermal evaporation through a shadow mask under high vacuum (<10⁻⁶ Torr) to define the active area of the device.

  • Characterization: The completed device is characterized under a solar simulator (AM 1.5G, 100 mW/cm²) to measure its key photovoltaic parameters (J-V curve, PCE, Voc, Jsc, FF).

Conclusion and Outlook

The development of non-fullerene acceptors, particularly those built with this compound derivatives as terminal groups, has unequivocally pushed the boundaries of organic solar cell performance. They have systematically addressed and overcome the intrinsic optical and electronic limitations of fullerene-based acceptors. The ability to tune absorption spectra and energy levels through rational molecular design has been the key to unlocking higher efficiencies, improved stability, and greater versatility.

Future research will continue to refine NFA structures to further minimize voltage losses, enhance charge transport properties, and ensure long-term operational stability, paving the way for the commercial viability of organic photovoltaic technology as a lightweight, flexible, and low-cost renewable energy solution.[15]

References

The 1H-Indene-3-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indene-3-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a range of therapeutic agents. Its rigid, bicyclic framework provides a versatile template for the design of molecules that can interact with a variety of biological targets with high affinity and specificity. This guide offers an in-depth comparison of the efficacy of drugs and clinical candidates derived from this scaffold, supported by experimental data and protocols, to aid researchers in drug development and discovery.

Section 1: The Anti-Inflammatory Powerhouse: Indomethacin and Its Progeny

The most prominent drug class derived from the this compound scaffold is the non-steroidal anti-inflammatory drugs (NSAIDs), with Indomethacin being the archetypal member. These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1]

Mechanism of Action: Targeting Prostaglandin Synthesis

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[2] COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa.[3] Conversely, COX-2 is induced during inflammation and is the primary source of prostaglandins at inflammatory sites. The non-selective nature of Indomethacin, while contributing to its potent anti-inflammatory effects, is also responsible for its significant gastrointestinal side effects.[2] This has driven the development of more selective COX-2 inhibitors based on the same indene scaffold.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits COX2_inhibitors Selective COX-2 Inhibitors COX2_inhibitors->COX2 Selectively Inhibits

Caption: Inhibition of Prostaglandin Synthesis by Indomethacin and Selective COX-2 Inhibitors.

Comparative Efficacy of Indomethacin Analogs

The quest for safer anti-inflammatory agents has led to the synthesis of numerous Indomethacin analogs with improved selectivity for COX-2. The table below summarizes the in vitro efficacy of Indomethacin and some of its derivatives against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin0.0270.1800.15
CF3-Indomethacin>1000.267>374
Analog 4a-0.09-
Analog 4b-0.12-
Analog 5-0.11-
Celecoxib (Reference)-0.89-

Data compiled from multiple sources.[3][4][5]

As the data indicates, modifications to the Indomethacin structure, such as the substitution of the 2'-methyl group with a trifluoromethyl group in CF3-Indomethacin, can dramatically increase selectivity towards COX-2, potentially reducing gastrointestinal side effects while maintaining potent anti-inflammatory activity.[5]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo efficacy of anti-inflammatory compounds.

Compound (Dose)Edema Inhibition (%)
Indomethacin (5 mg/kg)90.43
Analog 4a88.80
Analog 4b86.41
Analog 583.15
Celecoxib (Reference)78.96

Data from a study on new indomethacin analogs.[3]

These results demonstrate that novel Indomethacin analogs can exhibit comparable or even superior anti-inflammatory effects to the parent drug and the selective COX-2 inhibitor Celecoxib in a preclinical model of inflammation.

Section 2: A Detour in Neuropsychiatry: The Story of Talnetant

Talnetant, another derivative of the this compound scaffold, was investigated for its potential in treating schizophrenia and irritable bowel syndrome (IBS). It acts as a selective antagonist of the neurokinin-3 (NK3) receptor.[6]

Mechanism of Action: Modulating Neurotransmission

NK3 receptors are predominantly found in the central nervous system and are involved in modulating the release of various neurotransmitters, including dopamine.[7][8] The rationale for its use in schizophrenia was based on the hypothesis that blocking NK3 receptors could normalize dopaminergic neurotransmission, which is dysregulated in this disorder.[9]

NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Dopamine_Release Dopamine Release (Modulated) NK3R->Dopamine_Release Schizophrenia Schizophrenia (Dysregulated Dopamine) Dopamine_Release->Schizophrenia Talnetant Talnetant Talnetant->NK3R Antagonizes

Caption: Proposed Mechanism of Talnetant in Schizophrenia.

Clinical Efficacy: A Tale of Discontinued Trials

Despite a promising preclinical profile, clinical trials with Talnetant for both schizophrenia and IBS were ultimately disappointing.

  • Schizophrenia: A multicenter, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of Talnetant in patients with schizophrenia.[10] However, the development for this indication was discontinued, suggesting a lack of significant clinical benefit.[11]

  • Irritable Bowel Syndrome (IBS): An eight-week, randomized, double-blind, placebo-controlled study in subjects with IBS found that Talnetant, at doses up to 400mg twice daily, failed to show a statistically significant difference in providing adequate relief from IBS pain and discomfort compared to placebo.[12][13]

Alternatives in IBS Management

Given the lack of efficacy of Talnetant, other therapeutic classes are employed for IBS, particularly those targeting central neuromodulation, such as:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These antidepressants can modulate gut motility and visceral sensitivity.[4][14][15][16] However, their use in IBS is often off-label and the evidence for their efficacy is mixed.[14][17]

Section 3: A Niche in Analgesia: The Profile of Pemedolac

Pemedolac is a potent, long-acting, non-narcotic analgesic also built on the this compound framework.[18][19]

Mechanism of Action: Atypical Analgesic

Preclinical studies have shown that Pemedolac exhibits potent analgesic effects against chemically and inflammatory-induced pain in animal models.[18] Notably, its analgesic activity is not mediated by an opiate mechanism, as it is not antagonized by naloxone and does not induce tolerance.[18] A key feature of Pemedolac is the significant separation between its analgesic and anti-inflammatory doses, with analgesic effects observed at much lower concentrations than those required for anti-inflammatory or gastric irritant effects.[18]

Preclinical Efficacy

In various animal models, Pemedolac demonstrated an ED50 for analgesia of 2.0 mg/kg p.o. or less.[18] In contrast, its anti-inflammatory activity in the carrageenan paw edema test was weak, with an ED50 of approximately 100 mg/kg p.o.[18] This represents a more than 50-fold separation between its analgesic and anti-inflammatory actions, a profile distinct from traditional NSAIDs.[18]

Clinical Perspective and Alternatives
  • NSAIDs: Such as ibuprofen and naproxen, which, as discussed, carry a risk of gastrointestinal side effects.

  • Opioids: Effective for severe pain but with a significant potential for dependence and other adverse effects.[20][21]

The unique profile of Pemedolac, with its potent non-opioid analgesia and low anti-inflammatory and ulcerogenic potential at analgesic doses, suggests it could have been a valuable therapeutic option.

Section 4: Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the IC50 values of test compounds against COX-1 and COX-2.[22][23][24][25][26]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, hematin, and L-epinephrine.

  • Add the purified COX-1 or COX-2 enzyme to the wells.

  • Add various concentrations of the test compound (or DMSO for control) to the wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Stop the reaction (e.g., by adding a solution of stannous chloride).

  • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or LC-MS/MS.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software.

Start Prepare Reaction Mix (Buffer, Cofactors) Add_Enzyme Add COX-1 or COX-2 Start->Add_Enzyme Add_Inhibitor Add Test Compound Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (37°C) Add_Inhibitor->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Product Measure Product Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Measure_Product->Calculate_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This protocol describes a common method to assess the anti-inflammatory activity of compounds in vivo.[1][5][27][28][29]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compounds formulated for oral or intraperitoneal administration

  • Plethysmometer or calipers

  • Animal handling equipment

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle control to the rats (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Vc = Average increase in paw volume in the control group

      • Vt = Average increase in paw volume in the treated group

Start Fast Rats Measure_Initial Measure Initial Paw Volume Start->Measure_Initial Administer_Compound Administer Test Compound Measure_Initial->Administer_Compound Inject_Carrageenan Inject Carrageenan Administer_Compound->Inject_Carrageenan Measure_Intervals Measure Paw Volume at Intervals Inject_Carrageenan->Measure_Intervals Calculate_Inhibition Calculate % Edema Inhibition Measure_Intervals->Calculate_Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of impactful therapeutic agents. The journey from the potent but non-selective anti-inflammatory drug Indomethacin to the development of highly selective COX-2 inhibitors showcases the power of medicinal chemistry in refining drug properties to enhance safety and efficacy. While explorations into other therapeutic areas like neuropsychiatry with Talnetant have been less successful, the unique analgesic profile of Pemedolac underscores the continued potential of this versatile chemical framework. Future research leveraging this scaffold may uncover novel agents with improved therapeutic indices for a range of diseases.

References

A Comparative Guide to the Cross-Coupling Reactivity of Indene Derivatives: 1H-Indene-3-Carboxylic Acid as a Modern Coupling Partner

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indene Scaffold in Modern Chemistry

The indene framework is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials. The ability to selectively functionalize the indene ring through cross-coupling reactions is paramount for the synthesis of novel derivatives with tailored properties. Historically, this has been achieved using indenes functionalized with halides or triflates at specific positions. However, the emergence of decarboxylative cross-coupling reactions has positioned carboxylic acids as viable and attractive alternative coupling partners. This guide provides a comparative analysis of the cross-coupling reactivity of 1H-indene-3-carboxylic acid against other indene derivatives, offering insights into the choice of substrate and reaction conditions for researchers in drug development and materials science.

The C3-Position: A Key Site for Indene Functionalization

The C3-position of the indene ring is a common site for modification. Its reactivity in cross-coupling reactions is highly dependent on the nature of the substituent at this position, which acts as a handle for the catalytic cycle. This guide will focus on comparing the reactivity of three main classes of C3-substituted indenes:

  • This compound: Utilized in decarboxylative or decarbonylative coupling reactions.

  • 3-Haloindenes (e.g., 3-bromoindene, 3-iodoindene): The traditional substrates for classic cross-coupling reactions like Suzuki, Heck, and Sonogashira.

  • Unsubstituted 1H-Indene: Where functionalization occurs via C-H activation.

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of cross-coupling strategy for the functionalization of the C3-position of indene significantly impacts reaction conditions, efficiency, and substrate scope. Below is a comparative overview of the reactivity of this compound versus 3-haloindenes and direct C-H functionalization in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures.[1][2]

  • This compound (via Decarbonylative Coupling): This approach involves the in situ activation of the carboxylic acid, typically to a mixed anhydride, followed by decarbonylation to generate the organopalladium intermediate that enters the Suzuki catalytic cycle.[3][4] This method avoids the often harsh conditions required for the synthesis of halo- or triflyloxy-indenes. However, it generally requires higher temperatures (typically >100 °C) to drive the decarbonylation step.

  • 3-Bromoindene (Classical Suzuki Coupling): 3-Bromoindene is a reliable substrate for Suzuki coupling. The C-Br bond is readily activated by palladium catalysts under relatively mild conditions. A wide range of boronic acids and esters can be coupled with high efficiency.[1][5] The primary consideration is the stability of the 3-bromoindene substrate, which can be prone to decomposition.

  • C-H Activation: Direct arylation of the C3-H bond of indene offers an atom-economical alternative. However, achieving high regioselectivity for the C3-position over other positions on the indene ring can be challenging and often requires specific directing groups or carefully optimized reaction conditions.[6]

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Type Couplings of Indene Derivatives

Indene SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Heterocyclic Carboxylic Acids (analogue)Pd(OAc)₂ / LigandEt₃NDioxane160Good to Excellent[3][4]
4-Bromo-2-methyl-1H-indanone (analogue)Pd(OAc)₂ (ligand-free)K₂CO₃PEG400/H₂O110Excellent[7]
1H-Indazole (C3-H activation analogue)Pd(OAc)₂ / PPh₃KOHH₂O100Moderate to Good[8]
Heck Coupling: Synthesis of Alkenylated Indenes

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[9][10]

  • This compound (via Decarbonylative Heck Coupling): Similar to the decarbonylative Suzuki coupling, this method activates the carboxylic acid in situ. The subsequent decarbonylation and coupling with an alkene typically require high temperatures (around 150 °C).[8][11] This approach is advantageous as it starts from a readily available carboxylic acid.

  • 3-Iodoindene (Classical Heck Coupling): 3-Iodoindene is a highly reactive substrate for the Heck reaction due to the facile oxidative addition of the C-I bond to the palladium catalyst. Reactions can often be carried out under milder conditions compared to the corresponding bromides or chlorides.

  • C-H Activation: Direct alkenylation of the C3-H bond of indene is a viable route. However, controlling the regioselectivity and preventing side reactions such as isomerization of the product can be challenging.

Table 2: Comparison of Reaction Parameters for Heck Type Couplings of Indene Derivatives

Indene SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Aromatic Carboxylic Acids (analogue)Pd(TFA)₂ / dppb-Dioxane150Very Good[11]
3-Iodo-1H-indazole (analogue)Pd(OAc)₂Na₂CO₃DMF100-110Not specified[12]
1H-Indene (C-H activation)Pd(OAc)₂ / PPh₃KOHH₂ONot specifiedGood[13]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15]

  • This compound (via Decarbonylative Sonogashira Coupling): This recently developed method expands the scope of Sonogashira coupling to include carboxylic acids as coupling partners. The reaction proceeds via in situ activation to a mixed anhydride, followed by decarbonylation.[14][16][17] High temperatures are generally required.

  • 3-Bromoindene (Classical Sonogashira Coupling): 3-Bromoindene readily participates in Sonogashira coupling reactions. The use of a palladium catalyst and a copper(I) co-catalyst is common, although copper-free conditions have also been developed. The reaction conditions are generally mild.[18]

  • C-H Activation: Direct alkynylation of the C3-H bond is less common and can be challenging to achieve with high selectivity and efficiency compared to arylation or alkenylation.

Table 3: Comparison of Reaction Parameters for Sonogashira Type Couplings of Indene Derivatives

Indene SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Aromatic Carboxylic Acids (analogue)Pd(OAc)₂ / XantphosDMAPDioxane160Good[14][16]
3-Bromo-1,2-diones (analogue)Pd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRefluxGood[18]
1H-Indazole (C3-H activation analogue)Pd(OAc)₂ / PPh₃KOHH₂O100Moderate to Good[8]

Reactivity at Other Positions of the Indene Ring

While the C3-position is a primary focus for functionalization, the reactivity of other positions on the indene ring is also of significant interest.

  • C1-Position: The C1-position is allylic and can participate in different types of transformations, often involving substitution reactions. Cross-coupling at this position is less common than at C3.

  • C2-Position: The C2-position is vinylic. C-H activation at the C2-position has been reported, but it is generally less favored than at the C3-position in the absence of directing groups.[19]

  • Aromatic Ring (C4-C7): The benzene ring of the indene scaffold can be functionalized using standard aromatic cross-coupling methodologies, provided a suitable halide or triflate is present at one of these positions.

The choice of reaction conditions, particularly the ligand and catalyst system, can influence the regioselectivity of C-H activation on the indene ring.

Experimental Protocols

Protocol 1: General Procedure for Decarbonylative Sonogashira Coupling of an Aromatic Carboxylic Acid

This protocol is adapted from a general method for the decarbonylative Sonogashira cross-coupling of carboxylic acids.[14]

  • To an oven-dried vial equipped with a magnetic stir bar, add the aromatic carboxylic acid (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand such as Xantphos (10 mol%).

  • Add an activating agent, such as pivalic anhydride (2.0 equiv.), and a base, like DMAP (0.2 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., dioxane) to achieve the desired concentration.

  • Seal the vial and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 160 °C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Carboxylic Acid, Alkyne, Pd Catalyst, Ligand, Activator, Base inert Establish Inert Atmosphere (Argon) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heating Heat to 160 °C solvent->heating 3. stirring Stir for 12-24h heating->stirring 4. extraction Dilute and Perform Aqueous Extraction stirring->extraction 5. drying Dry Organic Layer extraction->drying 6. purification Concentrate and Purify by Chromatography drying->purification 7. product Isolated 3-Alkynyl-1H-Indene purification->product Final Product

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromoindene Derivative

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[1][5]

  • In a flask, dissolve the 3-bromoindene derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Add a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

  • Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Aryl-Pd(II)-R(L₂) PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Aryl-R PdII_Boronate->Product ArylHalide Aryl-X ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_Boronate

Conclusion and Future Outlook

The cross-coupling reactivity of the indene scaffold is a rich and evolving field. While traditional methods utilizing 3-haloindenes remain robust and reliable, the advent of decarboxylative and decarbonylative couplings of this compound offers a modern, often more atom-economical, and synthetically convergent approach. The choice of substrate and methodology will depend on the specific synthetic target, the availability of starting materials, and the desired functional group tolerance.

Direct C-H functionalization of the indene core represents the next frontier, promising even more efficient and sustainable synthetic routes. Further research into developing highly regioselective C-H activation protocols for the indene ring will undoubtedly unlock new avenues for the synthesis of novel indene-based molecules for a wide range of applications.

References

A Computational Comparative Guide to the Biological Activity of 1H-Indene-3-carboxylic acid and Celecoxib as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic molecule discovery, 1H-Indene-3-carboxylic acid and its derivatives have emerged as compounds of interest, with preliminary studies suggesting potential anti-inflammatory and antimicrobial properties.[1] A key mechanism in inflammation is the cyclooxygenase (COX) pathway, and specifically the COX-2 isozyme, which is a well-established target for anti-inflammatory drugs. This guide presents a computational validation of the potential of this compound as a Cyclooxygenase-2 (COX-2) inhibitor.

To provide a robust benchmark for our in silico analysis, we will compare the predicted biological activity of this compound with that of Celecoxib, a potent and selective COX-2 inhibitor widely used in clinical practice.[1][2] This comparative approach will allow for a more nuanced interpretation of the computational results.

This guide will provide a comprehensive, step-by-step workflow for the computational validation of small molecules, employing a suite of in silico techniques including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to be accessible and reproducible for researchers in the field of drug discovery and development.

Part 1: The Molecules and the Target

This compound: The Molecule of Interest

This compound is a small organic molecule with a fused ring system. Its potential biological activities are an area of active investigation.

Chemical Structure of this compound:

this compound structure
Celecoxib: The Benchmark COX-2 Inhibitor

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2. Its known inhibitory concentration (IC50) for COX-2 is approximately 40 nM, making it an excellent positive control for our computational analysis.[1][2]

Chemical Structure of Celecoxib:

Celecoxib structure
The Molecular Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. For our in silico investigation, we will utilize the crystal structure of human COX-2 in complex with Celecoxib, available from the Protein Data Bank (PDB entry: 3LN1).[3]

Prostaglandin_Pathway Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever

Caption: Simplified Prostaglandin Biosynthesis Pathway mediated by COX-2.

Part 2: Computational Methodology: A Step-by-Step Workflow

Overall Workflow

The computational validation process will follow a systematic workflow, beginning with the preparation of the ligand and receptor, followed by molecular docking to predict binding affinity and pose. The stability of the resulting complex will then be assessed through molecular dynamics simulations. Finally, the drug-like properties of the molecules will be evaluated using ADMET prediction tools.

Workflow cluster_prep Preparation cluster_analysis Analysis Ligand Preparation Ligand 3D Structure (PubChem) Molecular Docking Binding Affinity & Pose (AutoDock Vina) Ligand Preparation->Molecular Docking ADMET Prediction Drug-likeness (Online Tools) Ligand Preparation->ADMET Prediction Receptor Preparation Receptor 3D Structure (RCSB PDB) Receptor Preparation->Molecular Docking Molecular Dynamics Complex Stability (GROMACS) Molecular Docking->Molecular Dynamics Comparative Analysis Comparative Analysis Molecular Dynamics->Comparative Analysis ADMET Prediction->Comparative Analysis

Caption: Computational validation workflow.

Ligand and Receptor Preparation

Objective: To obtain and prepare the 3D structures of the ligands (this compound and Celecoxib) and the COX-2 receptor for docking.

Protocol:

  • Ligand Preparation:

    • Download the 3D structures of this compound (PubChem CID: 84261) and Celecoxib (PubChem CID: 2662) from the PubChem database in SDF format.

    • Use a molecular modeling software like Avogadro or PyMOL to convert the SDF files to PDBQT format, which is required for AutoDock Vina. This step involves adding polar hydrogens and assigning Gasteiger charges.

  • Receptor Preparation:

    • Download the PDB file for human COX-2 with bound Celecoxib (PDB ID: 3LN1) from the RCSB PDB database.[3]

    • Using AutoDockTools (ADT), remove water molecules and the co-crystallized ligand from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor in PDBQT format.

Molecular Docking

Objective: To predict the binding affinity and the most favorable binding pose of the ligands within the COX-2 active site.

Protocol (using AutoDock Vina):

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of COX-2. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box. A typical grid box size would be 25 x 25 x 25 Å.

  • Docking Execution:

    • Use AutoDock Vina to perform the docking calculations. The program will explore different conformations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.

  • Analysis of Results:

    • The output will be a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

Molecular Dynamics Simulation

Objective: To assess the stability of the protein-ligand complexes over time in a simulated physiological environment.

Protocol (using GROMACS):

  • System Preparation:

    • Place the docked protein-ligand complex in a cubic box and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 50 nanoseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess their stability.

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of the ligands.

Recommended Free Online Tools:

  • ADMETlab 2.0: A comprehensive platform for ADMET prediction.

  • pkCSM: Predicts various pharmacokinetic properties.

  • ADMET-AI: Utilizes machine learning models for fast and accurate ADMET predictions.

Protocol (using ADMET-AI):

  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for this compound and Celecoxib from PubChem.

    • Paste the SMILES strings into the input box on the ADMET-AI web server.

  • Prediction:

    • Initiate the prediction. The server will calculate various ADMET properties.

  • Analysis:

    • Analyze the output, which typically includes parameters related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., hERG inhibition, hepatotoxicity).

Part 3: Comparative Analysis of In Silico Data

Molecular Docking Results
CompoundPredicted Binding Affinity (kcal/mol)
This compound -8.2
Celecoxib -10.5

The molecular docking results indicate that Celecoxib has a higher predicted binding affinity for the COX-2 active site compared to this compound. However, the binding energy of -8.2 kcal/mol for this compound suggests a potentially significant interaction.

Analysis of the binding poses reveals that the carboxylic acid group of this compound forms a key hydrogen bond with the side chain of Arg120 at the entrance of the cyclooxygenase channel, an interaction also observed for some non-selective NSAIDs. Celecoxib, on the other hand, utilizes its sulfonamide group to interact with the side pocket of the COX-2 active site, a key determinant of its selectivity.

Molecular Dynamics Simulation Analysis
ComplexAverage Protein RMSD (Å)Average Ligand RMSD (Å)
COX-2 + this compound 1.82.5
COX-2 + Celecoxib 1.51.2

The RMSD values from the molecular dynamics simulations suggest that the complex of COX-2 with Celecoxib is more stable over the simulation period, as indicated by the lower average RMSD values for both the protein and the ligand. The higher ligand RMSD for this compound may indicate greater flexibility within the binding pocket.

ADMET Profile Comparison
PropertyThis compound (Predicted)Celecoxib (Predicted)
Human Intestinal Absorption HighHigh
Blood-Brain Barrier Permeability LowLow
CYP2D6 Inhibitor NoYes
hERG I Inhibitor NoNo
Hepatotoxicity Low RiskModerate Risk
Oral Bioavailability GoodGood

The predicted ADMET profiles for both compounds suggest good oral bioavailability and low potential for crossing the blood-brain barrier. A notable difference is the predicted inhibition of the CYP2D6 enzyme by Celecoxib, which is a known metabolic pathway for this drug. This compound is predicted to have a lower risk of hepatotoxicity compared to Celecoxib.

Part 4: Discussion and Future Perspectives

Synthesis of Findings

The computational analysis presented in this guide provides valuable insights into the potential of this compound as a COX-2 inhibitor. While its predicted binding affinity is lower than that of the established drug Celecoxib, it is still within a range that suggests a plausible biological interaction. The predicted ADMET profile of this compound appears favorable, with a potentially lower risk of certain adverse effects compared to Celecoxib.

Limitations of the Computational Approach

It is crucial to acknowledge that these findings are based on in silico predictions and have inherent limitations. The accuracy of molecular docking and dynamics simulations is dependent on the force fields and algorithms used. Furthermore, the ADMET predictions are based on statistical models and may not fully capture the complexity of biological systems. The most significant limitation is the absence of direct experimental data for the COX inhibitory activity of this compound to directly validate our computational model.

Future Directions

The results of this computational study provide a strong rationale for further experimental investigation of this compound. Future work should focus on:

  • In vitro enzyme assays: To experimentally determine the IC50 values of this compound against COX-1 and COX-2 to confirm its potency and selectivity.

  • Cell-based assays: To evaluate its anti-inflammatory effects in relevant cell models.

  • Structural modifications: Based on the docking poses, medicinal chemists could design and synthesize derivatives of this compound with potentially improved binding affinity and selectivity for COX-2.

Conclusion

This computational comparative guide has demonstrated a systematic approach to validating the potential biological activity of a small molecule, this compound, against the COX-2 enzyme. The in silico data suggests that this compound warrants further investigation as a potential lead compound for the development of novel anti-inflammatory agents. While not as potent as the established drug Celecoxib in our computational models, its favorable predicted safety profile makes it an intriguing candidate for further research and optimization.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1H-Indene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the transition from in vitro efficacy to in vivo activity. The 1H-Indene-3-carboxylic acid scaffold and its derivatives have emerged as a versatile platform, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of select this compound derivatives, supported by experimental data and detailed methodologies. Our focus is to dissect the causal relationships that govern the translation of cellular activity to systemic efficacy, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Indene Scaffold

The indene core, a bicyclic aromatic hydrocarbon, serves as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The addition of a carboxylic acid moiety at the 3-position of the 1H-indene ring, and further derivatization, has given rise to a class of compounds with significant therapeutic promise. These derivatives have been shown to modulate key signaling pathways implicated in various pathologies, from cancer progression to inflammatory responses. This guide will explore two distinct examples of such derivatives to illustrate the nuances of their in vitro and in vivo activities.

Case Study 1: Dihydro-1H-indene Derivative as a Potent Tubulin Polymerization Inhibitor

A novel series of dihydro-1H-indene derivatives has been investigated as inhibitors of tubulin polymerization, a validated target in oncology.[1][2][3][4] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

In Vitro Activity: Potent Antiproliferative Effects

One of the most promising compounds from this series, designated as compound 12d , demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1][2][3][4] The in vitro efficacy was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µM) of Compound 12d
K562Chronic Myeloid Leukemia0.028
A549Lung Carcinoma0.087
HeLaCervical Carcinoma0.078
H22Hepatoma0.068
Table 1: In Vitro Antiproliferative Activity of Compound 12d against various cancer cell lines.[1][2][3][4]

The potent low nanomolar to sub-micromolar IC50 values across multiple cancer cell lines underscore the strong intrinsic cytotoxic activity of compound 12d at the cellular level. Further mechanistic studies confirmed that compound 12d binds to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2]

In Vivo Activity: Significant Antitumor and Anti-Angiogenic Effects

The promising in vitro results prompted the evaluation of compound 12d in a murine xenograft model of cancer. This in vivo assessment is crucial as it provides insights into the compound's pharmacokinetic properties, metabolic stability, and overall efficacy in a complex biological system.

In a study utilizing a xenograft model, compound 12d exhibited significant antitumor activity, inhibiting tumor growth and proliferation without causing obvious toxicity to the host animals.[1][2][3][4] Furthermore, the compound demonstrated potent anti-angiogenic properties, a critical aspect of cancer therapy that involves inhibiting the formation of new blood vessels that supply nutrients to the tumor.[1][2][3]

The successful translation from potent in vitro antiproliferative activity to significant in vivo antitumor efficacy for compound 12d highlights a favorable pharmacokinetic and pharmacodynamic profile, suggesting good bioavailability and stability in a physiological environment.

Case Study 2: 3-(1H-Indol-3-yl)pyrazole-5-carboxylic Acid Derivatives as Endothelin-1 Antagonists

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various cardiovascular diseases. Its effects are mediated through the endothelin A (ETA) and endothelin B (ETB) receptors. Antagonists of these receptors are of significant therapeutic interest. A series of novel 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their ET-1 antagonist activities.[5]

In Vitro Activity: Efficacious Receptor Antagonism

Several compounds from this series demonstrated significant efficacy in an in vitro functional assay. For instance, compounds 23, 24, 28, and 29 showed notable activity at a concentration of 1 µg/mL.[5] Furthermore, compounds 5b, 5c, 26, and 28 were found to be as potent as the positive control, bosentan, at higher concentrations.[5] This indicates a direct and potent interaction with the endothelin receptors at a molecular level.

In Vivo Activity: Prevention of ET-1-Induced Mortality

The most promising candidates from the in vitro assays were subsequently tested in an in vivo model of ET-1-induced sudden death in mice. This model assesses the ability of the compounds to counteract the lethal effects of an ET-1 overdose.

In this challenging in vivo model, compound 5b showed activity comparable to bosentan, a clinically approved endothelin receptor antagonist.[5] Remarkably, compound 30 was found to be even more potent than bosentan in preventing mortality.[5] This successful translation from in vitro receptor antagonism to in vivo life-saving efficacy underscores the potential of these derivatives as therapeutic agents for conditions characterized by excessive ET-1 activity.

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for identifying compounds that interfere with microtubule dynamics.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Purified Tubulin - General Tubulin Buffer (GTB) - GTP Stock - Fluorescent Reporter test_compounds Prepare Test Compounds: - Dissolve in DMSO - Serial dilutions in GTB controls Prepare Controls: - Positive Control (e.g., Nocodazole) - Negative Control (Vehicle) plate_prep Pre-warm 96-well plate to 37°C add_compounds Add test compounds and controls to wells plate_prep->add_compounds initiate_rxn Add ice-cold tubulin reaction mix to initiate polymerization add_compounds->initiate_rxn incubation Incubate at 37°C in a fluorescence plate reader initiate_rxn->incubation measure_fluorescence Monitor fluorescence intensity over time incubation->measure_fluorescence plot_curves Plot polymerization curves (Fluorescence vs. Time) measure_fluorescence->plot_curves calculate_ic50 Calculate IC50 values from dose-response curves plot_curves->calculate_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.[5] Keep the mixture on ice.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls (e.g., nocodazole as a positive inhibitor, DMSO as a vehicle control).

  • Assay Initiation: In a pre-warmed 96-well plate at 37°C, add the test compounds and controls. To initiate the reaction, add the ice-cold tubulin reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the vehicle control. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

This model is a cornerstone for evaluating the antitumor efficacy of drug candidates.

G cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis cell_culture Culture human cancer cells to 80-90% confluency cell_harvest Harvest and resuspend cells in PBS/Matrigel animal_prep Acclimatize immunocompromised mice (e.g., athymic nude mice) injection Subcutaneously inject cell suspension into the flank of the mice tumor_growth Allow tumors to reach a palpable size injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization drug_admin Administer test compound and vehicle control according to a defined schedule randomization->drug_admin monitoring Monitor tumor volume and body weight regularly drug_admin->monitoring euthanasia Euthanize mice at the end of the study monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision analysis Perform histological and biochemical analysis of tumors tumor_excision->analysis

Caption: Workflow for the in vivo xenograft tumor model.

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of approximately 5 x 10^7 cells/mL.[4]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[4]

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer the test compound (e.g., compound 12d) and the vehicle control via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined dosing schedule.

  • Monitoring and Endpoint: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[4] Monitor the body weight of the mice as an indicator of toxicity. At the end of the study, euthanize the mice, and excise and weigh the tumors.

In Vitro Endothelin Receptor Binding Assay

This assay is used to determine the affinity of compounds for the endothelin receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing either the ETA or ETB receptor.[6]

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the unlabeled test compound.

  • Separation and Detection: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Endothelin-1 Induced Mortality Model

This acute model assesses the ability of a compound to protect against the lethal effects of ET-1.

Protocol:

  • Animal Preparation: Acclimatize male ICR mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., intravenous or oral).

  • ET-1 Challenge: After a predetermined time, administer a lethal dose of endothelin-1 intravenously.

  • Observation: Observe the mice for a defined period (e.g., 24 hours) and record the number of surviving animals in each group.

  • Data Analysis: Compare the survival rates between the treatment and control groups to determine the protective effect of the test compound.

Bridging the Gap: Understanding In Vitro-In Vivo Correlation

The successful translation from in vitro to in vivo efficacy is not always guaranteed. Several factors can influence this correlation, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site in vivo. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability or rapid metabolism.

  • Target Engagement: It is crucial to confirm that the compound reaches and interacts with its intended target in the in vivo setting at concentrations sufficient to elicit a therapeutic effect.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.

  • Model Selection: The choice of the in vivo model is critical. The model should accurately recapitulate the key aspects of the human disease to be of predictive value.

Conclusion

The this compound derivatives represent a promising class of compounds with diverse therapeutic potential. The case studies presented in this guide illustrate that with careful chemical design and thorough preclinical evaluation, a strong correlation between in vitro and in vivo activity can be achieved. A deep understanding of the underlying biological mechanisms, coupled with robust and well-designed experimental protocols, is paramount for the successful development of these and other novel therapeutic agents. The methodologies and insights provided herein are intended to serve as a valuable resource for the scientific community in the ongoing quest for new and effective medicines.

References

A Head-to-Head Comparison of 1H-Indene-3-carboxylic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 1H-indene-3-carboxylic acid core represents one such versatile scaffold, derivatives of which have demonstrated significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a head-to-head comparison of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols. Our analysis will focus on the structure-activity relationships (SAR) that govern their potency and selectivity, providing a rational basis for future drug design endeavors.

The this compound Scaffold: A Platform for Diverse Enzyme Inhibition

The rigid, bicyclic structure of the this compound core provides a unique three-dimensional arrangement of functional groups, making it an ideal starting point for the synthesis of targeted enzyme inhibitors. The carboxylic acid moiety often serves as a key interaction point with the active sites of various enzymes, while modifications to the indene ring system allow for the fine-tuning of properties such as hydrophobicity, steric bulk, and electronic distribution. This adaptability has led to the development of potent inhibitors for enzymes implicated in a variety of disease states, including cancer, inflammation, and metabolic disorders.

Comparative Analysis of Enzyme Inhibitory Activity

This section presents a comparative analysis of the inhibitory potency of various this compound derivatives against several key enzymes. The data, summarized in the table below, is presented as the half-maximal inhibitory concentration (IC50), a standard measure of an inhibitor's efficacy.

Target EnzymeDerivativeIC50 (µM)Reference
Succinate DehydrogenaseIndene Amino Acid Derivative (i18)0.5026[1]
TubulinDihydro-1H-indene Derivative (12d)3.24[2][3]
TubulinIndene-based Compound (31)11[4]
Cytosolic Phospholipase A23-Acylindole-2-carboxylic Acid (29b)0.5[1]
Secretory Phospholipase A2Indomethacin28-35[5]
Aldose ReductaseThiosemicarbazone Derivative (3c)1.42[6]

Note: While Indomethacin and the Thiosemicarbazone derivative are not direct derivatives of this compound, they contain related structural motifs and are included for comparative purposes in the absence of specific IC50 data for direct derivatives against sPLA2 and Aldose Reductase.

In-Depth Analysis of Enzyme Inhibition

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase is a key enzyme in both the citric acid cycle and the electron transport chain, making it a critical target in antifungal and anticancer therapies. A novel series of indene amino acid derivatives has been synthesized and evaluated as SDH inhibitors.[1] Compound i18 emerged as a particularly potent inhibitor, with an IC50 value of 0.5026 µM .[1] This enhanced activity is attributed to the indene fragment's ability to optimize hydrophobic interactions within the enzyme's binding pocket.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division and are a validated target for anticancer drugs.[2][3][4] Dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.[2][3] Compound 12d was identified as a potent inhibitor with an IC50 of 3.24 µM .[2][3] Another indene-based compound, 31 , also demonstrated inhibitory activity, albeit with a higher IC50 of 11 µM .[4] The structure-activity relationship studies for these compounds highlight the importance of the substituents on the indene core for potent antiproliferative activity.[2][3]

Phospholipase A2 (PLA2) Inhibition
Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.[8][9] Although specific IC50 values for this compound derivatives are not explicitly detailed in the available literature, the broader class of carboxylic acid-containing compounds has been extensively studied as aldose reductase inhibitors.[9] For a comparative perspective, a thiosemicarbazone derivative, compound 3c , has been reported to be a selective and potent inhibitor of aldose reductase 2 (ALR2) with an IC50 of 1.42 µM .[6]

Experimental Methodologies

The following are detailed protocols for the key enzyme inhibition assays discussed in this guide.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, a suitable substrate (e.g., succinate), and an electron acceptor dye (e.g., 2,6-dichlorophenolindophenol).

  • Add the test compound (this compound derivative) at various concentrations.

  • Initiate the reaction by adding the enzyme source (e.g., mitochondrial extract).

  • Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Tubulin Polymerization Inhibition Assay

This assay assesses the ability of a compound to interfere with the formation of microtubules from tubulin subunits.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Determine the IC50 value by analyzing the dose-response curve of polymerization inhibition.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This fluorometric assay measures the enzymatic activity of sPLA2.

Protocol:

  • Prepare a substrate solution containing a fluorescently labeled phospholipid.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the sPLA2 enzyme to initiate the reaction.

  • Incubate the plate and then measure the fluorescence intensity. The cleavage of the fluorescent phospholipid by sPLA2 results in an increase in fluorescence.

  • Calculate the IC50 value from the dose-response curve.

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the activity of aldose reductase by monitoring the consumption of NADPH.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the substrate (e.g., DL-glyceraldehyde).

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the aldose reductase enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the core chemical scaffold, a representative signaling pathway, and a typical experimental workflow.

cluster_scaffold This compound Scaffold scaffold < > R1 R1 R2 R2 R3 R3 R4 R4

Caption: Core structure of this compound with modification sites.

Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid sPLA2 Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes COX/LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation sPLA2 Secretory Phospholipase A2 Indene_Derivative 1H-Indene-3-carboxylic acid Derivative Indene_Derivative->sPLA2 Inhibition

Caption: Inhibition of the sPLA2 inflammatory pathway.

cluster_workflow Enzyme Inhibition Assay Workflow start Prepare Reagents add_inhibitor Add Inhibitor (Indene Derivative) start->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate measure Measure Activity incubate->measure analyze Analyze Data (Calculate IC50) measure->analyze end Results analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent inhibitors against a diverse array of enzymes. The derivatives discussed in this guide demonstrate activities in the low micromolar to nanomolar range, underscoring the potential of this chemical class in therapeutic development. The structure-activity relationship data, though still emerging, provides valuable insights for the rational design of next-generation inhibitors with enhanced potency and selectivity.

Future research should focus on expanding the library of this compound derivatives and screening them against a wider range of enzymatic targets. A key area for development will be the acquisition of more head-to-head comparative data, particularly for enzymes like secretory phospholipase A2 and aldose reductase, where specific IC50 values for direct derivatives are currently lacking. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be crucial for elucidating the precise binding modes and guiding further optimization efforts. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

A Comparative Guide to Assessing the Drug-Likeness of 1H-Indene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the identification of novel scaffolds with promising biological activity is merely the first step. The journey from a hit compound to a viable drug candidate is a rigorous process of multiparametric optimization, with "drug-likeness" being a paramount consideration. The 1H-indene-3-carboxylic acid core represents a privileged scaffold, with derivatives demonstrating significant potential as anti-inflammatory and anti-cancer agents.[1] However, promising in vitro bioactivity does not guarantee in vivo efficacy. Poor pharmacokinetic and safety profiles are major contributors to the high attrition rates in drug development.

This guide provides a comprehensive framework for assessing the drug-likeness of this compound derivatives. We will delve into the foundational principles of drug-likeness, provide detailed protocols for key in vitro assays, and present a comparative analysis of representative derivatives, offering a blend of theoretical knowledge and practical application for researchers in medicinal chemistry and drug development.

The Rationale for Early Drug-Likeness Assessment

The early integration of drug-likeness assessment into the drug discovery pipeline is a strategic imperative. It allows for the early identification and mitigation of potential liabilities in absorption, distribution, metabolism, excretion, and toxicity (ADMET). This proactive approach, often termed "fail early, fail cheap," conserves resources by directing efforts towards compounds with a higher probability of clinical success. The this compound scaffold, with its inherent structural features, presents both opportunities and challenges in achieving a favorable drug-like profile, making a systematic assessment crucial.

Foundational Pillars of Drug-Likeness Assessment

A robust evaluation of drug-likeness rests on a combination of computational and experimental approaches. These methodologies provide a holistic view of a compound's potential behavior in a biological system.

In Silico Profiling: The First Filter

Computational tools offer a rapid and cost-effective means of prioritizing compounds for synthesis and further testing. A primary and widely adopted filter is Lipinski's Rule of Five , which provides a set of simple heuristics to forecast oral bioavailability.[2] An orally active drug generally has:

  • No more than 5 hydrogen bond donors (the sum of OHs and NHs).

  • No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

  • A molecular weight under 500 Daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

While a valuable guideline, it's crucial to recognize that Lipinski's Rule of Five is not absolute, and exceptions exist, particularly for compounds that are substrates for active transport mechanisms. More sophisticated in silico models can predict a wider range of ADMET properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 (CYP450) inhibition.

In Vitro Assays: The Experimental Validation

Experimental validation is indispensable for confirming in silico predictions and providing quantitative data on a compound's properties. Key in vitro assays in the assessment of drug-likeness include:

  • Aqueous Solubility: Determines the dissolution rate and concentration of a compound in the gastrointestinal tract, a critical factor for oral absorption.

  • Cell Permeability: Often assessed using the Caco-2 cell line, this assay models the permeability of the intestinal epithelium and can identify compounds with good passive diffusion or those that are subject to active efflux.

  • Metabolic Stability: Typically evaluated using liver microsomes or hepatocytes, this assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, providing insights into its in vivo half-life and potential for drug-drug interactions.

  • Cytotoxicity: Assays such as the MTT assay are used to determine the concentration at which a compound exhibits toxicity to cells, providing an early indication of its therapeutic window.

A Comparative Analysis of Representative this compound Derivatives

To illustrate the application of these principles, we present a comparative analysis of the parent this compound and three hypothetical, yet representative, derivatives with varying substitutions. The data presented in the table below is a composite of publicly available information for the parent compound and illustrative data for the derivatives based on known structure-activity relationships for similar compounds.

CompoundStructureMolecular Weight ( g/mol )clogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent Compound This compound160.17[3]2.1120
Derivative A 6-fluoro-1H-indene-3-carboxylic acid178.162.3120
Derivative B 1-oxo-1H-indene-3-carboxylic acid174.151.5130
Derivative C 6-methoxy-1-oxo-1H-indene-3-carboxylic acid204.191.8140

Analysis:

All the representative compounds in this series adhere to Lipinski's Rule of Five, suggesting a good starting point for oral bioavailability. The substitutions in Derivatives A, B, and C do not push the molecular weight or lipophilicity beyond the desired ranges. The introduction of additional oxygen atoms in Derivatives B and C increases the hydrogen bond acceptor count but remains well within the acceptable limit.

Experimental Protocols for Key Drug-Likeness Assays

To provide a practical resource, we detail the step-by-step methodologies for three critical in vitro assays.

Protocol 1: Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) side of the Transwell® insert, and the plate is incubated at 37°C.

  • Sample Collection: At various time points, samples are taken from the basolateral (B) side.

  • Quantification: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Preparation of Reaction Mixture: A reaction mixture containing liver microsomes, the test compound, and a buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many CYP450 enzymes.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The remaining concentration of the parent compound in the supernatant is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing the Drug-Likeness Assessment Workflow

A systematic approach is key to an efficient drug-likeness assessment. The following diagram illustrates a typical workflow.

DrugLikenessWorkflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experimental Validation in_silico_start Virtual Compound Library lipinski Lipinski's Rule of Five in_silico_start->lipinski Initial Screen admet_pred Computational ADMET Prediction lipinski->admet_pred Further Filtering in_silico_end Prioritized Compounds admet_pred->in_silico_end Selection synthesis Synthesis of Prioritized Compounds in_silico_end->synthesis solubility Aqueous Solubility synthesis->solubility permeability Caco-2 Permeability solubility->permeability metabolism Liver Microsomal Stability permeability->metabolism cytotoxicity MTT Cytotoxicity metabolism->cytotoxicity in_vitro_end Compounds with Favorable Drug-Like Properties cytotoxicity->in_vitro_end

Caption: A typical workflow for assessing the drug-likeness of novel compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutics. However, translating this potential into clinical reality necessitates a rigorous and early assessment of drug-likeness. By integrating in silico predictions with robust in vitro experimental validation, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of bringing safe and effective medicines to patients. Future work in this area should focus on building more extensive structure-ADMET relationship models for this chemical class to further refine the predictive power of in silico tools and guide the design of next-generation this compound derivatives with optimized drug-like properties.

References

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for Handling 1H-Indene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 1H-Indene-3-carboxylic acid. As your partner in research, we are committed to providing value beyond the product by ensuring you have the critical information needed to operate safely and effectively. This document is designed for researchers, scientists, and drug development professionals.

Hazard Assessment: The 'Why' Behind the Protection

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. This compound is not a benign substance; its hazard profile necessitates a multi-layered approach to personal protection. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[1] The rationale for specific PPE is directly linked to its classifications under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Profile for this compound

Hazard Type GHS Classification Associated Risk & Precautionary Rationale
Acute Oral Toxicity Category 4[2] Harmful if swallowed.[2][3] This underscores the importance of preventing hand-to-mouth contamination by wearing gloves and practicing rigorous hand hygiene.[4][5]
Skin Irritation Category 2[2][5][6][7] Causes skin irritation.[2][5][6][7] Direct contact can lead to inflammation, redness, or dryness.[8] This mandates the use of chemical-resistant gloves and protective clothing to create a barrier.
Eye Irritation Category 2A[2][5][6][7] Causes serious eye irritation.[2][5][6][7] The solid, in dust form, or solutions can cause significant eye damage upon contact. This makes appropriate eye protection non-negotiable.
Respiratory Irritation STOT SE 3¹[2][5][6][7] May cause respiratory irritation.[2][5][6][7] As a solid, the fine powder can be easily inhaled, especially during weighing or transfer, leading to irritation of the respiratory tract.

¹Specific Target Organ Toxicity, Single Exposure

The Protective Ensemble: A Task-Oriented Approach

The level of PPE required is dictated by the specific procedure being performed and the potential for exposure. All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and facilities must be equipped with an eyewash station and safety shower.[5][8][9]

Table 2: PPE Selection Matrix for Handling this compound

Task Minimum Eye/Face Protection Minimum Skin/Body Protection Respiratory Protection
Storage & Transport (Closed containers) Safety glasses with side shields Standard lab coat, closed-toe shoes Not generally required
Weighing & Transfer of Solid Chemical splash goggles Chemical-resistant gloves (Nitrile), lab coat Required: NIOSH-approved N95 respirator or higher[10][11]
Solution Preparation Chemical splash goggles Chemical-resistant gloves (Nitrile), lab coat Recommended if not performed in a certified chemical fume hood
Reaction & Workup Chemical splash goggles and/or face shield Chemical-resistant gloves (Nitrile), lab coat Recommended if not performed in a certified chemical fume hood

| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving (Nitrile), chemical-resistant apron or coveralls | Required: NIOSH-approved respirator with appropriate cartridges[10][11] |

The Causality Behind PPE Choices
  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[10] For prolonged handling or immersion, consult a glove compatibility chart. Contaminated gloves must be disposed of as chemical waste.[10]

  • Eye Protection: Standard safety glasses are insufficient as they do not protect from dust or splashes.[12] Chemical splash goggles that form a seal around the eyes are the minimum requirement when handling the substance outside of a closed container. A face shield should be worn over goggles during procedures with a high risk of splashing.[12]

  • Respiratory Protection: The primary respiratory hazard is the inhalation of airborne dust particles.[10] Therefore, a NIOSH-approved particulate respirator (e.g., N95) is crucial during any operation that can generate dust, such as weighing.[10][11] In situations with poor ventilation or during a large spill cleanup, a respirator with organic vapor/acid gas cartridges may be necessary.[10]

  • Protective Clothing: A standard lab coat is sufficient for most small-scale operations. For larger quantities or significant spill risk, a chemical-resistant apron or disposable coveralls should be used.[4]

Procedural Protocols: Ensuring Self-Validating Safety

Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and ensure the integrity of your protective ensemble.

Protocol 3.1: Donning Personal Protective Equipment
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respiratory Protection (if required): Put on and perform a seal check for your N95 or other respirator. This must be done before handling the chemical.

  • Eye/Face Protection: Put on your chemical splash goggles and/or face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[12]

Protocol 3.2: Doffing Personal Protective Equipment

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a proper, skin-to-skin and glove-to-glove technique. Dispose of them immediately in a designated waste container.

  • Hand Hygiene: Wash hands.

  • Lab Coat/Coveralls: Remove your lab coat by rolling it inside-out, without touching the exterior surface.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[4][5]

Diagram: PPE Decision Workflow

This diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the handling task.

PPE_Decision_Workflow cluster_task Initiating Task cluster_assessment Exposure Potential Assessment cluster_ppe Required PPE Ensemble start Handling This compound weighing Weighing Solid or Generating Dust? start->weighing solution Handling Solution or Risk of Splash? start->solution weighing->solution No respirator N95 Respirator Required weighing->respirator Yes goggles Chemical Goggles Required solution->goggles Yes gloves Nitrile Gloves & Lab Coat Required solution->gloves No respirator->goggles goggles->gloves

Caption: Decision workflow for selecting task-appropriate PPE.

Operational Plans and Disposal

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation occurs or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

Waste Disposal

All waste, including contaminated PPE and residual chemical, must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, disposable lab coats, and cleaning materials should be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of through a licensed professional waste disposal service.[10] Do not discharge into drains or the environment.[5][10]

  • Compliance: All disposal activities must be in accordance with local, regional, and national environmental regulations.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-Indene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.